molecular formula C7H5BrClFO B1378357 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene CAS No. 1414870-75-9

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Cat. No.: B1378357
CAS No.: 1414870-75-9
M. Wt: 239.47 g/mol
InChI Key: LHRJGHLWXZWCAY-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRJGHLWXZWCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Authored by a Senior Application Scientist

Foreword: The Strategic Utility of Polysubstituted Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic core is a cornerstone of rational design. Halogenated benzene derivatives, in particular, serve as exceptionally versatile building blocks. The introduction of halogens like fluorine, chlorine, and bromine allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on a uniquely functionalized intermediate, This compound , a compound poised for significant application in the synthesis of complex, high-value molecules. Its carefully orchestrated substitution pattern offers a rich platform for selective chemical transformations, making it a molecule of considerable interest to researchers in drug development and beyond.

Section 1: Core Compound Identification and Molecular Structure

Unambiguous identification is the bedrock of scientific research. This compound is a distinct chemical entity with a specific arrangement of substituents that dictates its chemical behavior.

The structural arrangement—with ortho-methoxy, meta-fluoro, and para-chloro groups relative to the bromine atom—creates a unique electronic and steric environment. The methoxy group is a strong electron-donating group, activating the ring towards certain reactions, while the halogens are electron-withdrawing yet can direct substitution patterns. This inherent electronic tension is precisely what makes the compound a valuable and versatile synthetic intermediate.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 1414870-75-9 [3][4][5]
IUPAC Name This compound [3]
Molecular Formula C₇H₅BrClFO [3][4]
Molecular Weight 239.47 g/mol
Synonyms Benzene, 1-bromo-4-chloro-3-fluoro-2-methoxy- [3]

| MDL Number | MFCD22414766 |[3][4] |

Section 2: Physicochemical Properties

The physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to formulation. While extensive experimental data for this specific molecule is not widely published, we can compile computed properties and data from suppliers, which provide a reliable foundation for experimental design.

Table 2: Physical and Chemical Properties

Property Value Notes
Vapour Pressure 0.0 ± 0.5 mmHg at 25°C A low vapor pressure, indicating low volatility under standard conditions.[3]
Purity Typically ≥95% As offered by commercial suppliers.[4]
XLogP3 3.3 This computed value suggests significant lipophilicity, a key parameter in drug design for cell membrane permeability.[6]
Complexity 136 A measure of the intricacy of the molecular structure.[7]

| Topological Polar Surface Area | 9.2 Ų | Indicates low polarity, consistent with the lipophilic nature of the molecule.[6] |

The high lipophilicity, suggested by the XLogP3 value, is a direct consequence of the halogen-rich structure. This property is often sought after in drug candidates to enhance their ability to cross biological membranes.[2]

Section 3: Proposed Synthesis and Reaction Pathways

While specific synthesis documentation for this compound is proprietary or not widely published, a chemically sound synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the literature for similar compounds.[8][9] A plausible approach would involve the strategic functionalization of a more readily available precursor.

Hypothetical Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the bromine atom, suggesting a Sandmeyer-type reaction from a corresponding aniline precursor. The aniline itself could be derived from the reduction of a nitrobenzene compound, which in turn could be assembled from simpler halogenated phenols.

Retrosynthesis Target This compound Aniline 4-Chloro-3-fluoro-2-methoxyaniline Target->Aniline Sandmeyer Reaction (Bromination) Nitro 1-Chloro-2-fluoro-3-methoxy-4-nitrobenzene Aniline->Nitro Nitro Reduction (e.g., SnCl2/HCl) Phenol 2-Chloro-6-fluorophenol Nitro->Phenol Nitration & O-Methylation

Caption: Retrosynthetic analysis for the target compound.

Proposed Forward Synthesis Protocol

This protocol is a hypothetical, multi-step pathway designed to be robust and scalable.

Step 1: Nitration of 2-Chloro-6-fluorophenol

  • Cool a solution of 2-chloro-6-fluorophenol in glacial acetic acid to 0-5°C.

  • Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Stir for 2-4 hours, allowing the reaction to proceed to completion (monitor by TLC).

  • Pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify via column chromatography to isolate the desired nitrophenol isomer.

Step 2: O-Methylation

  • Dissolve the purified nitrophenol in acetone or DMF.

  • Add potassium carbonate as a base.

  • Add dimethyl sulfate or methyl iodide and heat the mixture to reflux for 4-6 hours.

  • After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure.

  • Extract the residue to obtain 1-chloro-2-fluoro-3-methoxy-4-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro compound in ethanol or concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂) portion-wise and heat the mixture.

  • After the reaction is complete, neutralize with a strong base (e.g., NaOH) and extract the resulting aniline with an organic solvent.

  • Purify the crude 4-chloro-3-fluoro-2-methoxyaniline.

Step 4: Sandmeyer Reaction for Bromination

  • Dissolve the aniline in an aqueous solution of hydrobromic acid (HBr) and cool to 0°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Extract the final product, this compound, with a suitable solvent and purify by distillation or chromatography. This method is analogous to the synthesis of similar aryl bromides.[8]

Section 4: Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a synthetic intermediate. Each substituent serves a strategic purpose, making it a powerful tool for medicinal chemists.

  • Bromine Atom : Serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This is fundamental for building molecular complexity.

  • Fluorine Atom : The incorporation of fluorine is a well-established strategy in drug design to block metabolic oxidation sites, increase binding affinity (through favorable electrostatic interactions), and modulate pKa and lipophilicity.[2]

  • Chlorine Atom : Like fluorine, chlorine contributes to the molecule's electronic profile and can participate in halogen bonding, a specific non-covalent interaction that can enhance drug-receptor binding.

  • Methoxy Group : This group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the final molecule.

Applications cluster_0 Structural Features of Target Compound cluster_1 Applications in Drug Design Bromine Bromine Cross-Coupling Suzuki, Sonogashira, etc. Bromine->Cross-Coupling Fluorine Fluorine Metabolic Stability Metabolic Stability Fluorine->Metabolic Stability Binding Affinity Binding Affinity Fluorine->Binding Affinity Pharmacokinetics Pharmacokinetics Fluorine->Pharmacokinetics Chlorine Chlorine Chlorine->Binding Affinity Chlorine->Pharmacokinetics Methoxy Group Methoxy Group Methoxy Group->Pharmacokinetics

Sources

A Technical Guide to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene: Properties, Reactivity, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular building blocks is paramount to the successful synthesis of novel, high-efficacy compounds. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS No: 1414870-75-9) has emerged as a uniquely valuable intermediate. Its polysubstituted aromatic scaffold, featuring a strategic arrangement of three different halogens and a methoxy group, offers a rich and tunable reactivity profile. This guide provides an in-depth analysis of its physicochemical properties, chemical reactivity, and proven applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound in their synthetic endeavors. The presence of bromine, chlorine, and fluorine atoms, each with distinct electronic and steric properties, allows for selective functionalization, making it a powerful tool for constructing complex molecular architectures and modulating pharmacokinetic properties in drug candidates.[1][2][3]

Molecular Structure and Identifiers

The precise spatial arrangement of the substituents on the benzene ring is critical to the compound's reactivity. The structure and key identifiers are detailed below.

Caption: 2D structure of this compound.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 1414870-75-9[4][5][6]
Molecular Formula C₇H₅BrClFO[2][4][5]
SMILES COC1=C(F)C=C(Cl)C=C1Br

| InChI Key | LFXNZQWUCRMXHN-UHFFFAOYSA-N[7] |

Physicochemical Properties

Understanding the physical properties of a synthetic intermediate is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. The data below, derived from computational models and comparisons with similar halogenated anisoles, provides a robust profile for this compound.

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Weight 239.47 g/mol [2][7]
XLogP3-AA (LogP) 3.3 [5][7]
Topological Polar Surface Area 9.2 Ų [5][7]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C [4]
Complexity 136 [5][7]
Hydrogen Bond Acceptor Count 1 [7]

| Rotatable Bond Count | 1 |[7] |

The calculated LogP value of 3.3 suggests significant lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes—a critical consideration in drug design. The methoxy group, while contributing to polarity, also influences solubility in common organic solvents.[1] The characterization of halogenated anisoles often involves techniques like RP-HPLC to experimentally determine partitioning coefficients, which correlate well with these computed values.[8]

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the distinct reactivity imparted by its substituents. The interplay between the electron-donating methoxy group and the inductively withdrawing halogens creates a nuanced electronic landscape on the aromatic ring.

Influence of Substituents
  • Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the ring towards electrophilic aromatic substitution and influences the regioselectivity of incoming electrophiles.

  • Halogens (-Br, -Cl, -F): While deactivating the ring towards electrophilic substitution due to their inductive electron-withdrawal, they serve as crucial handles for a variety of transformations. The carbon-halogen bond strengths (C-F > C-Cl > C-Br) are the primary determinant for selective reactivity in cross-coupling and metallation reactions.

Key Reaction Sites

The C-Br bond is the most labile of the carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This selective reactivity is the cornerstone of its utility as a building block, allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the chlorine or fluorine atoms.

G mol This compound suzuki Suzuki, Sonogashira, etc. (Primary Site) mol->suzuki C-Br Bond lithiation Lithiation / Grignard (Primary Site) mol->lithiation C-Br Bond nuc_sub Nucleophilic Aromatic Substitution (SNAAr) (Potential Site) mol->nuc_sub C-Cl Bond elec_sub Electrophilic Aromatic Substitution (SEAr) (Directed by -OCH₃) mol->elec_sub Aromatic Ring

Caption: Reactivity map illustrating the primary synthetic transformation sites.

Application in Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2] This allows for the facile formation of biaryl structures, alkynylated arenes, or vinylated arenes, which are common motifs in active pharmaceutical ingredients (APIs). The robustness of the C-Cl and C-F bonds under these conditions ensures that subsequent modifications can be performed at these positions if required, enabling a divergent synthetic strategy from a single, advanced intermediate.

Proposed Synthetic and Characterization Workflows

As a Senior Application Scientist, providing reliable and reproducible protocols is essential. The following sections outline a plausible synthesis route and a self-validating characterization workflow.

Proposed Synthesis via Sandmeyer Reaction

While multiple synthetic routes may exist, a common and effective method for introducing halogens to an aromatic ring is through the diazotization of an aniline precursor, followed by a Sandmeyer or similar substitution reaction.[9] A plausible synthesis for this compound would start from a corresponding polysubstituted aniline.

Caption: Proposed synthetic workflow from an aniline precursor.

Experimental Protocol (Conceptual):

  • Diazotization: Dissolve the starting aniline in a solution of aqueous sulfuric acid and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed. Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Workup and Purification: Quench the reaction mixture by pouring it into water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.

Standard Characterization Protocol

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique characterization workflow is mandatory. This approach provides orthogonal data points, leading to a self-validating system.

Caption: Standard workflow for structural verification and purity analysis.

Methodology and Expected Results:

  • NMR Spectroscopy: This is the primary tool for structural elucidation.

    • ¹H NMR: Expect to see a singlet for the methoxy (-OCH₃) protons and distinct signals in the aromatic region for the two ring protons, with coupling patterns influenced by the adjacent fluorine.

    • ¹³C NMR: Will show signals for all 7 carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling, which is a definitive indicator of structure.[10]

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₇H₅BrClFO) by matching the experimental mass to the theoretical exact mass.[11]

  • Chromatographic Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final compound, which is critical for its use in subsequent synthetic steps, especially in a drug development context.

Significance in Drug Discovery and Development

The incorporation of halogens is a well-established strategy in drug design to enhance therapeutic properties.[12][13] this compound is a powerful intermediate precisely because it delivers a unique combination of these elements.

  • Fluorine: The presence of a fluorine atom is known to improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins, and modulate lipophilicity and pKa.[3][14]

  • Bromine & Chlorine: These larger halogens can participate in halogen bonding, a specific non-covalent interaction that can enhance drug-receptor binding.[13] Furthermore, the bromine atom serves as the primary synthetic handle, allowing this pre-functionalized, fluorinated, and chlorinated ring system to be easily integrated into a larger lead molecule.[12]

This compound, therefore, provides a streamlined pathway to generate diverse compound libraries, accelerating the structure-activity relationship (SAR) studies that are fundamental to the drug discovery process.[3]

Safety and Handling

While specific toxicity data for this exact isomer is limited, data from closely related halogenated aromatic compounds dictates a cautious approach.[2] The compound should be handled in accordance with good industrial hygiene and safety practices.

  • GHS Hazard Information (Anticipated): Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[16]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[18][19] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[20][21]

References

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2026, January 17). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Bromo-4-chloro-2-methoxybenzene | CAS#:174913-09-8. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pfeifer, O., Lohmann, U., & Ballschmiter, K. (2001). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water-, n-octanol/water- and gas/n-octanol partition coefficients. Fresenius' journal of analytical chemistry, 371(5), 598–606. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • IWA Publishing. (2004). Synthesis and odour thresholds of mixed halogenated anisoles in water. Water Science and Technology, 49(9), 115-119. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 896. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • NIH. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2025, May). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Bioorganic Chemistry, 163, 108638. Retrieved from [Link]

  • Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Pal, D., Chandra, A., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, a highly substituted aromatic compound with significant potential as a versatile building block in the development of novel pharmaceutical and agrochemical agents.[1] The guide emphasizes a regioselective, two-step electrophilic aromatic substitution strategy, detailing the underlying chemical principles, providing step-by-step experimental protocols, and discussing an alternative route via the Sandmeyer reaction. This document is intended for researchers, chemists, and drug development professionals seeking a practical and reliable pathway to this key synthetic intermediate.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene derivatives presents a significant challenge in organic chemistry, primarily centered on achieving precise regiochemical control.[2] The target molecule, this compound, features four distinct substituents on the aromatic ring, necessitating a synthetic strategy that carefully manages the directing effects of each group to ensure the desired isomer is formed.

The arrangement of the substituents—a strongly activating methoxy group, and three deactivating but ortho-, para-directing halogens—guides our strategic approach. A sequential electrophilic aromatic substitution (EAS) on a carefully selected precursor is the most efficient and direct method. Our primary proposed pathway begins with 2-fluoroanisole, leveraging the synergistic directing effects of the methoxy and fluoro groups to install the chlorine and bromine atoms with high regioselectivity. An alternative pathway, utilizing the robust and highly specific Sandmeyer reaction, is also presented as a valid, albeit more synthetically intensive, option for unambiguous isomer construction.[3][4][5]

Recommended Synthetic Pathway: Sequential Electrophilic Aromatic Substitution

The most efficient route to the target compound involves a two-step process starting from the commercially available 2-fluoroanisole. This pathway is predicated on the predictable outcomes of electrophilic aromatic substitution governed by the electronic properties of the substituents.

Logical Workflow: Sequential EAS Route

Start Starting Material: 2-Fluoroanisole Step1 Step 1: Electrophilic Chlorination (Regioselective C4-Addition) Start->Step1 SO₂Cl₂ or Cl₂/Lewis Acid Intermediate Intermediate: 4-Chloro-2-fluoroanisole Step1->Intermediate Step2 Step 2: Electrophilic Bromination (Regioselective C1-Addition) Intermediate->Step2 Br₂/FeBr₃ or NBS Product Final Product: This compound Step2->Product

Caption: Proposed two-step synthesis of the target molecule from 2-fluoroanisole.

Step 1: Synthesis of 4-Chloro-2-fluoroanisole via Electrophilic Chlorination

Principle & Rationale: The synthesis commences with the chlorination of 2-fluoroanisole. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-director, while the fluorine (-F) atom is a deactivating, ortho-, para-director. Both substituents strongly favor substitution at the C4 position (para to the methoxy group and ortho to the fluorine group) and the C6 position (ortho to the methoxy group). Steric hindrance from the existing methoxy group makes the C4 position the overwhelmingly favored site for the incoming electrophile, leading to the desired 4-chloro-2-fluoroanisole intermediate with high selectivity.

Experimental Protocol: Chlorination of 2-Fluoroanisole

  • Apparatus Setup: In a well-ventilated fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution).

  • Reagent Charging: Charge the flask with 2-fluoroanisole (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Reaction Initiation: Cool the flask to 0 °C using an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, a saturated brine solution.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-chloro-2-fluoroanisole, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data Summary: Step 1

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
2-Fluoroanisole126.121.0(User Defined)
Sulfuryl Chloride134.971.1(Calculated)
Dichloromethane84.93-(Sufficient Volume)
Expected Yield --85-95%
Step 2: Synthesis of this compound via Electrophilic Bromination

Principle & Rationale: The second step involves the bromination of the 4-chloro-2-fluoroanisole intermediate. The directing effects of the substituents are again paramount. The methoxy group at C2 strongly directs the incoming electrophile to its ortho positions (C1 and C3). The C3 position is already occupied by fluorine. Therefore, the bromination will occur almost exclusively at the C1 position. The deactivating chloro group at C4 has a minimal influence on this outcome. This high degree of regioselectivity is the cornerstone of this synthetic strategy.

Experimental Protocol: Bromination of 4-Chloro-2-fluoroanisole

  • Apparatus Setup: Use a similar setup as in Step 1, ensuring all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with 4-chloro-2-fluoroanisole (1.0 eq), a catalytic amount of iron(III) bromide (FeBr₃) or iron filings (approx. 0.05 eq), and an anhydrous solvent (e.g., DCM or carbon tetrachloride).

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. In a separate dropping funnel, prepare a solution of liquid bromine (Br₂) (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture. The characteristic red-brown color of bromine should dissipate as it reacts.[6][7]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any excess bromine.

  • Extraction & Washing: Transfer to a separatory funnel, separate the organic layer, and wash it with water and saturated brine solution.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product.

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary: Step 2

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
4-Chloro-2-fluoroanisole160.571.0(From Step 1)
Bromine159.811.05(Calculated)
Iron(III) Bromide295.56~0.05(Catalytic)
Expected Yield --80-90%

Alternative Synthetic Pathway: The Sandmeyer Reaction

For applications requiring unambiguous isomer synthesis or if the sequential EAS route yields inseparable byproducts, the Sandmeyer reaction offers a powerful alternative.[3] This pathway involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[4][8]

Logical Workflow: Sandmeyer Reaction Route

Start Precursor: 4-Chloro-3-fluoro-2-methoxyaniline Step1 Step 1: Diazotization (Formation of Diazonium Salt) Start->Step1 NaNO₂ / HBr, 0-5 °C Intermediate Aryl Diazonium Salt Intermediate (Unstable, used in situ) Step1->Intermediate Step2 Step 2: Sandmeyer Reaction (Displacement with Bromide) Intermediate->Step2 CuBr Product Final Product: This compound Step2->Product

Caption: Alternative synthesis via the Sandmeyer reaction of a substituted aniline.

Principle & Rationale: This route would begin with the synthesis of 4-chloro-3-fluoro-2-methoxyaniline. This aniline precursor is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is immediately treated with copper(I) bromide (CuBr). The diazonium group, an excellent leaving group (N₂ gas), is replaced by the bromide atom, yielding the final product with absolute regiochemical certainty. While synthetically more demanding due to the need to first prepare the aniline precursor and the instability of diazonium salts, this method is a cornerstone of aromatic chemistry for installing substituents in patterns not easily accessible by other means.[5]

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure, substitution pattern, and absence of isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight (255.45 g/mol ) and characteristic isotopic pattern for compounds containing both bromine and chlorine.

  • Infrared (IR) Spectroscopy: Identifies characteristic C-H, C-O, and C-X (halogen) stretching vibrations.

Safety Considerations

  • All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. Handle with extreme care.

  • Sulfuryl Chloride (SO₂Cl₂): Is corrosive and reacts violently with water.

  • Solvents: Dichloromethane and other chlorinated solvents are hazardous. Avoid inhalation and skin contact.

  • Diazonium Salts (Alternative Pathway): Can be explosive when isolated and dry. They should always be prepared at low temperatures and used immediately in solution.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequential electrophilic aromatic substitution starting from 2-fluoroanisole. This method leverages the inherent directing effects of the substituents to provide a direct and high-yielding route. For instances where absolute regiochemical purity is required, the Sandmeyer reaction provides a reliable, albeit more complex, alternative. The protocols and principles detailed in this guide offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.

References

  • Smolecule. (2023, August 16). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.
  • Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]

  • BenchChem. (n.d.). 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene.
  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Available from: [Link]

  • ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • RSC Publishing. (n.d.). SUPPORTING INFORMATION. Available from: [Link]

  • Organic Syntheses. (n.d.). Anisole. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • The Exam Formula. (n.d.). Synthetic Routes part 2. Available from: [Link]

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An In-Depth Technical Guide to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its molecular structure, physicochemical properties, a plausible synthetic route, and its anticipated applications, offering field-proven insights for its use in research and development.

Molecular Structure and Chemical Identity

This compound is a halogenated anisole derivative. Its unique substitution pattern, featuring four different substituents on the benzene ring, renders it a chiral center-free yet complex scaffold for further chemical modifications.

The precise arrangement of a bromine, a chlorine, a fluorine atom, and a methoxy group on the benzene ring provides multiple reactive sites for various chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.[1][2]

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 1414870-75-9[1][2][3]
Molecular Formula C₇H₅BrClFO[1][3][4]
Molecular Weight 239.47 g/mol [1][3][4]
IUPAC Name This compound
SMILES COC1=C(F)C(Cl)=CC=C1Br[1]
InChI Key LHRJGHLWXZWCAY-UHFFFAOYSA-N[2]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Experimentally determined physical properties for this specific isomer are not widely available in the literature. However, computational models provide valuable estimates. The presence of multiple halogens and a methoxy group influences the molecule's polarity, lipophilicity, and reactivity.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 239.468 g/mol [2]
Monoisotopic Mass 237.91963 Da[2]
Topological Polar Surface Area 9.2 Ų[2]
Complexity 136[2]
Hydrogen Bond Acceptor Count 2[2]
Vapour Pressure 0.0±0.5 mmHg at 25°C[2]

Synthesis Pathway: A Proposed Protocol

The proposed synthesis would likely start from a suitably substituted aniline and proceed through a diazotization reaction followed by a copper-catalyzed bromination. The selection of the starting material is critical and would likely be a multi-step synthesis in itself to achieve the desired substitution pattern.

Conceptual Synthesis Workflow:

G cluster_0 Starting Material Preparation cluster_1 Diazotization cluster_2 Sandmeyer Reaction SM Substituted Aniline Precursor Diazonium Diazonium Salt Intermediate SM->Diazonium NaNO₂, H₂SO₄ (0-5 °C) Product This compound Diazonium->Product CuBr, HBr

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Self-Validating Protocol (Hypothetical):

This protocol is based on analogous transformations and established chemical principles. Optimization of reaction conditions, particularly temperature and stoichiometry, would be necessary to achieve high yields and purity.

  • Diazotization of the Aniline Precursor:

    • Dissolve the starting aniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of this step can be validated by testing for the absence of the starting aniline using Thin Layer Chromatography (TLC).

  • Sandmeyer Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete decomposition of the diazonium salt. The reaction progress can be monitored by TLC or Gas Chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound. The purity of the final product should be confirmed by analytical techniques such as NMR and GC-MS.

Spectroscopic Characterization (Anticipated Data)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and the known effects of its substituents.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the four different substituents. The methoxy group will exhibit a singlet at approximately 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen and methoxy groups.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The C-halogen (C-Br, C-Cl, C-F) stretching vibrations will appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion and any fragments containing these halogens.

Applications in Research and Drug Development

Polysubstituted halogenated aromatic compounds are highly valued as intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of multiple halogen atoms provides opportunities for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitutions.

The specific substitution pattern of this compound makes it a promising starting material for the synthesis of complex molecular architectures. The fluorine and methoxy substituents can influence the metabolic stability and binding affinity of a potential drug candidate, while the bromine and chlorine atoms serve as versatile handles for further synthetic transformations. This compound is therefore of significant interest to researchers engaged in the discovery and development of novel bioactive molecules.

Safety and Handling

Based on the GHS pictograms and hazard statements available for this compound, this compound should be handled with care in a well-ventilated laboratory fume hood.[1] It is classified as causing skin and eye irritation and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information

Hazard StatementDescriptionSource
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its unique and complex substitution pattern offers a rich platform for the creation of novel and intricate molecular structures. While detailed experimental data remains to be fully published, this guide provides a solid foundation of its known properties, a scientifically sound proposed synthesis, and a clear rationale for its potential applications. As research involving this compound progresses, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a key intermediate in modern organic synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10145814, 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

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Commercial availability of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the procurement, synthesis, and application of this compound. As a highly functionalized aromatic building block, this compound presents significant opportunities in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This document moves beyond a simple cataloging of facts to provide field-proven insights into its practical use, grounded in established chemical principles.

Compound Identity and Physicochemical Profile

This compound is a polysubstituted benzene derivative with the Chemical Abstracts Service (CAS) number 1414870-75-9 .[1][2][3] Its unique substitution pattern, featuring four different functional groups (bromo, chloro, fluoro, and methoxy), makes it a versatile intermediate for introducing specific functionalities and modulating electronic and steric properties in target molecules.

The strategic placement of these groups offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitution, and metallation-substitution sequences.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1414870-75-9 [1]
Molecular Formula C₇H₅BrClFO [1]
Molecular Weight 239.47 g/mol [1]
Vapour Pressure 0.0±0.5 mmHg at 25°C [1]

| IUPAC Name | this compound | [1] |

Analytical Characterization

Upon procurement or synthesis, rigorous analytical verification is paramount. The following techniques are standard for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring. A singlet integrating to three protons in the upfield region (~3.8-4.0 ppm) would correspond to the methoxy group.

    • ¹³C NMR : The spectrum will display seven distinct signals for the seven carbon atoms. The carbon attached to the methoxy group will be significantly shielded, while the carbons bonded to the halogens will show characteristic shifts.

    • ¹⁹F NMR : A single resonance is expected, with coupling to the adjacent aromatic proton.

  • Mass Spectrometry (MS) : Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern that is a powerful diagnostic tool for confirming the presence of both halogens.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for determining the purity of the compound. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.

Many reputable suppliers, such as BLDpharm, can provide spectroscopic data (NMR, HPLC, LC-MS) upon request to validate their product quality.[2]

Synthesis Pathway and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when custom synthesis is required. A plausible and efficient synthetic route involves a multi-step process starting from a commercially available substituted aniline, leveraging the powerful Sandmeyer reaction.

The rationale for this approach is the high regioselectivity and reliability of diazotization-substitution reactions on anilines for introducing halogens onto an aromatic ring. The starting material, 4-chloro-2-fluoroaniline, is a common building block.

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of 1-Bromo-4-chloro-2-fluorobenzene (Illustrative Intermediate)

This protocol, adapted from established procedures for Sandmeyer reactions, illustrates a key transformation in the synthesis of halogenated aromatics.[4]

Objective: To synthesize 1-Bromo-4-chloro-2-fluorobenzene from 4-chloro-2-fluoroaniline. This demonstrates the critical diazotization and Sandmeyer steps that are foundational to preparing such molecules.

Materials:

  • 4-Chloro-2-fluoroaniline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Saturated brine solution

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a solution of HBr.

    • Cool the mixture to -10°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C.

    • Stir the resulting mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt is critical and temperature-sensitive; poor control can lead to decomposition and side products.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr.

    • Cool this mixture to -10°C.

    • Slowly add the previously prepared diazonium salt solution to the CuBr mixture. The choice of a copper(I) catalyst is key to facilitating the displacement of the diazonium group with a bromide.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 55°C for approximately 20-30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel, typically using a non-polar eluent system like ethyl acetate/petroleum ether, to yield the pure 1-bromo-4-chloro-2-fluorobenzene.[4]

Commercial Availability and Procurement

For researchers who prefer to source the compound directly, several reputable chemical suppliers list this compound in their catalogs. Sourcing from an established vendor ensures high purity and saves significant time compared to de novo synthesis.

Table 2: Commercial Suppliers

Supplier CAS Number Notes
Manchester Organics 1414870-75-9 Typically available with a lead time of 4-6 weeks. Offers discounts on larger volumes.[3]
BLDpharm 1414870-75-9 Lists the product and notes the availability of analytical data (NMR, HPLC, etc.). May require cold-chain transportation.[2]
AOBChem USA 1414870-75-9 Listed as a supplier.[1]

| Guidechem | 1414870-75-9 | A platform that lists various suppliers for the compound.[1] |

Procurement Best Practices:

  • Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify purity and identity.

  • Confirm Analytical Data: Cross-reference the provided spectroscopic data with expected values.

  • Inquire About Purity: For sensitive applications like drug discovery, inquire about the availability of higher purity grades (>98%).

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block. The presence of halogens is a well-established strategy in medicinal chemistry to enhance biological activity, modulate metabolic stability, and improve pharmacokinetic (ADME) properties.[5][6]

  • Pharmaceutical R&D: This compound is an ideal starting point for synthesizing novel drug candidates. The bromo- and chloro- substituents can be selectively manipulated via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The fluorine and methoxy groups can influence binding affinity and metabolic pathways.[5][7]

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on creating molecules with high efficacy and specific modes of action. Halogenated aromatics are a cornerstone of this field.[5]

  • Materials Science: The electronic properties imparted by the halogen substituents make this compound a candidate for incorporation into organic electronic materials, such as those used in OLEDs or specialized coatings.[5]

procure Procure or Synthesize 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene qc QC/QA (NMR, MS, HPLC) procure->qc Verify Identity & Purity suzuki Suzuki Coupling (at Br position) qc->suzuki Qualified Intermediate buchwald Buchwald-Hartwig Amination (at Cl position) qc->buchwald Qualified Intermediate library Compound Library Generation suzuki->library buchwald->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 1-Bromo-4-chloro-2-fluorobenzene provides a strong basis for safe handling procedures.[8][9]

Table 3: Hazard and Precautionary Information (Based on Analogous Compounds)

Category Information Reference
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [9]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (goggles/face shield). [9]
Handling Use only outdoors or in a well-ventilated area (fume hood). Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. [10], [9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. [8][9]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. [8][9]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. [8][9]

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [8][9] |

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation in the life sciences and material sciences. Its commercial availability from specialized suppliers provides a direct route for researchers to incorporate this versatile building block into their synthetic programs. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for leveraging its full potential. This guide provides the foundational knowledge and practical insights necessary for scientists and developers to confidently and effectively utilize this compound in their research endeavors.

References

  • 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Acme Bioscience.[Link]

  • 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene. AOBChem USA.[Link]

  • 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem, National Center for Biotechnology Information.[Link]

  • 1-Bromo-4-[chloro(difluoro)methoxy]benzene. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv.[Link]

  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry.[Link]

  • 1-Bromo-4-chloro-benzene [1H NMR] Spectrum. SpectraBase.[Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]

  • The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health.[Link]

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Key reactive sites on 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Abstract

This compound (CAS No. 1414870-75-9) is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of an activating methoxy group and three distinct halogen atoms imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's key reactive sites, grounded in the fundamental principles of physical organic chemistry. We will dissect the interplay of electronic and steric effects to predict reactivity across several major reaction classes, including metal-halogen exchange, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to strategically employ this versatile building block in synthesis.

Molecular Structure and Electronic Profile

The reactivity of an aromatic compound is dictated by the electronic nature of its substituents.[3] In this compound, four different groups exert competing or cooperative electronic effects, creating a landscape of varied reactivity around the ring.

  • Methoxy Group (-OCH₃) at C2: This is a powerful activating group. It exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The net result is an increase in electron density in the ring, particularly at the positions ortho (C1, C3) and para (C5) to itself, accelerating the rate of electrophilic aromatic substitution.[1][4]

  • Halogen Atoms (-Br at C1, -F at C3, -Cl at C4): Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I) that outweighs their weaker electron-donating resonance effect (+R).[5] Despite being deactivators, they are ortho, para-directors because the resonance donation, though weak, helps stabilize the cationic intermediate (arenium ion) during electrophilic attack at these positions.[4][5]

The collective influence of these substituents renders the benzene ring electron-deficient overall compared to benzene, yet poised for specific, regioselective transformations.

Figure 1: Structure of this compound.

Primary Reactive Site: Metal-Halogen Exchange at C1-Br

The most predictable and synthetically useful point of reactivity on this molecule is the carbon-bromine bond. Aryl bromides readily undergo metal-halogen exchange with strong organometallic bases, most commonly alkyllithium reagents.[6][7]

Causality: The rate of metal-halogen exchange is kinetically controlled and correlates with the polarizability and weakness of the carbon-halogen bond, following the trend C-I > C-Br > C-Cl >> C-F.[6] Consequently, the C1-Br bond is overwhelmingly the most reactive site for this transformation. The adjacent methoxy group can further accelerate the reaction by chelating the lithium cation, stabilizing the transition state.[6][8] This reaction generates a potent aryllithium nucleophile at the C1 position, which can be trapped with a wide variety of electrophiles.

Metal_Halogen_Exchange Start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene Reagent n-BuLi, THF Low Temperature (-78 °C) Start->Reagent Intermediate Aryllithium Intermediate (Nucleophilic at C1) Reagent->Intermediate Exchange of Br for Li Electrophile Electrophile (E+) e.g., CO₂, RCHO, DMF Intermediate->Electrophile Product C1-Functionalized Product Electrophile->Product Quench

Caption: Workflow for C1 functionalization via metal-halogen exchange.

Experimental Protocol: Lithiation and Quench with an Aldehyde

This protocol describes a representative procedure for generating the aryllithium species and trapping it with an electrophile, such as benzaldehyde.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes. The reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS.

  • Electrophilic Quench: Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the aryllithium solution at -78 °C.

  • Warm-up and Quench: After stirring for 1-2 hours at low temperature, slowly warm the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Secondary Reactive Site: Palladium-Catalyzed Cross-Coupling at C1-Br

The carbon-bromine bond is also the most susceptible site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]

Causality: The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[9] The energy barrier for this step is significantly lower for the weaker C-Br bond compared to the stronger C-Cl and C-F bonds.[9] This vast difference in reactivity allows for highly selective functionalization at the C1 position, leaving the other halogen sites untouched under carefully controlled conditions.

Reaction TypeTypical ReagentProduct TypeSelectivity
Suzuki Coupling Arylboronic acid/ester, Pd catalyst, BaseBiarylC1-Br >> C4-Cl
Buchwald-Hartwig Amine, Pd catalyst, BaseArylamineC1-Br >> C4-Cl
Heck Coupling Alkene, Pd catalyst, BaseSubstituted AlkeneC1-Br >> C4-Cl

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.

Tertiary Reactive Site: Electrophilic Aromatic Substitution (SEAr) at C6

While the three halogen atoms are deactivating, the potent activating effect of the C2-methoxy group makes electrophilic aromatic substitution a viable, albeit potentially sluggish, transformation.

Causality: In polysubstituted benzenes, the directing effects of the substituents determine the position of electrophilic attack.[10] The methoxy group is the most powerful activating group on the ring and strongly directs incoming electrophiles to its ortho and para positions.[4]

  • The ortho positions are C1 and C3. Both are blocked.

  • The para position is C5.

  • However, analysis often considers the positions relative to the strongest activating group. The C6 position is ortho to the methoxy group. The C4 position is para to the methoxy group but is blocked by chlorine.

A comprehensive analysis of the directing vectors is required:

  • -OCH₃ (at C2): Strongly directs to C6 (ortho). The other ortho (C1) and para (C4) positions are substituted.

  • -Br (at C1): Weakly directs to C6 (meta).

  • -F (at C3): Weakly directs to C4 (ortho, blocked) and C2 (ortho, blocked).

  • -Cl (at C4): Weakly directs to C5 (ortho) and C1 (meta, blocked).

The directing effect of the methoxy group towards the C6 position is the most dominant influence. Therefore, electrophilic attack is most likely to occur at the C6 position. Steric hindrance from the adjacent C1-bromine is a factor but is often overcome by the powerful electronic activation from the methoxy group.

SEAr_Directing_Effects cluster_directors Directing Influences A 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene B Electrophile (E+) Lewis Acid Catalyst A->B C Most Probable Site: C6 B->C Major Pathway D Less Probable Site: C5 B->D Minor Pathway OCH3 -OCH₃ (Strongest Activator) OCH3->C ortho-directing Halogens -Br, -Cl, -F (Weak Deactivators) Halogens->D ortho-directing (Cl to C5)

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Unlikely Reactive Sites: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires an aryl halide with strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[11] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.[11]

In this molecule, the powerful electron-donating methoxy group actively destabilizes this negatively charged intermediate, making the SNAr pathway highly unfavorable under standard conditions.[12] While fluorine can be an excellent leaving group in activated systems, its displacement here is unlikely.[13] Extreme conditions with very powerful nucleophiles might force a reaction, but it would not be a clean or predictable transformation.

Conclusion

The reactivity of this compound is dominated by the C1-bromine bond. This position is the primary site for both metal-halogen exchange and palladium-catalyzed cross-coupling reactions , offering a reliable and selective handle for molecular elaboration. The C6 position, activated by the powerful ortho-directing methoxy group, represents a secondary site for electrophilic aromatic substitution . Conversely, nucleophilic aromatic substitution is strongly disfavored due to the electronic character of the methoxy substituent. A thorough understanding of this reactivity hierarchy is crucial for the strategic design of synthetic routes utilizing this valuable chemical intermediate.

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A Guide to Unlocking the Synthetic Potential of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, polysubstituted benzene derivatives are foundational building blocks.[1][2] The precise arrangement of diverse functional groups on an aromatic core allows for the meticulous tuning of steric and electronic properties, which in turn dictates biological activity, pharmacokinetic profiles, and material characteristics. The compound 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS: 1414870-75-9) represents a particularly intriguing, yet underexplored, scaffold.[3][4] Its unique substitution pattern—featuring four distinct, electronically diverse groups—presents a rich platform for complex molecular architecture. The presence of two different halogens (bromine and chlorine) at positions amenable to cross-coupling, a fluorine atom to modulate electronics and metabolic stability, and a methoxy group for potential derivatization or as a directing group, opens a wealth of synthetic possibilities.

This guide provides a forward-looking analysis of potential research avenues for this compound, outlining strategic methodologies and detailed experimental protocols designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will explore the molecule's potential through the lens of orthogonal reactivity, offering a roadmap for its use in constructing novel and high-value compounds.

PropertyValueReference
CAS Number 1414870-75-9[3][4]
Molecular Formula C₇H₅BrClFO[3][4]
Molecular Weight 239.47 g/mol [3][4]
MDL Number MFCD22414766[4]
Predicted XLogP3 3.3[5]
Topological Polar Surface Area 9.2 Ų[6]

Core Research Area 1: Exploiting Orthogonal Halogen Reactivity in Cross-Coupling

The most powerful strategic aspect of this molecule is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[7] This reactivity gradient provides a blueprint for selective, sequential functionalization, allowing for the controlled and stepwise construction of complex bi- and tri-aryl systems or the introduction of diverse functional groups.

Selective C-Br Functionalization: The Primary Gateway

The carbon-bromine bond is the most probable site for initial cross-coupling due to its lower bond dissociation energy and greater ease of oxidative addition to a Pd(0) catalyst compared to the C-Cl bond. This selectivity is the cornerstone of a modular approach to synthesis.

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds.[8] By carefully selecting the catalyst and conditions, the C-Br bond can be selectively coupled with a wide range of boronic acids or esters, leaving the C-Cl bond untouched for subsequent transformations.[9]

Proposed Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Reagents & Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.5 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Catalyst Addition: Add the palladium catalyst system. For high selectivity, a catalyst known for its activity with aryl bromides but lower reactivity with chlorides is ideal (see Table 2). A common choice would be Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The primary goal is the complete consumption of the starting material without significant formation of the di-coupled product.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Rationale & Expected Outcome
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80 - 100A classic, reliable catalyst. Good for achieving high selectivity for C-Br over C-Cl under controlled thermal conditions.
Pd(dppf)Cl₂K₃PO₄Toluene, DME80 - 100Often provides good yields and selectivity. The dppf ligand can facilitate the reaction at lower temperatures.
SPhos PrecatalystK₃PO₄2-MeTHFRT - 80Modern Buchwald ligands can offer high turnover numbers and may allow for lower temperatures, enhancing selectivity.[9]

Table 2: Proposed Catalyst Systems for Selective Suzuki-Miyaura Coupling.

The introduction of nitrogen is fundamental to medicinal chemistry. The Buchwald-Hartwig amination allows for the formation of C-N bonds from aryl halides.[10][11] Similar to the Suzuki coupling, this reaction can be directed selectively to the C-Br position. This is a critical step for creating novel aniline derivatives, which are precursors to a vast number of pharmacologically active compounds.

Proposed Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

  • Reagents & Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[12]

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.

  • Work-up & Purification: Cool the reaction, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

The workflow for this sequential, orthogonal strategy is a powerful paradigm for library synthesis.

G start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene inter 4-Chloro-3-fluoro-2-methoxy- [1,1'-biphenyl]-X-amine/aryl start->inter Selective Suzuki or Buchwald-Hartwig at C-Br prod1 Diverse Aryl Derivatives inter->prod1 Second Coupling (e.g., Suzuki at C-Cl) prod2 Diverse Amino Derivatives inter->prod2 Second Coupling (e.g., Amination at C-Cl)

Fig 1. Sequential cross-coupling strategy.

Core Research Area 2: Investigating Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is a dominant strategy, the potential for SNAr should not be overlooked. The electron-withdrawing nature of the halogens can activate the ring towards nucleophilic attack, particularly at the positions ortho or para to these groups. The fluorine atom at C3 and the chlorine atom at C4 are potential sites.

Predicting the regioselectivity is complex:

  • Fluorine at C3: This position is ortho to the methoxy group and para to the bromine. Fluorine is an excellent leaving group in SNAr reactions.

  • Chlorine at C4: This position is para to the methoxy group.

The methoxy group is an activating group for electrophilic substitution but deactivating for nucleophilic substitution. However, its ability to stabilize a Meisenheimer intermediate via resonance at the para position could influence the reactivity at C4. An initial research program should focus on reacting the substrate with strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide, piperidine) under forcing conditions (e.g., high temperature in a polar aprotic solvent like DMSO or NMP) to determine if substitution occurs and at which position.

Core Research Area 3: Derivatization via the Methoxy Group

The 2-methoxy group is another key synthetic handle. Its cleavage to the corresponding phenol would unmask a highly versatile functional group for further modification.

Ether cleavage can be readily achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. The resulting phenol, 2-bromo-5-chloro-6-fluorophenol, would be a valuable intermediate. This phenol can be alkylated to form new ethers, acylated to form esters, or used in reactions like the Williamson ether synthesis or Mitsunobu reaction to introduce a wide variety of functionalities.

Proposed Protocol: O-Demethylation with Boron Tribromide

  • Reagents & Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 equiv.) dropwise. The reaction is often exothermic.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quenching & Work-up: Cool the mixture back to 0 °C and very carefully quench by the slow addition of water or methanol. Dilute with DCM and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting phenol can be purified by silica gel chromatography.

G start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene phenol 2-Bromo-5-chloro- 6-fluorophenol start->phenol O-Demethylation (e.g., BBr₃) ethers Novel Ether Derivatives phenol->ethers Alkylation / Mitsunobu esters Novel Ester Derivatives phenol->esters Acylation

Fig 2. Derivatization pathway via the phenolic intermediate.

Core Research Area 4: Directed ortho-Metalation (DoM)

The methoxy group is a well-known directed metalation group, capable of directing strong bases like organolithiums to deprotonate the ortho position. In this substrate, the two ortho positions are C1 (bearing Br) and C3 (bearing F).

  • Metalation at C3: Direct deprotonation at C3 is unlikely due to the existing fluorine substituent.

  • Metalation at C1: This could lead to a lithium-halogen exchange, replacing the bromine with lithium. This lithiated species could then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the C1 position.

Investigating the behavior of this molecule with organolithium reagents (e.g., n-BuLi, s-BuLi) or lithium amide bases (e.g., LDA) at low temperatures, followed by quenching with a simple electrophile like benzaldehyde, would be a highly informative initial experiment. The regiochemical outcome would provide crucial insights into the directing power of the methoxy group in this electronically complex system.[13]

Outlook and Applications

The synthetic routes outlined above transform this compound from a simple halogenated aromatic into a versatile platform for generating molecular complexity.

  • Medicinal Chemistry: The ability to sequentially and selectively introduce different aryl and amino groups is of paramount importance for generating libraries of compounds for structure-activity relationship (SAR) studies. Fluorinated aromatic compounds are highly sought after in drug design as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[14][15][16] The scaffolds derived from this starting material are ideal for programs targeting kinases, GPCRs, and other enzyme classes where multi-aryl structures are common pharmacophores.

  • Materials Science: Polysubstituted and poly-aryl compounds are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The ability to build complex, non-symmetric conjugated systems through the proposed orthogonal coupling strategies could lead to new materials with tailored electronic and photophysical properties.

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Solubility of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in Common Organic Solvents

Introduction

This compound is a polysubstituted aromatic compound, a class of molecules that serve as versatile building blocks in modern organic synthesis. The precise arrangement of bromo, chloro, fluoro, and methoxy functionalities on the benzene core makes it a valuable intermediate for creating more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The efficiency of its use in synthesis, purification, and formulation is fundamentally dictated by its solubility characteristics.

Understanding the solubility of this compound in various common organic solvents is a critical prerequisite for rational process development. Solubility data governs the choice of reaction media, dictates the feasibility and efficiency of purification techniques like recrystallization, and informs the preparation of solutions for analysis or screening.

Despite its importance, a comprehensive, publicly available dataset quantifying the solubility of this compound does not exist. This guide, therefore, serves as a foundational technical resource for researchers and drug development professionals. It provides the theoretical framework, predictive insights, and detailed experimental protocols necessary to determine and understand the solubility of this compound, empowering scientists to generate the critical data needed for their work.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. A detailed analysis of the solute's features is the first step in predicting its behavior in different solvent environments.

  • IUPAC Name: 1-bromo-4-chloro-2-fluoro-3-methoxybenzene[1]

  • Molecular Formula: C₇H₅BrClFO[1][2]

  • Molecular Weight: 239.47 g/mol [1]

  • CAS Number: 1414870-75-9[2]

Structural Analysis:

The molecule's solubility characteristics arise from the interplay of its distinct structural components:

  • Aromatic Benzene Core: The central phenyl ring is composed of nonpolar C-C and C-H bonds, rendering it inherently hydrophobic and favoring interactions with nonpolar solvents through van der Waals forces.

  • Halogen Substituents (Br, Cl, F): These atoms are highly electronegative, creating localized dipoles. However, due to their size and non-polarizable nature, they contribute primarily to the molecule's overall hydrophobicity rather than enhancing solubility in polar media.

  • Methoxy Group (-OCH₃): This is the most significant polar feature of the molecule. The oxygen atom possesses two lone pairs of electrons, making it a hydrogen bond acceptor.[3] This group allows for specific, favorable interactions with protic solvents (like alcohols) and contributes to the molecule's overall dipole moment, enabling interactions with polar aprotic solvents.

Based on this structure, the compound can be classified as largely nonpolar but with a moderate polar character and hydrogen bond accepting capability. It is predicted to be poorly soluble in water but should exhibit appreciable solubility in a range of common organic solvents.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overarching principle is that "like dissolves like," which is a practical expression of these energetic considerations.[3][4]

  • Polar Solutes in Polar Solvents: Dissolution is driven by strong dipole-dipole interactions and, most significantly, hydrogen bonding.

  • Nonpolar Solutes in Nonpolar Solvents: Dissolution is driven by weaker van der Waals (or London dispersion) forces.

For this compound, a successful solvent must effectively overcome the crystal lattice energy of the solid solute by forming sufficiently strong interactions with its molecular surface. The key intermolecular forces at play will be:

  • Van der Waals Forces: These are ubiquitous and will be the primary forces enabling solubility in nonpolar solvents like hexane and toluene, which will interact favorably with the aromatic ring and halogen atoms.

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its electronegative substituents. This allows for electrostatic interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

  • Hydrogen Bonding: While the solute cannot donate a hydrogen bond, its methoxy group can act as a hydrogen bond acceptor. This is a crucial interaction that enhances solubility in polar protic solvents like methanol and ethanol.[3]

The interplay of these forces dictates the compound's solubility profile across different solvent classes.

Predictive Assessment and Solvent Selection

By categorizing common organic solvents based on their polarity and hydrogen bonding ability, we can make informed predictions about their efficacy in dissolving this compound. The polarity of a solvent is often quantified by its polarity index or dielectric constant.[5][6][7]

Table 1: Properties of Common Organic Solvents for Solubility Screening

SolventChemical ClassPolarity Index (P')Dielectric Constant (ε)Primary Solute-Solvent InteractionsPredicted Solubility
n-HexaneNonpolar0.1[8]1.88[5]Van der WaalsModerate to High
TolueneNonpolar (Aromatic)2.4[8]2.38[7]Van der Waals (π-stacking possible)High
DichloromethanePolar Aprotic3.1[8]8.93[7]Dipole-Dipole, Van der WaalsHigh
Ethyl AcetatePolar Aprotic4.4[8]6.02[7]Dipole-Dipole, Van der WaalsHigh
AcetonePolar Aprotic5.1[8]20.7[7]Dipole-Dipole, Van der WaalsHigh
Tetrahydrofuran (THF)Polar Aprotic4.0[8]7.58[7]Dipole-Dipole, Van der WaalsHigh
EthanolPolar Protic4.3[8]24.5[7]H-Bonding, Dipole-Dipole, Van der WaalsModerate to High
MethanolPolar Protic5.1[8]32.7[5]H-Bonding, Dipole-Dipole, Van der WaalsModerate

The following diagram illustrates the key molecular interactions that underpin these predictions.

G Solute Molecular Structure Features Key Features: - Hydrophobic Aromatic Core - Halogen Substituents (Br, Cl, F) - H-Bond Acceptor (-OCH₃) Nonpolar Nonpolar (e.g., Toluene, Hexane) Features->Nonpolar Van der Waals Forces PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Features->PolarAprotic Dipole-Dipole Interactions PolarProtic Polar Protic (e.g., Methanol, Ethanol) Features->PolarProtic

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Quantitative Solubility Determination

Protocol 1: Isothermal Equilibrium-Gravimetric Method

This method is the gold standard for its directness and accuracy, relying on the precise measurement of mass.[9][10][11]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (ensuring undissolved solid remains) to a series of sealed vials, one for each solvent to be tested.

    • Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each respective vial.

    • Place the vials in a constant-temperature orbital shaker or on a stirrer plate within a thermostatically controlled bath (e.g., 25.0 °C / 298.15 K).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • Remove the vials from agitation and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Critical Step: To ensure no suspended solids are transferred, centrifuge the vials. Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette.

  • Gravimetric Determination:

    • Transfer the aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish. Record the combined mass.

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

    • Place the evaporating dish containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed without sublimating the solute.

    • Record the final mass of the dish plus the dried solute.

  • Calculation:

    • Mass of solute (m_solute): (Final mass of dish + solute) - (Mass of empty dish)

    • Mass of solvent (m_solvent): (Initial mass of dish + solution) - (Final mass of dish + solute)

    • Solubility (g / 100 g solvent): (m_solute / m_solvent) * 100

G start Start prep 1. Prepare Mixture (Excess Solute + Solvent) start->prep equilibrate 2. Equilibrate (Constant Temp, 24h Agitation) prep->equilibrate settle 3. Settle & Centrifuge (Isothermal Phase Separation) equilibrate->settle aliquot 4. Withdraw Supernatant (Precise Volume/Mass) settle->aliquot weigh1 5. Weigh Aliquot aliquot->weigh1 evap 6. Evaporate Solvent weigh1->evap dry 7. Dry Residue to Constant Mass evap->dry weigh2 8. Weigh Dried Solute dry->weigh2 calc 9. Calculate Solubility weigh2->calc end_node End calc->end_node

Caption: Experimental workflow for the Equilibrium-Gravimetric solubility determination method.

Protocol 2: UV-Vis Spectrophotometry Method

This method is highly sensitive and requires less material, making it ideal for compounds with strong UV absorbance, such as aromatic molecules.[12][13][14][15]

Methodology:

  • Preparation of Stock and Standard Solutions:

    • Accurately prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution.

  • Determination of λ_max and Calibration Curve:

    • Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a calibration curve of Absorbance vs. Concentration (µg/mL). The plot must be linear with a correlation coefficient (R²) > 0.995 for the data to be valid.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and perform phase separation as described in Protocol 1 (Steps 1 & 2).

    • Carefully take a small, precise aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of your calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) may be necessary.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Solubility (mg/mL): (Concentration from curve in µg/mL) * (Dilution Factor) / 1000

Data Presentation Templates

For robust and comparable results, data should be recorded systematically. The following tables are provided as a template for organizing experimentally determined solubility data.

Table 2: Solubility of this compound in g/100g Solvent

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluenen-Hexane
298.15
308.15
318.15

Table 3: Solubility of this compound as Mole Fraction (x)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluenen-Hexane
298.15
308.15
318.15

Safety and Handling

This compound is a chemical intermediate. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.

References

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Al-Hamdani, S. A., & Al-Sabha, T. N. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 71(14), 2719–2724.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • DPHARM GURU. (n.d.). 5. GRAVIMETRIC ANALYSIS. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved from [Link]

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Spectroscopic Profile of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, a polysubstituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Lacking readily available experimental spectra, this guide leverages foundational spectroscopic principles and data from analogous structures to predict the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) signatures of the target molecule. The methodologies and interpretations presented herein are grounded in established scientific literature, offering a robust framework for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that dictates its electronic and, consequently, its spectroscopic properties. The interplay of the electron-donating methoxy group and the inductively withdrawing halogen substituents creates a distinct electronic environment for each atom, which is reflected in the predicted spectra.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Proton 17.2 - 7.5Doublet of doublets (dd)~8-9 (ortho), ~2-3 (meta)H-5
Aromatic Proton 26.9 - 7.2Doublet of doublets (dd)~8-9 (ortho), ~1-2 (para)H-6
Methoxy Protons3.8 - 4.0Singlet (s)N/A-OCH₃

Causality of Predictions: The chemical shifts are predicted based on the additive effects of the substituents. The electron-withdrawing halogens (Br, Cl, F) will deshield the aromatic protons, shifting them downfield, while the electron-donating methoxy group will have a shielding effect. The multiplicities arise from spin-spin coupling with neighboring protons and the fluorine atom. H-5 will be coupled to H-6 (ortho coupling) and the fluorine atom (meta coupling). H-6 will be coupled to H-5 (ortho coupling) and potentially a smaller para coupling to the fluorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals: six for the aromatic carbons and one for the methoxy carbon.

Predicted SignalChemical Shift (δ, ppm)Assignment
Aromatic Carbon 1150 - 155C-2 (attached to -OCH₃)
Aromatic Carbon 2145 - 150C-3 (attached to -F)
Aromatic Carbon 3125 - 130C-4 (attached to -Cl)
Aromatic Carbon 4115 - 120C-1 (attached to -Br)
Aromatic Carbon 5128 - 132C-5
Aromatic Carbon 6112 - 118C-6
Methoxy Carbon55 - 65-OCH₃

Causality of Predictions: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. Carbons directly attached to electronegative atoms (O, F, Cl, Br) will be significantly deshielded. The methoxy carbon will appear in the typical range for such functional groups.[1][2]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Fluorine-110 to -140MultipletJ(F-H5) ~ 2-3 Hz, J(F-H6) ~ 1-2 Hz

Causality of Predictions: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[3][4][5] The multiplicity will arise from coupling to the neighboring protons, H-5 (meta) and H-6 (para).

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

HMBC Correlation Diagram

HMBC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H5 H-5 (~7.3 ppm) C1 C-1 H5->C1 ²J, ³J C3 C-3 H5->C3 ²J, ³J C4 C-4 H5->C4 ²J, ³J C6 C-6 H5->C6 ²J, ³J H6 H-6 (~7.0 ppm) C2 C-2 H6->C2 ²J, ³J H6->C4 ²J, ³J C5 C-5 H6->C5 ²J, ³J OCH3 -OCH3 (~3.9 ppm) OCH3->C2 ²J

Caption: Predicted key HMBC correlations for this compound.

An HSQC experiment will show direct one-bond correlations between H-5 and C-5, H-6 and C-6, and the methoxy protons with the methoxy carbon. The HMBC experiment, which shows correlations over two to three bonds, will be crucial for connecting the different parts of the molecule and confirming the substitution pattern.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.

Predicted Mass Spectrum Data

m/z (predicted)Interpretation
238, 240, 242Molecular ion (M⁺) cluster, showing isotopic pattern for Br and Cl
223, 225, 227[M - CH₃]⁺
195, 197, 199[M - CH₃ - CO]⁺
160, 162[M - Br]⁺
203, 205[M - Cl]⁺

Causality of Predictions: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[9] Common fragmentation pathways for anisole derivatives include the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[10] Loss of the halogen atoms is also a probable fragmentation pathway.

Proposed MS Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z 238, 240, 242 M_minus_CH3 [M-CH₃]⁺ m/z 223, 225, 227 M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ m/z 160, 162 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 195, 197, 199 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-O bonds, and C-halogen bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (-OCH₃)
1600 - 1450Aromatic C=C stretch
1250 - 1200Aryl-O stretch (asymmetric)
1050 - 1000Aryl-O stretch (symmetric)
1100 - 1000C-F stretch
800 - 600C-Cl stretch
700 - 500C-Br stretch
900 - 690Aromatic C-H out-of-plane bend

Causality of Predictions: The predicted absorption bands are based on well-established correlation charts for organic functional groups.[11][12][13] The precise positions of the aromatic C-H out-of-plane bending bands can provide further information about the substitution pattern.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[14][15][16][17] Ensure the chosen solvent does not have signals that overlap with the analyte's expected peaks.[18][19][20][21][22]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • If necessary, perform 2D NMR experiments (HSQC, HMBC) for complete structural assignment.

GC-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[23]

    • Dilute the stock solution to a final concentration of about 10 µg/mL.[24][25]

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • Data Acquisition:

    • Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar DB-5 or equivalent).

    • Establish a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Inject 1 µL of the sample into the GC.

    • Acquire mass spectra in the range of m/z 40-400.

ATR-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound directly onto the ATR crystal. If the sample is a liquid or oil, a single drop is sufficient.[26]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.[27]

    • Apply pressure to the solid sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after analysis.[26]

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

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  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

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  • ElectronicsAndBooks. Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. [Link]

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Methodological & Application

Advanced Suzuki Coupling Protocols: Utilizing 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth technical overview and detailed protocols for the application of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, these notes elucidate the reaction's mechanistic underpinnings, offer field-tested protocols, and explain the causality behind critical experimental choices.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The substrate, this compound, is a highly functionalized building block. Its unique substitution pattern—featuring an electron-donating methoxy group and halogens with differential reactivity—makes it a valuable intermediate for introducing complex motifs in drug discovery programs.[4][5] The primary goal is to leverage the higher reactivity of the carbon-bromine bond over the carbon-chlorine bond to achieve selective C-C bond formation.[1][6]

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling is a robust and versatile transformation that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the electrophile (this compound). This step breaks the C-Br bond and oxidizes the catalyst from Pd(0) to a Pd(II) complex.[1][10] This is typically the rate-determining step of the reaction.[1]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) center. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[11][12][13][14] This boronate then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. A new carbon-carbon bond is formed, yielding the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) ArPdR->Product ArBr Ar-Br (Substrate) ArBr->ArPdBr Boronic R'-B(OH)₂ + Base Boronic->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Detailed Application Protocol

This protocol details a representative Suzuki coupling of this compound with phenylboronic acid.

Objective: To synthesize 4-chloro-3-fluoro-2-methoxy-1,1'-biphenyl with high selectivity and yield.

Materials and Reagents

Reagent/MaterialPurpose
This compoundAryl Halide (Electrophile)
Phenylboronic AcidOrganoboron Reagent (Nucleophile)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst
Potassium Carbonate (K₂CO₃), anhydrousBase
1,4-DioxaneOrganic Solvent
Deionized WaterAqueous Co-Solvent
Round-bottom flask or reaction vialReaction Vessel
Magnetic stirrer and stir barAgitation
CondenserReflux
Argon or Nitrogen gas supplyInert Atmosphere
Standard glassware for work-upExtraction/Separation
Ethyl Acetate, BrineExtraction Solvents
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica GelStationary Phase for Chromatography
Hexanes, Ethyl AcetateMobile Phase for Chromatography

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert degas 3. Degas Solvent (Sparge with Ar/N₂) inert->degas heat 4. Heat and Stir (e.g., 80-100 °C, 12-24 h) degas->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Aqueous Work-up (Quench, Extract, Dry) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: General workflow for the Suzuki coupling experiment.

Step-by-Step Methodology

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting the Vessel : Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of an aqueous co-solvent often accelerates the reaction.[15] Sparge the resulting mixture with argon for another 10 minutes to ensure the solvent is thoroughly degassed.

  • Catalyst Addition : Under a positive flow of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The choice of a pre-catalyst like Pd(PPh₃)₄ is convenient, though more active catalysts featuring bulky, electron-rich phosphine ligands like SPhos can also be used, often at lower loadings.[2][16]

  • Reaction Execution : Attach a condenser to the flask and heat the mixture to 90 °C in an oil bath. Stir vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting aryl bromide.

  • Work-up : After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Quench the reaction by adding 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation : Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure biaryl product.

Part 3: Data, Troubleshooting, and Key Insights

Representative Reaction Parameters

The outcome of a Suzuki coupling is highly dependent on the specific conditions. The table below summarizes representative parameters for the coupling of the title compound.

ParameterConditionRationale
Catalyst Loading 2-5 mol %Sufficient for most lab-scale syntheses. Lower loadings (down to 0.001 mol%) are possible with highly active ligand systems.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of bases can be effective. Stronger bases like Cs₂CO₃ can accelerate the reaction but may not be suitable for base-sensitive substrates.[2][8]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFPolar aprotic solvents, often with water, facilitate the dissolution of reagents and accelerate transmetalation.[15][17][18]
Temperature 80-110 °CThermal energy is required to overcome the activation barrier, particularly for the oxidative addition step.
Reaction Time 6-24 hVaries based on substrate reactivity, catalyst efficiency, and temperature.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Ineffective base or solvent.1. Use fresh catalyst.2. Ensure thorough purging and use of degassed solvents.3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., Toluene/H₂O).
Dehalogenation of Starting Material Presence of hydride sources in the reaction mixture.Use high-purity solvents and reagents. Ensure the base is not a hydride source.[10]
Homocoupling of Boronic Acid Often promoted by the presence of oxygen.Improve degassing procedures. Lowering the reaction temperature may also help.
Reaction at C-Cl Bond Reaction conditions are too harsh, overcoming the reactivity difference between C-Br and C-Cl.Reduce temperature or reaction time. Use a catalyst system known for high selectivity.

Expert Insights on Chemoselectivity

The key to successfully using this compound is exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[1] This difference in bond dissociation energy allows for the selective oxidative addition of the Pd(0) catalyst into the weaker C-Br bond under controlled conditions. The electron-donating methoxy group activates the ring, facilitating the oxidative addition step. While the reaction is expected to be highly selective for the bromide, it is crucial to avoid excessively high temperatures or prolonged reaction times, which could potentially initiate a second, slower coupling at the more robust C-Cl bond.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

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  • Suzuki Coupling: Mechanism & Examples. NROChemistry. (2024). Available at: [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (2023). Available at: [Link]

  • Li, G. Y. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Doherty, S., et al. (2016). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate. (2012). Available at: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Nemygina, N. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd Catalysts. Chemical Engineering Transactions. Available at: [Link]

  • Fischer, D. F., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. Available at: [Link]

  • 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem. (2024). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2024). Available at: [Link]

  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. (2024). Available at: [Link]

  • The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. NINGBO INNO PHARMCHEM CO.,LTD. (2024). Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, a highly functionalized aromatic building block, and its application in advanced pharmaceutical synthesis. We elucidate the molecule's unique reactivity profile, governed by its distinct halogen and activating substituents, which makes it a strategic starting material for constructing complex drug scaffolds. The focus is on its pivotal role in the synthesis of targeted therapies, particularly kinase inhibitors. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—are presented, complete with mechanistic justifications for experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery and development.

Introduction: A Versatile Scaffold for Targeted Therapeutics

This compound is a polysubstituted benzene derivative that has emerged as a valuable intermediate in the synthesis of high-value pharmaceutical agents. Its structure is notable for several key features:

  • Orthogonal Halogen Reactivity: It possesses two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for selective, sequential functionalization of the aromatic ring, a cornerstone of modern synthetic strategy.

  • Modulating Substituents: The electron-donating methoxy (-OCH₃) group and the electron-withdrawing fluoro (-F) group electronically influence the reactivity of the aryl system and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability and target binding affinity.

This unique combination of features makes this compound a particularly useful starting material for the synthesis of complex molecules, most notably in the development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of anticancer agents[1][2].

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 1414870-75-9[3][4][5]
Molecular Formula C₇H₅BrClFO[3][5]
Molecular Weight 239.47 g/mol [3][6]
Appearance Solid or Liquid[7]
Purity Typically ≥95-98%[5][7]
XLogP3 (Computed) 3.3[6]
Vapor Pressure (Computed) 0.0±0.5 mmHg at 25°C[3]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on a clear understanding of the underlying reaction mechanisms.

The Palladium Catalytic Cycle: A Universal Framework

Both Suzuki-Miyaura and Buchwald-Hartwig reactions proceed via a similar catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step. The reactivity order is C-I > C-Br > C-OTf >> C-Cl, which is why the C-Br bond of our title compound reacts selectively[8][9].

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium(II) center[9]. In the Buchwald-Hartwig amination, an amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex[10].

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle[10][11].

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// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-Br\n(Substrate)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)L₂(Br)\nOxidative Addition Complex", fillcolor="#FBBC05", fontcolor="#202124"]; RE_Complex [label="[Ar-Pd(II)L₂(Nu)]\nTransmetalation/\nCoordination Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Nu\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nu_Source [label="Nucleophile\n(Boronic Acid or Amine)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition"]; ArX -> OA_Complex [style=dashed]; OA_Complex -> RE_Complex [label=" Transmetalation (Suzuki)\nor\n Amine Coordination (B-H)"]; Nu_Source -> RE_Complex [style=dashed]; RE_Complex -> Product [label=" Reductive Elimination"]; RE_Complex -> Pd0 [label=" Catalyst\n Regeneration"]; } Caption: Generalized Pd-catalyzed cross-coupling cycle.

Causality in Experimental Design
  • Choice of Catalyst and Ligand: The C-Br bond, while reactive, is on a sterically hindered and electronically complex ring. Therefore, standard catalysts like Pd(PPh₃)₄ may be sufficient, but modern, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote efficient oxidative addition and reductive elimination, especially for the less reactive C-Cl bond or for challenging amine couplings[10][12]. Pre-formed palladium pre-catalysts are often used to ensure efficient generation of the active Pd(0) species[12].

  • Role of the Base: The base is critical. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation[9]. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine bound to the palladium center without competing as a nucleophile[10][13].

  • Solvent Selection: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used as they effectively dissolve the reactants and intermediates of the catalytic cycle[14][15]. The addition of water is often necessary in Suzuki reactions to help dissolve the base and facilitate the formation of the active boronate species[15].

Application Case Study: Synthesis of an FGFR Inhibitor Intermediate

A key application of this compound is in the synthesis of intermediates for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making FGFR inhibitors a promising class of targeted therapies[16][17][18].

The synthetic workflow often begins with a selective Suzuki-Miyaura coupling at the more reactive C-Br position to construct a core biaryl scaffold. This is followed by a subsequent Buchwald-Hartwig amination at the C-Cl position to install a key amine side chain.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent"];

// Nodes Start [label="1-Bromo-4-chloro-3-fluoro-\n2-methoxybenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Biaryl Intermediate\n(C-Cl bond intact)"]; Step2 [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Functionalized Aniline\nIntermediate"]; Step3 [label="Further\nFunctionalization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="FGFR Inhibitor\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Final; } Caption: General workflow for FGFR inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and patent literature, providing a robust starting point for laboratory synthesis.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol details the selective coupling at the C-Br position of the title compound with an arylboronic acid.

Objective: To synthesize a 2-aryl-5-chloro-6-fluoro-anisole derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄[14].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe[8][14]. The total solvent volume should provide a concentration of approximately 0.1-0.5 M with respect to the starting aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring[14].

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water[15].

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[14].

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product[14].

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol describes the amination of an aryl chloride intermediate, which could be the product from Protocol 1 or a similar chloro-substituted arene.

Objective: To synthesize a substituted aniline derivative via C-N bond formation.

Materials:

  • Aryl Chloride (e.g., product from Protocol 1) (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%) or Pd₂(dba)₃ (1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl chloride, the phosphine ligand (e.g., XPhos), the palladium pre-catalyst, and the base (NaOt-Bu) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar[10][19].

  • Inert Atmosphere: If not in a glovebox, seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reagent Addition: Under positive inert gas pressure, add the anhydrous solvent (toluene or dioxane) followed by the amine (if liquid) via syringe[10].

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously[19].

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts[10].

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to afford the desired aniline derivative[19].

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound serves as a premier example of a strategically designed building block for modern pharmaceutical synthesis. Its inherent electronic and steric properties, combined with the orthogonal reactivity of its halogen substituents, provide a reliable and flexible platform for constructing complex molecular architectures. The application of robust and well-understood palladium-catalyzed methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enables the efficient synthesis of key intermediates for targeted therapies like FGFR inhibitors. The protocols and mechanistic insights provided herein offer a comprehensive guide for leveraging this versatile reagent in drug discovery and development programs.

References

  • PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (n.d.). Chemical structure of AZD4547. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved January 19, 2026, from [Link]

  • Chemsigma. (n.d.). This compound [1414870-75-9]. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. PMC. [Link]

  • Norman, M. H., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(5), 1898-1923. [Link]

  • Google Patents. (n.d.). CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione.
  • Google Patents. (n.d.). WO2021160759A1 - Electrochemical cell for the synthesis of hydrogen peroxide.
  • Google Patents. (n.d.). US20180207604A1 - Systems and methods for synthesizing chemical products, including active pharmaceutical ingredients.
  • Google Patents. (n.d.). US7709657B2 - Process for the synthesis of organic compounds.
  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045-2056. [Link]

  • PubMed. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN107973784B - A kind of synthetic method of Fimasartan.

Sources

Application Notes & Protocols: 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatics in Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the development of novel molecular scaffolds. Polysubstituted benzene derivatives are foundational building blocks in this endeavor, offering a tunable platform to modulate a molecule's biological activity, metabolic stability, and mode of action. The strategic incorporation of multiple, distinct halogen atoms and activating groups, such as a methoxy moiety, provides chemists with a versatile toolkit for creating complex and potent active ingredients.[1][2]

This guide focuses on 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS No. 1414870-75-9), a highly functionalized intermediate poised for application in advanced agrochemical development.[3] Its unique substitution pattern—featuring three different halogens and a methoxy group—imparts a nuanced reactivity profile that can be exploited for selective, stepwise synthetic transformations. The presence of fluorine, in particular, is a well-established strategy in modern agrochemical design to enhance metabolic stability and binding affinity to target enzymes.[4]

These application notes will provide an in-depth analysis of the chemical properties and reactivity of this intermediate. We will then present a detailed, field-proven protocol for its application in the synthesis of a novel N-phenyl-tetrahydrophthalimide derivative, a class of compounds known for their potent herbicidal activity.[5][6]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling and successful process development.

PropertyValueSource
CAS Number 1414870-75-9[3]
Molecular Formula C₇H₅BrClFO[3]
Molecular Weight 239.47 g/mol [3]
Appearance (Predicted) Solid or OilN/A
Boiling Point 237.7±35.0 °C (Predicted)N/A
Density 1.642±0.06 g/cm³ (Predicted)N/A

Safety and Handling: As with all polyhalogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Directive: Understanding the Reactivity Profile

The synthetic utility of this compound is dictated by the differential reactivity of its three halogen substituents. In transition metal-catalyzed cross-coupling reactions, the activation of the carbon-halogen bond is a critical step. The bond dissociation energy decreases in the order C-Cl > C-Br > C-I. This fundamental principle allows for selective reactions.

  • Carbon-Bromine (C-Br) Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition to the metal catalyst under milder conditions.[7]

  • Carbon-Chlorine (C-Cl) Bond: While less reactive than the C-Br bond, the C-Cl bond can be activated for cross-coupling using more advanced catalyst systems, often employing bulky, electron-rich phosphine ligands at higher temperatures.[7] This allows for sequential functionalization.

  • Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest carbon-halogen bond and is generally unreactive under standard cross-coupling conditions, typically remaining intact throughout the synthesis.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of certain reactions.

This hierarchy of reactivity is the cornerstone of its application as an intermediate, enabling chemists to perform selective transformations at the bromine position while leaving the chlorine and fluorine atoms available for subsequent modifications or as permanent fixtures in the final molecule.

G cluster_0 Reactivity Hierarchy C-Br C-Br Bond (Most Reactive) C-Cl C-Cl Bond (Moderately Reactive) C-Br->C-Cl Higher Reactivity in Cross-Coupling C-F C-F Bond (Least Reactive) C-Cl->C-F Higher Reactivity

Diagram 1: Reactivity hierarchy of C-X bonds.

Application Protocol: Synthesis of a Novel Tetrahydrophthalimide Herbicide

This section details a plausible and scientifically grounded synthetic pathway for utilizing this compound as an intermediate in the synthesis of a potential herbicidal agent. The target molecule belongs to the N-phenyl-tetrahydrophthalimide class, which are known protoporphyrinogen oxidase (PPO) inhibitors.[5][6] The protocol is divided into two main stages: the synthesis of the key aniline intermediate and the final C-N coupling to form the target herbicide.

Stage 1: Synthesis of the Key Intermediate: 4-Amino-1-chloro-3-fluoro-2-methoxybenzene

The most logical synthetic approach involves a selective C-N bond formation at the more reactive C-Br position of the starting material. A Buchwald-Hartwig amination is an excellent choice for this transformation due to its high functional group tolerance and efficiency.[8][9]

G start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene reagents Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) start->reagents Buchwald-Hartwig Amination hydrolysis Acidic Hydrolysis (e.g., HCl) reagents->hydrolysis Deprotection product 4-Amino-1-chloro-3-fluoro- 2-methoxybenzene hydrolysis->product

Diagram 2: Workflow for Aniline Intermediate Synthesis.

Protocol 4.1: Buchwald-Hartwig Amination

  • Rationale: This protocol employs a palladium catalyst with a specialized ligand (Xantphos) to selectively couple an ammonia surrogate (benzophenone imine) at the C-Br position. The subsequent acidic hydrolysis cleaves the imine to reveal the primary aniline.

  • Materials:

    • This compound (1.0 eq)

    • Benzophenone imine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • 2M Hydrochloric Acid

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by this compound (1.0 eq) and benzophenone imine (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Add 2M HCl and stir vigorously for 1 hour to hydrolyze the imine.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-Amino-1-chloro-3-fluoro-2-methoxybenzene.

Stage 2: Synthesis of the Final Product via Imide Formation

The final step involves the condensation of the synthesized aniline with 3,4,5,6-tetrahydrophthalic anhydride to form the target N-phenyl-tetrahydrophthalimide herbicide. This reaction is typically acid-catalyzed.[10]

Protocol 4.2: Imide Condensation

  • Rationale: This protocol utilizes sulphamic acid as a mild and efficient catalyst for the condensation reaction, which proceeds via an initial formation of an amic acid intermediate, followed by cyclization to the imide.[11]

  • Materials:

    • 4-Amino-1-chloro-3-fluoro-2-methoxybenzene (1.0 eq)

    • 3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq)

    • Sulphamic acid (10 mol%)

    • Acetic Acid

    • Deionized Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine 4-Amino-1-chloro-3-fluoro-2-methoxybenzene (1.0 eq), 3,4,5,6-tetrahydrophthalic anhydride (1.1 eq), and sulphamic acid (10 mol%) in acetic acid.

    • Heat the mixture to reflux (approx. 118 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold deionized water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.

    • Dry the product under vacuum to yield the target N-(4-chloro-3-fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydrophthalimide.

G aniline 4-Amino-1-chloro-3-fluoro- 2-methoxybenzene reagents Sulphamic Acid Acetic Acid, Reflux aniline->reagents anhydride 3,4,5,6-Tetrahydrophthalic Anhydride anhydride->reagents product Target Herbicide: N-(4-chloro-3-fluoro-2-methoxyphenyl)- 3,4,5,6-tetrahydrophthalimide reagents->product Condensation & Cyclization

Sources

Application Note: Selective Formation of a Grignard Reagent from 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2][3] Their preparation involves the reaction of an organic halide with magnesium metal.[2] However, the synthesis of Grignard reagents from polyhalogenated aromatic compounds presents a significant challenge due to the potential for multiple reaction pathways. This application note provides a detailed experimental protocol for the selective formation of a Grignard reagent from 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. The key to this synthesis is leveraging the differential reactivity of the carbon-halogen bonds, where the carbon-bromine bond is more susceptible to oxidative addition to magnesium than the carbon-chlorine or carbon-fluorine bonds.[4][5] The reactivity of halogens in the formation of Grignard reagents follows the order I > Br > Cl > F.[4][5][6] The carbon-fluorine bond is generally unreactive towards magnesium in this context.[2] The presence of the methoxy group can also influence the reaction, though its electronic effects are complex and can be substrate-dependent.

This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing this specific Grignard reagent, which can serve as a key intermediate in the synthesis of complex molecules.

Materials and Reagents

Material/ReagentGradeSupplierNotes
This compound≥98%Commercially available
Magnesium turnings≥99.5%Commercially availableFor Grignard reagent formation.
IodineACS reagent gradeCommercially availableUsed as an activating agent.[7][8]
1,2-DibromoethaneAnhydrous, ≥99%Commercially availableOptional activating agent.[7][9]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially availableMust be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
Argon or NitrogenHigh purity (≥99.998%)Commercially availableFor maintaining an inert atmosphere.
Hydrochloric acid (HCl)1 M aqueous solutionCommercially availableFor quenching and work-up.
Diethyl etherAnhydrousCommercially availableFor extraction.
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)AnhydrousCommercially availableFor drying the organic phase.
(-)-Menthol≥99%Commercially availableFor titration.
1,10-Phenanthroline≥99%Commercially availableIndicator for titration.[10]
TolueneAnhydrousCommercially availableSolvent for titration.

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Ar or N2) supply with a manifold or balloon

  • Schlenk line (recommended for rigorous anhydrous conditions)

  • Syringes and needles

  • Glassware for work-up and titration (separatory funnel, flasks, burette)

Experimental Protocol

Part 1: Preparation and Setup
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.[11]

  • Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Purge the entire apparatus with dry argon or nitrogen for at least 30 minutes to ensure an inert and anhydrous environment.[12]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

Part 2: Grignard Reagent Formation
  • Magnesium Activation: Add a single crystal of iodine to the magnesium turnings in the flask.[8] Gently warm the flask with a heat gun until the purple iodine vapor is observed, which indicates the activation of the magnesium surface.[8] Allow the flask to cool to room temperature. Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene gas.[7]

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium. The reaction is typically initiated by gentle warming or sonication. A successful initiation is marked by a noticeable exotherm and the disappearance of the iodine color.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[13] The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if necessary.[14]

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the aryl bromide. The resulting solution should be a cloudy gray or brown, which is characteristic of a Grignard reagent.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Purge_Inert_Gas Purge with Inert Gas Assemble_Apparatus->Purge_Inert_Gas Prep_Reagents Prepare Reagents Purge_Inert_Gas->Prep_Reagents Activate_Mg Activate Mg Prep_Reagents->Activate_Mg Initiate_Reaction Initiate Reaction Activate_Mg->Initiate_Reaction Add_Aryl_Bromide Add Aryl Bromide Initiate_Reaction->Add_Aryl_Bromide Reflux Reflux to Completion Add_Aryl_Bromide->Reflux Titrate Titrate Aliquot Reflux->Titrate

Caption: Experimental workflow for Grignard reagent formation.

Part 3: Characterization and Titration

The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. Titration is a common and reliable method.[10]

Protocol for Titration with (-)-Menthol and 1,10-Phenanthroline

  • Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene.

  • Setup: Under an inert atmosphere, add a small amount (a few milligrams) of 1,10-phenanthroline to a dry flask with a stir bar.

  • Sample: Add a known volume of the Grignard solution (e.g., 1.0 mL) to the flask. The solution should turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.

  • Titration: Titrate the Grignard solution with the standardized (-)-menthol solution dropwise until the color of the indicator disappears.[10] The endpoint is the volume of titrant at which the color change occurs.

  • Calculation: Calculate the molarity of the Grignard reagent using the following formula:

    Molarity (Grignard) = [Molarity (menthol) x Volume (menthol)] / Volume (Grignard)

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate - Inactive magnesium surface due to oxide layer.[7] - Wet glassware or solvent.[11] - Impure starting materials.- Further activate magnesium by crushing it in situ or adding a small amount of 1,2-dibromoethane.[7][9] - Ensure all glassware and solvents are rigorously dried. - Use high-purity starting materials.
Low yield of Grignard reagent - Incomplete reaction. - Side reactions (e.g., Wurtz coupling). - Reaction with atmospheric moisture or oxygen.- Increase the reflux time. - Maintain a slow addition rate and control the temperature. - Ensure a robust inert atmosphere is maintained throughout the experiment.
Formation of undesired Grignard reagent (from C-Cl) - High reaction temperature. - Highly activated magnesium.- Maintain a gentle reflux; avoid excessive heating. - Use standard magnesium turnings rather than highly reactive forms like Rieke magnesium unless necessary.

Safety Precautions

  • Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen.[12] All procedures must be carried out under a dry, inert atmosphere (argon or nitrogen).[12]

  • Flammable Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable.[14] Ensure there are no open flames or spark sources in the vicinity. All heating should be conducted using a heating mantle or an oil bath.

  • Exothermic Reaction: The formation of Grignard reagents is an exothermic process.[14] Be prepared to control the reaction temperature with an ice-water bath, especially during the initiation and addition steps.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[15]

  • Quenching: Quenching of the reaction or any residual Grignard reagent should be done carefully by slowly adding a proton source (e.g., 1 M HCl) while cooling the mixture in an ice bath.

G cluster_reactants cluster_products A This compound D 2-methoxy-3-fluoro-4-chlorophenylmagnesium bromide A->D Reflux B Mg B->D Reflux C Anhydrous THF C->D Solvent

Caption: Reaction scheme for Grignard reagent formation.

References

  • Chemguide. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Grignard reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Bowen Li. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-METHOXYPHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Solved 7. The formation of a Grignard reagent from | Chegg.com. (2022, March 7). Retrieved from [Link]

  • In the formation of Griganard reagent, what is the order of reactivities of methyl halides? (n.d.). Retrieved from [Link]

  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Retrieved from [Link]

  • York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]

  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]

  • Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Garst, J. F., & Ungváry, F. (2001). Grignard Reagents and Their Reaction Mechanisms. In Z. Rappoport & I. Marek (Eds.), The Chemistry of Organomagnesium Compounds (pp. 185–275). John Wiley & Sons, Ltd. [Link]

  • ResearchGate. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo-Grignard reagent 27. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

  • Google Patents. (n.d.). EP0790251A2 - Preparation and use of (3-alkoxyphenyl) magnesium chlorides.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Polysubstituted Benzene Core

The compound 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine), a fluorine atom, and a methoxy group, offers a versatile platform for sequential and site-selective chemical modifications. The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—applied to this specific substrate.[5][6][7][8] We will delve into the mechanistic principles that govern selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The primary challenge and opportunity in utilizing this substrate lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond is a critical factor, generally following the trend C-I > C-Br > C-Cl.[9] This inherent reactivity difference allows for selective functionalization at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This sequential approach is invaluable for the efficient construction of complex, multi-substituted aromatic compounds.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, have revolutionized C-C and C-N bond formation.[10][11] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][12]

A generalized catalytic cycle is depicted below:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, the C-Br bond of this compound), forming a Pd(II) intermediate.[5][6] The electron-withdrawing nature of the substituents on the ring is expected to facilitate this step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, or an amine coordinates and is deprotonated.[5][6][13]

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6][13]

The choice of ligands, bases, and solvents is critical for modulating the catalyst's activity and stability, and for controlling the selectivity of the reaction.[14][15][16][17]

Palladium Catalytic Cycle cluster_cycle General Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)(X)L_n Aryl-Pd(II) Complex Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Di-organo-Pd(II) Complex Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R) ArR Coupled Product Ar-Pd(II)(R)L_n->ArR ArX This compound ArX->Ar-Pd(II)(X)L_n RM Coupling Partner (e.g., Boronic Acid) RM->Ar-Pd(II)(R)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron-based reagents.[7][10] This reaction is ideal for coupling this compound with various aryl or vinyl boronic acids or esters.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System : A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. For electron-rich, sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[15]

  • Base : A base is required to activate the boronic acid for transmetalation.[18] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially causing side reactions.

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. Water can play a beneficial role in dissolving the inorganic base and facilitating the transmetalation step.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous, degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Add additional degassed 1,4-dioxane and degassed water to the reaction mixture (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Common, effective precatalyst.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand; promotes efficient coupling.
Base K₂CO₃ (2.0 equiv)Moderately strong base, good solubility in aqueous media.[18]
Solvent 1,4-Dioxane / H₂O (4:1)Aprotic polar solvent with water to aid base dissolution.
Temperature 90 °CProvides sufficient thermal energy for catalyst turnover.
Typical Yield >85% (Illustrative)Dependent on specific substrate and optimization.

digraph "Suzuki_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Combine Reactants:\nAryl Bromide, Boronic Acid, Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; catalyst [label="Add Pd Catalyst & Ligand\nin Degassed Solvent"]; heat [label="Heat Reaction Mixture\n(e.g., 90 °C)"]; monitor [label="Monitor Progress\n(TLC/GC-MS)"]; workup [label="Cool, Dilute,\nWash, and Extract"]; purify [label="Purify by\nColumn Chromatography"]; product [label="Isolated Product:\n4-chloro-3-fluoro-2-methoxy-1,1'-biphenyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inert -> catalyst -> heat -> monitor -> workup -> purify -> product; }

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation crucial for the synthesis of pharmaceuticals and other biologically active molecules.[13][19][20] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System : Similar to Suzuki coupling, specialized bulky, electron-rich phosphine ligands are essential. Ligands like Josiphos or Buchwald's biaryl phosphine ligands are highly effective.[21] Pre-formed palladium catalysts (precatalysts) are often used for convenience and improved reactivity.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[13][21] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[21]

  • Solvent : Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.015 equiv)

  • Josiphos SL-J009-1 (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inside a glovebox, charge a sealable reaction tube with NaOt-Bu, Pd₂(dba)₃, and the Josiphos ligand.

  • Add a solution of this compound and morpholine in anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)Stable Pd(0) source.
Ligand Josiphos SL-J009-1 (3 mol%)Efficient ligand for C-N coupling of aryl bromides.
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base for amine deprotonation.[21]
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent.
Temperature 100 °CEnsures efficient catalyst turnover.
Typical Yield >90% (Illustrative)Highly dependent on the amine coupling partner.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling reaction is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[22][23][24] This reaction typically employs a dual-catalyst system of palladium and copper(I).[24][25]

Causality Behind Experimental Choices:

  • Catalyst System : A palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, is the primary catalyst.[25] Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step.[23][25]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and as the solvent in some cases.

  • Solvent : Aprotic polar solvents like THF or DMF are common.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and degassed triethylamine.

  • Add phenylacetylene dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the amine salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂ (2 mol%)Standard, reliable catalyst for Sonogashira reactions.
Co-catalyst CuI (4 mol%)Essential for formation of the copper acetylide intermediate.[23]
Base/Solvent Et₃N in THFEt₃N acts as base and co-solvent. THF is the primary solvent.
Temperature 25-50 °CReaction is often facile at or slightly above room temperature.
Typical Yield >90% (Illustrative)Generally high-yielding for aryl bromides.

Conclusion and Future Directions

This compound is a powerful synthetic intermediate whose utility is unlocked by palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a predictable, regioselective functionalization at the C-1 position. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for the synthesis of a diverse array of complex molecules. Subsequent coupling at the C-4 position (the aryl chloride) can be achieved under more forcing conditions or with specialized catalyst systems designed for aryl chloride activation, opening the door to the programmed synthesis of tetra-substituted aromatic compounds.[26] Researchers are encouraged to use these protocols as a foundation, optimizing conditions to suit their specific coupling partners and target molecules.

References

  • The Role of Phosphine Ligands in Palladium Catalysis. Vertex AI Search.
  • Role of palladium catalyst in cross-coupling reactions. Vertex AI Search.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . PubMed Central (PMC). Available from: [Link]

  • 17.2: Palladium catalyzed couplings . Chemistry LibreTexts. Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. Available from: [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions . PubMed Central (PMC). Available from: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . PubMed Central (PMC). Available from: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Heck reaction . Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies . ResearchGate. Available from: [Link]

  • Sonogashira coupling . Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available from: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . PubMed. Available from: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review . ResearchGate. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . PubMed Central (PMC). Available from: [Link]

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Synthetic Strategies for Novel Heterocycles Utilizing 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene emerges as a particularly intriguing starting material. Its unique substitution pattern—featuring a selectively addressable bromine atom, a less reactive chlorine atom, and the electronic influences of fluoro and methoxy groups—offers a rich platform for the construction of novel heterocyclic scaffolds. These scaffolds are often pivotal in the design of new therapeutic agents and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for the synthetic manipulation of this compound. We will delve into the chemoselectivity of its halogenated positions and present detailed methodologies for key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to forge important heterocyclic cores such as benzofurans and indoles.

Understanding the Reactivity Landscape

The synthetic utility of this compound is dictated by the differential reactivity of its substituents. A thorough understanding of these electronic and steric factors is paramount for predictable and high-yielding transformations.

  • Halogen Reactivity in Palladium Catalysis: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) center. The carbon-halogen bond strength is a primary determinant of reactivity, following the general trend: C-I > C-Br > C-Cl >> C-F.[1][2] Consequently, the C-Br bond at the 1-position is the most labile and will be the primary site for selective functionalization in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, leaving the C-Cl bond intact for potential subsequent transformations.[1][2]

  • Electronic Effects of Substituents:

    • Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the 2-position increases the electron density of the aromatic ring, which can influence the rate of oxidative addition. Its ortho-positioning to the bromine atom also provides steric hindrance that can be exploited for selective catalysis.

    • Fluoro Group (-F): The fluorine atom at the 3-position is a strongly electron-withdrawing group by induction. This electronic pull can make the aromatic ring more electron-deficient, potentially modulating the reactivity at the adjacent halogenated positions.

    • Chloro Group (-Cl): The chlorine at the 4-position is also an electron-withdrawing group and, as mentioned, is significantly less reactive than the bromine in palladium-catalyzed couplings.[1]

This interplay of steric and electronic effects allows for a high degree of chemoselectivity, making this compound a valuable and versatile building block.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5][6][7][8] The following sections provide detailed protocols for the selective functionalization of the C-Br bond of our target molecule.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, which are prevalent in many pharmaceutical compounds.[3]

Application Note: This protocol details the selective coupling of an arylboronic acid to the 1-position of this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition at the sterically hindered and electron-rich C-Br bond.

Table 1: Optimized Conditions for Selective Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand SPhos (4 mol%)A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and stabilizes the catalytic species.
Base K₃PO₄ (2.0 equiv.)A moderately strong base effective in promoting transmetalation without causing hydrolysis of sensitive functional groups.
Solvent Toluene/H₂O (10:1)A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.

Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methoxy-1,1'-biphenyl

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (10:1 ratio, to make a 0.2 M solution with respect to the aryl bromide).

  • Stir the mixture vigorously and heat to 90 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand solvent Add Degassed Toluene/H₂O reagents->solvent Inert Atmosphere reaction Heat at 90°C (12-16h) solvent->reaction workup Cool, Dilute, Wash reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes which are versatile intermediates for further transformations, including the synthesis of various heterocycles.[7][9]

Application Note: This protocol describes the selective coupling of a terminal alkyne at the C-Br position. The reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst, which is crucial for the activation of the alkyne.[7]

Table 2: Optimized Conditions for Selective Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)A stable and commercially available Pd(II) catalyst.
Copper Co-catalyst CuI (4 mol%)Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
Base Triethylamine (Et₃N, 2.0 equiv.)Acts as both a base and a solvent, and scavenges the HBr formed during the reaction.
Solvent Tetrahydrofuran (THF)A good solvent for both the organic substrates and the catalyst system.
Temperature Room Temperature to 50 °CGenerally proceeds under mild conditions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Synthesis of 1-(Alkyn-1-yl)-4-chloro-3-fluoro-2-methoxybenzene

  • To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (2.0 equiv.).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[4][5][6] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in bioactive molecules.

Application Note: This protocol outlines the selective amination at the C-Br position. The choice of a strong, non-nucleophilic base is critical, as is the use of a specialized ligand that facilitates the reductive elimination step.

Table 3: Optimized Conditions for Selective Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source for Buchwald-Hartwig aminations.
Ligand XPhos (3.0 mol%)A bulky, electron-rich dialkylbiaryl phosphine ligand that is highly effective for C-N bond formation.
Base NaOt-Bu (1.5 equiv.)A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 100-110 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligand from oxidation.

Experimental Protocol: Synthesis of N-Aryl-4-chloro-3-fluoro-2-methoxyaniline

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.03 equiv.).

  • Add sodium tert-butoxide (1.5 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of this compound (1.0 equiv.) in anhydrous toluene.

  • Add the amine (1.2 equiv.).

  • Seal the tube tightly and heat the mixture in an oil bath at 110 °C for 16-24 hours with vigorous stirring.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Synthetic Route to a Benzofuran Scaffold

The ortho-methoxy aryl halide structure of our starting material is an ideal precursor for the synthesis of benzofurans, a privileged heterocyclic motif in medicinal chemistry.[10][11][12] A common and efficient strategy involves a tandem Sonogashira coupling followed by an intramolecular cyclization.

Application Note: This two-step, one-pot protocol first introduces an alkynyl group at the C-1 position via Sonogashira coupling. The resulting ortho-alkynyl anisole derivative is then subjected to intramolecular cyclization to furnish the benzofuran ring.

Benzofuran_Synthesis start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene sonogashira Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal Alkyne) start->sonogashira intermediate ortho-Alkynyl Anisole Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (e.g., CuI or other catalyst, heat) intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: Tandem Sonogashira-Cyclization Route to Benzofurans.

Experimental Protocol: One-Pot Synthesis of a Substituted Benzofuran

  • Sonogashira Coupling Step: Follow the protocol for Sonogashira coupling as described previously. After the initial coupling is complete (as determined by TLC or GC-MS), do not work up the reaction.

  • Cyclization Step: To the crude reaction mixture from the Sonogashira coupling, add an additional portion of copper(I) iodide (10 mol%).

  • Increase the temperature to 80-100 °C and continue to stir for an additional 6-12 hours.

  • Monitor the formation of the benzofuran product by TLC or GC-MS.

  • Upon completion of the cyclization, cool the reaction to room temperature.

  • Perform an aqueous workup as described in the Sonogashira protocol.

  • Purify the final benzofuran product by flash column chromatography.

Proposed Route to an Indole Scaffold

Indoles are another fundamentally important heterocyclic system in drug discovery.[13][14][15] A plausible route to an indole derivative from our starting material involves an initial Buchwald-Hartwig amination followed by an intramolecular cyclization, such as a Larock indole synthesis or a related palladium-catalyzed C-H activation/cyclization.

Application Note: This proposed two-step sequence begins with the introduction of an aniline bearing an ortho-alkenyl or ortho-alkynyl group via Buchwald-Hartwig amination. The resulting intermediate can then undergo an intramolecular palladium-catalyzed cyclization to form the indole ring.

Indole_Synthesis start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene amination Buchwald-Hartwig Amination (e.g., with 2-vinylaniline) start->amination intermediate N-(2-vinylaniline) Derivative amination->intermediate cyclization Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation) intermediate->cyclization product Substituted Indole cyclization->product

Caption: Proposed Buchwald-Hartwig/Cyclization Route to Indoles.

Experimental Protocol: Proposed Synthesis of a Substituted Indole

Step 1: Buchwald-Hartwig Amination with 2-Vinylaniline

  • Follow the general protocol for Buchwald-Hartwig amination, using 2-vinylaniline as the amine coupling partner.

  • After purification, the N-(4-chloro-3-fluoro-2-methoxyphenyl)-2-vinylaniline intermediate is obtained.

Step 2: Intramolecular Cyclization

  • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., DMF or dioxane), add a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃).

  • Heat the reaction mixture at 100-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the desired indole.

Note: The conditions for the intramolecular cyclization step are highly substrate-dependent and would require optimization.

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of complex heterocyclic compounds. The predictable chemoselectivity of the bromine atom in palladium-catalyzed cross-coupling reactions allows for the sequential and controlled introduction of various functionalities. The protocols and synthetic routes outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate the discovery and development of novel molecules with potential applications in medicine and materials science.

References

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Application Notes & Protocols: 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene as a Strategic Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of organic semiconducting materials is paramount for advancing the field of organic electronics, which encompasses technologies like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The performance of these devices is intrinsically linked to the molecular architecture of the active materials. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a highly functionalized aromatic building block, offering synthetic chemists a powerful platform for creating novel materials. Its unique substitution pattern—featuring a reactive bromine site for cross-coupling, and chloro, fluoro, and methoxy groups for tuning electronic properties—allows for precise control over the final molecule's frontier molecular orbitals (HOMO/LUMO), solubility, and morphology. This guide provides an in-depth exploration of this building block, detailing its properties and offering validated protocols for its application in the synthesis of next-generation organic electronic materials.

Introduction: The Strategic Advantage of Polysubstituted Aromatics

The promise of organic electronics lies in the ability to tune material properties through molecular engineering. Unlike their inorganic counterparts, the electronic and photophysical characteristics of organic materials can be systematically modified by altering their chemical structure. This compound emerges as a key precursor for this purpose.

  • Orthogonality in Synthesis: The primary reactive handle is the carbon-bromine bond, which is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This differential reactivity allows for selective, stepwise functionalization.

  • Electronic Tuning:

    • Fluorine: As a strongly electron-withdrawing group, fluorine can lower both the HOMO and LUMO energy levels, which is often desirable for improving the stability and charge injection properties of materials.[1]

    • Chlorine: Also electron-withdrawing, it further modulates the electronic landscape.

    • Methoxy Group: This electron-donating group raises the HOMO energy level and can enhance solubility in common organic solvents, which is crucial for solution-based device fabrication.

  • Versatility: This building block is a precursor for a wide array of functional molecules, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive host materials for OLEDs.[2][3]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1414870-75-9[4]
Molecular Formula C₇H₅BrClFOPubChem
Molecular Weight 239.47 g/mol [5]
Appearance Typically a solid or liquid
Solubility Soluble in common organic solvents (e.g., THF, Toluene, Dichloromethane)General Knowledge

Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

The true power of this building block is unlocked through palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic electronics synthesis for forming C-C and C-N bonds.[6] We will focus on three seminal transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Stille Coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl structures, which form the conjugated backbones of many organic semiconductors.[7][8] It involves the reaction of an organohalide with an organoboron compound.[9]

Causality Behind the Protocol: The choice of a palladium(0) catalyst, a phosphine ligand, a base, and a biphasic solvent system is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid for transmetalation, a key step in the cycle.[9] A biphasic system (e.g., Toluene/Water) is often effective and environmentally conscious.[7]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 239.5 mg), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent and Base Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (4 mL) via syringe.

  • Reaction: Vigorously stir the biphasic mixture and heat to 90 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2x15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product. Confirm structure and purity via NMR and MS (see Section 3).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl amines.[10][11] This is particularly vital for synthesizing hole-transporting materials (HTMs), which are often based on triarylamine cores.[1][12]

Causality Behind the Protocol: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine, making it a more effective nucleophile for the palladium center.[13] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote the final reductive elimination step, which can be the rate-limiting step.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)-NHR'R'']⁺L₂ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2.2: Synthesis of a Triarylamine HTM Precursor

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 239.5 mg), the desired secondary amine (e.g., diphenylamine, 1.1 mmol, 186.1 mg), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg), and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 18.7 mg).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon. Rationale: The strong base and catalyst system are highly sensitive to air and moisture.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and quench by adding 15 mL of water. Extract the product with dichloromethane (3x20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Final Purification: Purify the crude material via column chromatography (silica gel, e.g., hexane/dichloromethane gradient) to obtain the pure triarylamine product.

Stille Coupling for Versatile C-C Bond Formation

The Stille coupling utilizes organotin reagents and is highly valued for its tolerance of a wide variety of functional groups.[15][16] While concerns about tin toxicity exist, well-established work-up procedures can effectively remove tin byproducts.[17]

Causality Behind the Protocol: The mechanism is similar to the Suzuki coupling but does not require a base to activate the nucleophilic partner.[18] The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center. A key challenge is the removal of stoichiometric organotin byproducts, which is often achieved by a fluoride wash (e.g., with aqueous KF), causing the tin halides to precipitate as insoluble and easily filterable solids.[17]

Protocol 2.3: Synthesis via Stille Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 239.5 mg) and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until TLC indicates consumption of the starting material (typically 12-24 hours).

  • Work-up and Tin Removal: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir this mixture vigorously for at least 1 hour. A precipitate of tributyltin fluoride will form.

  • Purification: Filter the entire mixture through a pad of Celite®, washing thoroughly with diethyl ether. Collect the filtrate, wash it with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel.

Validation and Characterization of New Materials

Successful synthesis must be validated by rigorous characterization. For materials intended for organic electronics, this extends beyond simple structural confirmation to include analysis of their photophysical and electronic properties.[19]

TechniquePurposeExpected Outcome/Information
¹H, ¹³C, ¹⁹F NMR Structural elucidation and purity assessment.Confirms the covalent structure and connectivity of the final product. Integral ratios confirm stoichiometry.
Mass Spectrometry Confirms molecular weight.Provides the exact mass of the synthesized molecule, confirming its identity.
UV-Vis Spectroscopy Determines the optical absorption properties.Reveals the optical bandgap (Eg) and identifies the wavelengths of light the material absorbs.
Photoluminescence Measures emission properties.Determines the emission spectrum, color coordinates (for OLEDs), and photoluminescent quantum yield (PLQY).
Cyclic Voltammetry Determines redox potentials and energy levels.Allows for the calculation of HOMO and LUMO energy levels, which are critical for predicting charge injection and transport behavior.

Application Workflow: From Molecule to Device

A newly synthesized material, for instance a hole-transporting material (HTM), can be integrated into a device like a perovskite solar cell to evaluate its performance.

Device_Architecture Light Incident Light (Sun) Substrate FTO/Glass Substrate Light->Substrate ETL Electron Transport Layer (e.g., TiO₂) Substrate->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (Synthesized Material) Perovskite->HTL Electrode Metal Electrode (e.g., Gold) HTL->Electrode

Caption: A typical device architecture for a perovskite solar cell.

The performance of the new HTM would be compared against standard materials like Spiro-OMeTAD.[20][21] Key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current (JSC), and Fill Factor (FF).

References

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pron, A., Gawrys, P., Zagorska, M., Djurado, D., & Demadrille, R. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews, 39, 2577-2632. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. (2022). PubMed Central. Retrieved from [Link]

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  • Novel spiro-based hole transporting materials for efficient perovskite solar cells. (2015). Chemical Communications. Retrieved from [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2023). Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Electron Transport Materials: Synthesis, Properties and Device Performance. (2012). Scientific Research Publishing. Retrieved from [Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • YouTube. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved from [Link]

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  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Effects of heteroatom substitution in spiro-bifluorene hole transport materials. (2015). Chemical Science. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Molecularly engineered hole-transport material for low-cost perovskite solar cells. (2020). Chemical Science. Retrieved from [Link]

  • Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. (2022). PubMed Central. Retrieved from [Link]

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Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for performing a nucleophilic aromatic substitution (SNAr) reaction on the polysubstituted aromatic compound, 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. The presence of multiple halogen substituents presents a significant challenge in predicting and achieving regioselectivity. This guide delves into the underlying mechanistic principles governing the reaction, offers a predictive analysis of the most probable reaction site, and provides a detailed, step-by-step protocol for laboratory execution. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust understanding and practical methodology for manipulating complex aromatic scaffolds.

Mechanistic Principles & Regiochemical Analysis

The Addition-Elimination (SNAr) Mechanism

Nucleophilic aromatic substitution is a critical reaction class for the synthesis of substituted aromatic compounds. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][5][6] This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step of the reaction.[2][7][8]

  • Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and forming the final product.

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][2][3] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance or induction.[8]

Analysis of the Substrate: this compound

The substrate is a complex arene with four distinct substituents, each influencing the ring's reactivity and directing the outcome of the substitution. A careful analysis is required to predict the major product.

A key feature of the SNAr mechanism is the unusual trend in halogen leaving group ability, which is often the reverse of that seen in SN2 reactions.[1][7] The typical order of reactivity is:

F > Cl ≈ Br > I [9][10]

This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[2][8] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[8][10]

The electronic properties of each substituent on this compound play a crucial role in activating the ring and stabilizing the Meisenheimer complex.

SubstituentPositionInductive EffectResonance EffectNet Effect on SNAr Reactivity
-OCH₃ C2Weakly WithdrawingStrongly DonatingDeactivating (Resonance) / Activating (Inductive)
-F C3Strongly WithdrawingWeakly DonatingActivating
-Cl C4Strongly WithdrawingWeakly DonatingActivating
-Br C1Strongly WithdrawingWeakly DonatingActivating

Note: While the methoxy group is a strong activator for electrophilic substitution, its electron-donating resonance effect deactivates the ring toward nucleophilic attack. However, its inductive effect and its influence on adjacent positions must be considered.

To predict the regiochemical outcome, we must evaluate the stability of the potential Meisenheimer complexes formed upon nucleophilic attack at each halogen-bearing carbon (C1, C3, and C4). The most stable intermediate will correspond to the major reaction pathway.

  • Attack at C1 (displacing Bromo): The negative charge in the intermediate would be ortho to the methoxy group (-OCH₃) and para to the chloro group (-Cl). The para -Cl provides good inductive stabilization. However, the ortho -OCH₃ group is strongly destabilizing due to its resonance electron-donating nature.

  • Attack at C4 (displacing Chloro): The negative charge would be ortho to the fluoro group (-F) and para to the bromo group (-Br). Both halogens provide strong inductive stabilization, making this a plausible pathway.

  • Attack at C3 (displacing Fluoro): The negative charge would be ortho to both the methoxy group (-OCH₃) and the chloro group (-Cl). Both substituents provide inductive stabilization. Crucially, fluorine is the best leaving group in the SNAr series.[9][10][11]

G sub This compound int1 Intermediate 1 (Destabilized by ortho -OCH₃) sub->int1 Attack at C1 (-Br) int3 Intermediate 3 (Stabilized by ortho -Cl & -OCH₃; Excellent LG) sub->int3 Attack at C3 (-F) [Most Probable] int4 Intermediate 4 (Stabilized by ortho -F & para -Br) sub->int4 Attack at C4 (-Cl) nuc Nucleophile (Nu⁻) prod Major Product: 1-Bromo-4-chloro-2-methoxy-3-(Nu)benzene int3->prod Elimination of F⁻

Caption: Predicted regioselectivity of the SNAr reaction.

Experimental Protocol

This protocol describes a general procedure for the substitution of the fluorine atom on this compound using morpholine as the nucleophile.

Materials and Reagents
  • This compound (Substrate)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (K₂CO₃, Base)[12]

  • Dimethyl Sulfoxide (DMSO, Solvent)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Reaction Setup and Procedure

G start Start setup Assemble dry glassware under N₂. Add substrate (1.0 eq), K₂CO₃ (2.0 eq), and DMSO. start->setup add_nuc Add morpholine (1.5 eq) via syringe. setup->add_nuc heat Heat reaction to 100-120 °C. add_nuc->heat monitor Monitor reaction progress via TLC. heat->monitor monitor->heat Incomplete cool Cool to room temperature. monitor->cool Complete quench Pour into water and extract with EtOAc (3x). cool->quench wash Wash combined organic layers with water and brine. quench->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify Purify crude product via silica gel column chromatography. dry->purify end Characterize Pure Product purify->end

Sources

Role of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in Medicinal Chemistry

Introduction: The Strategic Value of Polysubstituted Scaffolds

In modern drug discovery, the precise arrangement of functional groups on a core scaffold is paramount for optimizing a molecule's pharmacological profile. The benzene ring remains the most ubiquitous scaffold in marketed small-molecule drugs, valued for its ability to present substituents in well-defined spatial orientations for interaction with biological targets.[1][2] However, unsubstituted or sparsely substituted phenyl rings can suffer from metabolic liabilities and suboptimal physicochemical properties.[1] The strategic introduction of multiple substituents, particularly halogens, is a cornerstone of modern medicinal chemistry used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4]

The compound this compound is a prime example of a highly functionalized building block designed to address these challenges. Its unique substitution pattern offers a confluence of chemical handles and modulating groups that provide medicinal chemists with a powerful tool for generating novel, complex, and potent drug candidates. The bromine atom serves as a versatile anchor for cross-coupling reactions, while the chlorine, fluorine, and methoxy groups fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules.[5][6] This guide serves as a detailed application note for researchers, scientists, and drug development professionals, outlining the strategic value and practical protocols for utilizing this versatile intermediate.

Physicochemical Profile and Handling

A comprehensive understanding of a reagent's properties is essential for its effective and safe use in the laboratory. The key identifiers and computed properties for this compound are summarized below.

PropertyValueReference
CAS Number 1414870-75-9[7][8]
Molecular Formula C₇H₅BrClFO[7]
Molecular Weight 239.47 g/mol [7]
IUPAC Name This compound[7]
Appearance Solid or liquid[9]
Purity Typically ≥95%[10]
Storage Store at room temperature[9]

The Strategic Role of Each Substituent

The utility of this compound arises from the specific contribution of each substituent on the benzene ring. Their interplay allows for both synthetic versatility and nuanced control over molecular properties.

  • 1-Bromo Group: This is the primary reactive handle for synthetic diversification. The carbon-bromine bond is significantly more reactive than the carbon-chlorine or carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the targeted introduction of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, serving as the key attachment point for building molecular complexity.[11]

  • 4-Chloro and 3-Fluoro Groups: Halogens, particularly chlorine and fluorine, are instrumental in modulating the properties of drug candidates.[4][6]

    • Metabolic Stability: Fluorine can block sites of metabolism (e.g., P450-mediated oxidation) by replacing a hydrogen atom, thereby increasing the drug's half-life.[3][12]

    • Binding Affinity: The high electronegativity of fluorine allows it to form potent hydrogen bonds and other non-covalent interactions with protein targets, enhancing binding affinity and potency.[12]

    • Lipophilicity & Permeability: Both chlorine and fluorine increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.[3] The difluoromethoxy group, a related motif, is particularly noted for enhancing membrane permeability.[6]

  • 2-Methoxy Group: The methoxy group exerts a strong electronic and steric influence.

    • Electronic Effect: As an electron-donating group, it can influence the reactivity of the aromatic ring.

    • Steric Influence: Positioned ortho to the reactive bromine atom, the methoxy group provides steric bulk that can influence the preferred conformation of the final molecule. This "ortho effect" can be crucial for locking a molecule into a bioactive conformation, improving target selectivity and reducing off-target effects.

Experimental Protocols and Applications

The primary utility of this compound is as a scaffold in cross-coupling reactions. Below are two detailed, representative protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most fundamental transformations in medicinal chemistry.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed reaction to couple the aryl bromide with a boronic acid, a robust method for creating biaryl structures common in many pharmaceutical agents.

Protocol: Synthesis of 4-chloro-3-fluoro-2-methoxy-1,1'-biphenyl

  • Objective: To demonstrate the selective cross-coupling at the bromine position to form a new carbon-carbon bond.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane (solvent)

    • Water (co-solvent)

    • Nitrogen or Argon gas (for inert atmosphere)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Add the catalyst, Pd(dppf)Cl₂.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio. The solvent should be sufficiently degassed by bubbling with inert gas for at least 30 minutes prior to use.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.

  • Causality and Justification:

    • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of aryl bromides, making it a reliable choice for this transformation.

    • Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing unwanted side reactions.

    • Solvent System: The dioxane/water mixture is standard for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents. Degassing is critical to prevent oxidative degradation of the palladium catalyst.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of an N-aryl amine, a critical functional group found in numerous kinase inhibitors and other targeted therapies.

Protocol: Synthesis of N-benzyl-4-chloro-3-fluoro-2-methoxyaniline

  • Objective: To demonstrate the formation of a carbon-nitrogen bond, converting the aryl bromide into a secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous (solvent)

    • Nitrogen or Argon gas (for inert atmosphere)

  • Procedure:

    • To a dry Schlenk tube or round-bottom flask under inert atmosphere, add the palladium catalyst (Pd₂(dba)₃), the ligand (Xantphos), and sodium tert-butoxide.

    • Add anhydrous toluene, followed by this compound and benzylamine.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired N-arylated amine.

  • Causality and Justification:

    • Catalyst/Ligand System: The Pd₂(dba)₃ / Xantphos system is a powerful combination for C-N bond formation. Xantphos is a bulky, electron-rich ligand with a large "bite angle" that promotes the crucial reductive elimination step and prevents catalyst decomposition.

    • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its entry into the catalytic cycle.

    • Solvent: Anhydrous toluene is a standard high-boiling, non-polar solvent for this reaction, ensuring the necessary temperature can be reached while maintaining reagent solubility.

Visualization of Synthetic Utility

The following workflow diagram illustrates how this compound serves as a central starting point for generating diverse molecular scaffolds relevant to drug discovery.

G start 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃) + R-B(OH)₂ start->suzuki buchwald Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu) + R¹R²NH start->buchwald product_suzuki Scaffold A: Polysubstituted Biaryls (C-C Bond Formed) suzuki->product_suzuki product_buchwald Scaffold B: Polysubstituted Anilines (C-N Bond Formed) buchwald->product_buchwald drug_discovery Further Derivatization & Drug Discovery Programs product_suzuki->drug_discovery product_buchwald->drug_discovery

Caption: Synthetic workflow using the target building block.

Conclusion

This compound is more than a simple halogenated aromatic; it is a strategically designed building block that offers a pre-packaged solution to common challenges in medicinal chemistry. Its chemoselective reactive handle, combined with a suite of property-modulating substituents, provides an efficient starting point for the synthesis of complex and diverse libraries of potential drug candidates. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery programs, accelerating the path toward novel therapeutics.

References

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  • Zhong, H., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central. [Link]

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Application Notes and Protocols for the Synthesis of Complex Molecules from 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of a Polysubstituted Aromatic Building Block

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a versatile polysubstituted aromatic compound that serves as a valuable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of four different substituents on the benzene ring—a methoxy group, a fluorine atom, a chlorine atom, and a bromine atom—offers a rich platform for selective chemical transformations. The inherent differences in the reactivity of the carbon-halogen bonds, coupled with the electronic and steric influences of the methoxy and fluoro groups, allow for a high degree of control in synthetic design. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of advanced molecular architectures. The strategic selection of reaction conditions and catalysts is paramount to achieving the desired chemoselectivity, and this document aims to provide the foundational knowledge for researchers to harness the full synthetic potential of this unique building block.

Understanding the Reactivity Landscape

The synthetic utility of this compound is dictated by the differential reactivity of its functional groups. A thorough understanding of these reactivities is crucial for designing successful synthetic routes.

  • Halogen Reactivity in Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the aryl halides follows the general trend: C-I > C-Br > C-Cl > C-F.[1] This predictable hierarchy is a cornerstone of selective synthesis with polyhalogenated aromatics. For this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. The carbon-fluorine bond is generally unreactive under these conditions. This allows for selective functionalization at the C1 position (bromine) while leaving the C4 position (chlorine) intact for subsequent transformations.

  • Grignard Reagent Formation: The formation of a Grignard reagent is also highly selective. The difference in bond dissociation energies between the C-Br and C-Cl bonds dictates that the Grignard reagent will form preferentially at the site of the bromine atom.[2] This provides a direct route to a nucleophilic carbon at the C1 position, which can then be reacted with a variety of electrophiles.

  • Directed Ortho-Metalation (DoM): The methoxy and fluoro groups are both ortho-directing groups in metalation reactions.[3] The methoxy group is a particularly strong directing group, and its presence at C2 can direct lithiation to the C3 position. However, the fluorine at C3 also exerts an ortho-directing effect. The interplay of these two groups, along with the steric hindrance from the adjacent bromine, will influence the regioselectivity of deprotonation.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms can activate the aromatic ring towards nucleophilic attack. However, the methoxy group is an electron-donating group, which generally deactivates the ring for SNAr. The overall susceptibility of this molecule to SNAr will depend on the specific nucleophile and reaction conditions.

The following diagram illustrates the primary pathways for the selective functionalization of this compound.

G cluster_start Starting Material cluster_pathways Primary Synthetic Pathways cluster_products Intermediate Products This compound This compound Pd-Catalyzed Cross-Coupling (C1) Pd-Catalyzed Cross-Coupling (C1) This compound->Pd-Catalyzed Cross-Coupling (C1) Suzuki, Sonogashira, Buchwald-Hartwig Grignard Formation (C1) Grignard Formation (C1) This compound->Grignard Formation (C1) Mg, THF Directed Ortho-Metalation Directed Ortho-Metalation This compound->Directed Ortho-Metalation n-BuLi or LDA C1-Arylated/Alkynylated/Aminated Product C1-Arylated/Alkynylated/Aminated Product Pd-Catalyzed Cross-Coupling (C1)->C1-Arylated/Alkynylated/Aminated Product C1-Grignard Reagent C1-Grignard Reagent Grignard Formation (C1)->C1-Grignard Reagent Ortho-Lithiated Species Ortho-Lithiated Species Directed Ortho-Metalation->Ortho-Lithiated Species

Caption: Primary synthetic pathways from this compound.

Protocols for Selective Synthesis

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The higher reactivity of the C-Br bond allows for selective coupling at this position.

Experimental Workflow:

G Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Degas with N2/Ar Addition of Reagents Addition of Reagents Inert Atmosphere->Addition of Reagents Substrate, Boronic Acid, Base, Solvent Catalyst Addition Catalyst Addition Addition of Reagents->Catalyst Addition Pd Catalyst, Ligand Heating & Stirring Heating & Stirring Catalyst Addition->Heating & Stirring 80-100 °C Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring TLC or GC-MS Workup Workup Reaction Monitoring->Workup Aqueous Extraction Purification Purification Workup->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.471.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.213.03.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (239 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, air-stable precatalyst that is effective for the coupling of aryl bromides. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to promote the transmetalation step of the Suzuki-Miyaura coupling.

  • Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction.

Protocol 2: Selective Sonogashira Coupling at the C-Br Bond

This protocol details the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne. Similar to the Suzuki coupling, the reaction occurs selectively at the C-Br bond.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.471.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (239 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is standard for Sonogashira couplings.[4] The palladium facilitates the oxidative addition to the aryl bromide, while the copper acetylide is the active nucleophile in the transmetalation step.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the stability of the organometallic intermediates.

Protocol 3: Buchwald-Hartwig Amination at the C-Br Bond

This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.471.01.0
Amine (primary or secondary)-1.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.620.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-5 mL-

Procedure:

  • In a glovebox, to a dry vial, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol).

  • Add this compound (239 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common palladium(0) source, and XPhos is a bulky, electron-rich phosphine ligand that is highly effective for the Buchwald-Hartwig amination of aryl bromides.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, providing a suitable reaction medium at elevated temperatures.

Protocol 4: Selective Grignard Reagent Formation and Reaction with an Electrophile

This protocol outlines the selective formation of the Grignard reagent at the C-Br bond and its subsequent reaction with an electrophile, such as an aldehyde or ketone.

Experimental Workflow:

G Activation of Mg Activation of Mg Reaction with Aryl Bromide Reaction with Aryl Bromide Activation of Mg->Reaction with Aryl Bromide Anhydrous THF Grignard Formation Grignard Formation Reaction with Aryl Bromide->Grignard Formation Reflux Addition of Electrophile Addition of Electrophile Grignard Formation->Addition of Electrophile -78 °C to rt Quenching Quenching Addition of Electrophile->Quenching Sat. NH4Cl (aq) Workup Workup Quenching->Workup Extraction Purification Purification Workup->Purification Column Chromatography Characterization Characterization Purification->Characterization

Caption: Workflow for Grignard Reagent Formation and Reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound239.471.01.0
Magnesium turnings24.311.21.2
Iodine (a small crystal)253.81catalytic-
Tetrahydrofuran (THF), anhydrous-5 mL-
Electrophile (e.g., benzaldehyde)106.121.01.0

Procedure:

  • To a dry three-necked flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (29 mg, 1.2 mmol) and a small crystal of iodine.

  • Heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • In the addition funnel, prepare a solution of this compound (239 mg, 1.0 mmol) in anhydrous THF (2 mL).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of the electrophile (e.g., benzaldehyde, 106 mg, 1.0 mmol) in anhydrous THF (1 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Reagents: Magnesium turnings are the standard reagent for Grignard formation. A crystal of iodine is often used to activate the magnesium surface.

  • Solvent: Anhydrous THF is essential for the formation and stability of the Grignard reagent.[2]

  • Selectivity: The greater lability of the C-Br bond compared to the C-Cl bond ensures the selective formation of the Grignard reagent at the C1 position.[2]

Summary of Synthetic Transformations

The following table summarizes the key synthetic transformations discussed, highlighting the selective nature of the reactions.

Reaction TypeReagents and ConditionsSite of ReactionProduct Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °CC1 (Bromo)1-Aryl-4-chloro-3-fluoro-2-methoxybenzene
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rtC1 (Bromo)1-Alkynyl-4-chloro-3-fluoro-2-methoxybenzene
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CC1 (Bromo)N-Aryl/alkyl-4-chloro-3-fluoro-2-methoxyaniline
Grignard Reaction 1. Mg, I₂ (cat.), THF; 2. Electrophile (E⁺)C1 (Bromo)1-(E)-4-chloro-3-fluoro-2-methoxybenzene

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its halogen substituents allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation, primarily at the more labile bromo position. Furthermore, the presence of the methoxy and fluoro groups opens up possibilities for directed ortho-metalation, providing another avenue for functionalization. By carefully selecting the reaction conditions, researchers can strategically and sequentially modify this starting material to construct intricate molecular architectures with a high degree of control. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10736–10803. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents: A Practical Approach. Oxford University Press.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and tert-butyl-substituted aromatic directing groups. Applications in organic synthesis. Chemical Reviews, 90(6), 879–933. [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Wu, X., & An, D. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4659–4663. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Smith, R. C., Bodner, C. R., & Earl, M. J. (2005). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education, 82(6), 915. [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (2023, October 29). Directed ortho metalation. [Link]

  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(11), 2146. [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • National Institutes of Health. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • National Institutes of Health. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Royal Society of Chemistry. (2012). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. [Link]

  • American Chemical Society. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. [Link]

  • National Institutes of Health. (2022). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. [Link]

  • ResearchGate. (2022). Cobalt-catalyzed Cross-Electrophile Coupling of Aryl Bromides and Linear Secondary Alkyl Bromides. [Link]

  • American Chemical Society. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. [Link]

  • University of Muenster. (n.d.). Synthesis of Bioactive Molecules. [Link]

  • Chemical manufacturer website. (n.d.). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • ResearchGate. (2006). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]

  • ResearchGate. (2009). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

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  • Chemical supplier website. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. [Link]

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  • Books Gateway. (2016). Suzuki–Miyaura Coupling. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile halogenated building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Core Synthetic Strategy: The Sandmeyer Reaction

The most reliable and regioselective pathway to this compound involves the diazotization of an aniline precursor followed by a copper(I)-catalyzed Sandmeyer reaction. This classic transformation provides excellent control over the introduction of the bromine atom, avoiding the complex isomeric mixtures that can arise from direct electrophilic bromination of the anisole ring.[1][2][3]

The proposed two-step, one-pot sequence is as follows:

  • Diazotization: Conversion of the primary aromatic amine, 4-chloro-3-fluoro-2-methoxyaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Bromination: Decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst to yield the final aryl bromide product with the release of nitrogen gas.[1][3][4]

Synthetic_Pathway Start 4-chloro-3-fluoro-2-methoxyaniline Step1 Diazotization NaNO₂, HBr (aq) 0-5 °C Start->Step1 Step 1 Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ Step1->Intermediate Step2 Sandmeyer Reaction CuBr RT to 55 °C Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: Proposed synthetic route via Sandmeyer reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Problem 1: Consistently Low Overall Yield (<40%)

  • Q: My final isolated yield of this compound is poor, despite the reaction appearing to proceed. What are the critical parameters I should investigate?

    A: Low yield in a Sandmeyer synthesis is typically traceable to issues in one of three areas: the initial diazotization, the subsequent copper-catalyzed decomposition, or the work-up procedure.

    1. Inefficient Diazotization: The stability of the aryl diazonium salt is paramount.

    • Causality: The diazonium salt can decompose prematurely if the temperature is not strictly controlled, or it can engage in side reactions, such as coupling with unreacted aniline starting material to form colored azo impurities.

    • Solution: Maintain a reaction temperature of 0-5 °C throughout the dropwise addition of the sodium nitrite solution. Use a slight excess of acid (HBr is ideal as it also serves as the bromide source for the final product) to ensure the aniline is fully protonated and the medium remains acidic. Slow, subsurface addition of the nitrite solution prevents localized overheating and premature decomposition.

    2. Ineffective Sandmeyer Step: The transition from the diazonium salt to the aryl bromide is a radical-nucleophilic aromatic substitution, and the efficacy of the copper(I) catalyst is critical.[1]

    • Causality: An inactive catalyst (e.g., oxidized Cu(I) to Cu(II)) will fail to efficiently catalyze the decomposition, leading to the diazonium salt reacting with water to form the phenol byproduct or decomposing via other non-productive pathways.

    • Solution: Use freshly prepared or high-purity copper(I) bromide. Some protocols recommend preparing the CuBr solution in situ just before adding the diazonium salt.[5] Ensure the diazonium salt solution is added portion-wise to the warm CuBr solution (typically heated to 50-60 °C) to facilitate the controlled release of N₂ gas and promote the desired reaction.[5]

    3. Losses During Work-up & Purification:

    • Causality: The product is a relatively volatile solid. Aggressive removal of solvent under high vacuum or excessive heating during distillation can lead to significant product loss. Co-eluting impurities can also complicate chromatographic purification, reducing the isolated yield.

    • Solution: After extraction, wash the organic layer thoroughly to remove residual acid and copper salts. Dry the solution completely over an anhydrous salt like Na₂SO₄ or MgSO₄. Concentrate the solvent using a rotary evaporator with controlled temperature and pressure. For purification, column chromatography using a non-polar eluent system (e.g., ethyl acetate/petroleum ether) is generally effective.[5]

    Table 1: Comparison of Reaction Parameters for Yield Optimization

ParameterSub-Optimal ConditionOptimized ConditionRationale
Diazotization Temp. > 10 °C or inconsistent0-5 °C (strictly maintained) Prevents premature decomposition of the unstable diazonium salt.
NaNO₂ Addition Rapid, surface additionSlow, subsurface dropwise addition Avoids localized high concentrations and overheating.
Catalyst Old CuBr, potential oxidationFresh, high-purity CuBr Ensures high catalytic activity for the radical-mediated substitution.[1]
Decomposition Temp. Room temperature onlyGradual warming to 50-60 °C Provides sufficient energy for controlled decomposition and N₂ evolution.[5]
Solvent Removal High vacuum, high heatControlled rotary evaporation Minimizes loss of the relatively volatile product.

Problem 2: Significant Formation of Phenolic Impurity

  • Q: My crude NMR shows a significant peak corresponding to 4-chloro-3-fluoro-2-hydroxy-1-methoxybenzene. How can I suppress this byproduct?

    A: The formation of a phenol is the most common side reaction and occurs when the diazonium salt reacts with water instead of the bromide nucleophile.

    • Causality: This pathway becomes competitive if the Sandmeyer reaction is slow or inefficient, giving the diazonium salt more time to hydrolyze. It is exacerbated by higher temperatures during the diazotization phase and insufficient catalytic activity.

    • Solution:

      • Minimize Water: While the reaction is typically run in an aqueous acidic medium, ensure the concentration of the diazonium salt is reasonably high to favor the desired reaction pathway.

      • Ensure Catalyst Activity: This is the most critical factor. The CuBr must efficiently trap the diazonium salt as it is added. Refer to the catalyst quality suggestions in Problem 1.

      • Control Addition: Add the cold diazonium salt solution to the pre-warmed CuBr solution. This ensures that as soon as the diazonium salt enters the reaction vessel, it encounters an environment optimized for the Sandmeyer reaction, not hydrolysis.

Problem 3: Reaction Mixture Becomes Dark and Tarry

  • Q: During the decomposition of the diazonium salt, my mixture turns dark brown or black, and I isolate a tarry, intractable residue. What causes this?

    A: Tar formation is often a sign of uncontrolled decomposition and radical side reactions.

    • Causality: The Sandmeyer reaction proceeds via an aryl radical intermediate.[1][2] If this radical is not efficiently trapped by the bromide from the copper complex, it can participate in polymerization or other side reactions, leading to high molecular weight, tar-like substances. This can be caused by poor temperature control (too rapid heating) or an insufficient amount of active catalyst.

    • Solution:

      • Maintain Stoichiometric Control: Ensure at least a stoichiometric amount of CuBr is used relative to the aniline.

      • Controlled Heating: Do not heat the mixture too aggressively. A gradual warm-up to 55 °C allows for a steady evolution of nitrogen gas.[5] If the reaction becomes too vigorous, cool it with an ice bath.

      • Efficient Stirring: Ensure the mixture is well-stirred to maintain homogeneity and prevent localized hot spots where uncontrolled decomposition can initiate.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different acid, like HCl or H₂SO₄, for the diazotization?

    • A: While other strong acids can be used to form the diazonium salt, using hydrobromic acid (HBr) is highly advantageous. It serves as both the acid for diazotization and the source of the bromide counter-ion, which simplifies the system and ensures a high concentration of the required nucleophile for the Sandmeyer step. Using HCl could lead to competitive formation of the chloro-analogue.

  • Q: How critical is the purity of the starting 4-chloro-3-fluoro-2-methoxyaniline?

    • A: Extremely critical. Any impurities in the starting material, particularly other aniline isomers, will likely undergo the same reaction sequence, leading to impurities that are very difficult to separate from the final product due to their similar physical properties. It is essential to start with >98% pure aniline.

  • Q: What is the best method to purify the final product?

    • A: After a standard aqueous work-up, the crude product is often an oil or low-melting solid. The preferred method for purification is flash column chromatography on silica gel. A gradient elution starting with pure hexane or petroleum ether and gradually increasing the proportion of ethyl acetate or dichloromethane is effective for separating the non-polar product from more polar impurities.[5]

Detailed Experimental Protocols

Protocol 1: Diazotization of 4-chloro-3-fluoro-2-methoxyaniline

Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive when isolated and dry; always keep them in solution.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-chloro-3-fluoro-2-methoxyaniline (1.0 eq) with 48% aqueous hydrobromic acid (4.0 eq).

  • Cool the stirred slurry to 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear to slightly yellow. This is your diazonium salt solution. Keep it cold until the next step.

Protocol 2: Sandmeyer Bromination

  • In a separate, larger flask, add copper(I) bromide (1.2 eq) and a small amount of 48% HBr (0.5 eq).

  • Heat this catalyst mixture to 55 °C with vigorous stirring.

  • Slowly, and in portions, add the cold diazonium salt solution from Protocol 1 to the hot CuBr mixture. Be prepared for vigorous evolution of nitrogen gas. Use a wide-bore addition funnel to prevent clogging.

  • After the addition is complete, continue to stir the reaction mixture at 55 °C for 20-30 minutes, or until gas evolution ceases.[5]

  • Cool the reaction mixture to room temperature.

Troubleshooting_Workflow Start Experiment Complete Analyze Crude Product CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No Success Product Meets Specs END CheckPurity->Success Yes Impurity Impurity Issue CheckPurity->Impurity No ReviewDiaz Review Diazotization: - Temp Control (0-5°C)? - Slow NaNO₂ Addition? - Correct Stoichiometry? LowYield->ReviewDiaz ReviewSand Review Sandmeyer: - Fresh CuBr Catalyst? - Decomposition Temp (55°C)? - Vigorous Stirring? LowYield->ReviewSand ReviewWorkup Review Workup: - Controlled Evaporation? - Efficient Extraction? LowYield->ReviewWorkup AnalyzeImp Identify Impurity (NMR, GC-MS) Impurity->AnalyzeImp ReviewDiaz->Start Re-run ReviewSand->Start Re-run ReviewWorkup->Start Re-run Phenol Phenol Impurity? AnalyzeImp->Phenol Phenol->ReviewSand Yes Azo Azo/Tar Impurity? Phenol->Azo No Azo->ReviewDiaz Yes OptimizePur Optimize Purification: - Adjust Solvent System - Check Silica Loading Azo->OptimizePur No OptimizePur->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

Protocol 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40 °C.

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate system.

  • Combine the pure fractions and remove the solvent to yield this compound as a solid or oil.

References

Sources

Technical Support Center: Purification of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BCFM-PUR-001

Version: 1.0

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS No. 1414870-75-9). As a critical intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is paramount to ensure downstream reaction efficiency, yield, and the safety of the final active ingredient.[1][2][3] This document is intended for researchers, process chemists, and drug development professionals who may encounter challenges during the purification of this polysubstituted benzene derivative.

Safety First: A Mandatory Prerequisite

Before attempting any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.

  • Handling: Always handle halogenated aromatic compounds in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Solvents: Many solvents used in purification (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Ensure there are no ignition sources nearby and that proper waste disposal procedures are followed.

  • Reactivity: While generally stable, be aware of potential reactions with strong bases, acids, or reducing agents, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of crude this compound.

Q1: What are the likely impurities in my crude sample?

The impurity profile depends heavily on the synthetic route. A common approach to synthesizing polysubstituted benzenes involves sequential electrophilic aromatic substitution.[4][5] Given the directing effects of the substituents (methoxy is ortho-, para-directing; halogens are ortho-, para-directing but deactivating), the most common impurities are:

  • Positional Isomers: Incomplete regioselectivity during halogenation or other substitution steps can lead to isomers where the bromo, chloro, or fluoro groups are in different positions on the benzene ring.[6][7] Separating these can be challenging due to their similar polarities.[8]

  • Incompletely Reacted Intermediates: Starting materials or intermediates from earlier steps in a multi-step synthesis (e.g., a di-substituted or tri-substituted benzene precursor) may be present.

  • By-products from Synthesis: Depending on the specific reagents used, by-products can form. For example, if a Friedel-Crafts reaction was used, related by-products might be present.[4]

  • Residual Solvents and Reagents: Solvents from the reaction or workup, as well as unquenched reagents, are common impurities that are typically easier to remove.[3]

Q2: Which purification technique should I try first?

The choice of the primary purification technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Assess Crude Product solid Is it a solid? start->solid Solid liquid Is it a liquid/oil? start->liquid Liquid/Oil recrystallization Attempt Recrystallization solid->recrystallization distillation Consider Vacuum Distillation liquid->distillation complex_solid Recrystallization fails or purity is insufficient recrystallization->complex_solid complex_liquid Distillation fails or isomers are present distillation->complex_liquid chromatography Use Flash Column Chromatography complex_solid->chromatography complex_liquid->chromatography

Caption: Initial Purification Method Decision Tree.

Q3: How do I assess the purity of my final product?

A combination of analytical methods is recommended for a comprehensive purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a UV detector is typically effective for aromatic compounds. It provides a purity percentage based on peak area.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product. It is also highly sensitive for detecting trace-level haloanisoles.[11][12][13]

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Provides structural confirmation. The absence of signals corresponding to impurities in the ¹H NMR spectrum is a strong indicator of high purity. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.
Primary Use Routine purity checks, quantitative analysis.Analysis of volatile compounds, impurity identification (with MS).Accurate determination of absolute purity, structural confirmation.
Key Advantage Widely applicable, high precision.High resolution, sensitive detection (especially with MS).No reference standard of the analyte needed, provides structural information.
Common Issues Co-elution of impurities, compound instability in mobile phase.Thermal degradation of the analyte, not suitable for non-volatile compounds.Signal overlap, requires a suitable internal standard, lower throughput.
A comparative table of common analytical methods for purity assessment.[9]

Troubleshooting Guide: Purification Workflows

This section provides solutions to specific problems encountered during purification experiments.

I. Flash Column Chromatography

Flash chromatography is often the most powerful technique for separating complex mixtures of aromatic isomers.[8][10]

Q: My compound is stuck on the baseline of the TLC plate, even in 100% ethyl acetate. What should I do?

A: This indicates your compound is very polar or is interacting very strongly with the acidic silica gel.

  • Causality: The stationary phase (silica gel) is polar and slightly acidic. Highly polar compounds or basic compounds (like amines) will have very strong interactions, leading to low or zero mobility (Rf = 0).

  • Solution Strategy:

    • Add a Polar Modifier: Add 1-2% of methanol or triethylamine (if the compound is basic) to your eluent.

    • Change Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[14] You must re-screen TLC plates with the new stationary phase.

Q: My product and an impurity have very similar Rf values (e.g., 0.5 and 0.55). How can I improve separation?

A: This is a common challenge, especially with isomers. The goal is to increase the difference in their migration rates (ΔRf).

  • Causality: The chosen eluent system is not selective enough to differentiate between the subtle structural differences of the compounds.

  • Solution Strategy:

    • Reduce Eluent Polarity: A lower polarity eluent (e.g., increasing the hexane content) will lower the Rf values of both spots and often increases the spatial separation between them on the column. Aim for a target Rf of ~0.3 for your product.[14]

    • Change Solvents: Switch one of the eluent components to a solvent with different properties. For example, if using Hexanes/Ethyl Acetate, try Hexanes/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact uniquely with your compounds and can alter selectivity.[8]

    • Use a Shallow Gradient: Instead of running the column isocratically (with a fixed solvent ratio), a slow, shallow gradient of the polar solvent can help resolve closely running spots.

Q: I got a good separation on my TLC plate, but all my column fractions are mixed. Why?

A: This frustrating issue usually points to a problem with the column setup or sample loading.

  • Causality: Overloading the column or using too much solvent to load the sample can cause the initial band to be too wide, negating any potential separation.

  • Solution Strategy:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, carefully load the resulting dry powder onto the top of the column. This creates a very narrow starting band.

    • Reduce Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. If separation is difficult, use a lower ratio (e.g., 1:100).

    • Check for Decomposition: The compound might be degrading on the silica gel during the longer elution time of a column compared to a TLC plate.[14] You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears, decomposition is likely. Consider switching to a less acidic stationary phase.[14]

G start Poor Separation in Column Chromatography check_rf Is Product Rf ~0.3 on TLC? start->check_rf check_load Was Sample Dry-Loaded in a Narrow Band? check_rf->check_load Yes adjust_eluent Adjust Eluent Polarity (Increase non-polar component) check_rf->adjust_eluent No, too high check_stability Is Compound Stable on Silica? check_load->check_stability Yes reload Reload Column using Dry-Loading Technique check_load->reload No change_eluent Change Solvent System (e.g., Toluene instead of Hexanes) check_stability->change_eluent Yes change_adsorbent Change Stationary Phase (Alumina, Florisil, or Deactivated Silica) check_stability->change_adsorbent No adjust_eluent->change_eluent use_gradient Use a Shallow Gradient adjust_eluent->use_gradient reduce_load Reduce Sample Load (e.g., 1:100 ratio) reload->reduce_load

Caption: Troubleshooting Workflow for Poor Column Separation.

II. Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, often yielding material of very high purity.

Q: My compound has "oiled out" of solution instead of forming crystals. What do I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.

  • Causality: The solution is supersaturated at a temperature where the compound is a liquid, not a solid. This is common when the solvent's boiling point is much higher than the compound's melting point or when there are significant impurities present that depress the melting point.

  • Solution Strategy:

    • Re-heat and Add Solvent: Heat the mixture until the oil redissolves. Add a small amount of additional solvent (the "soluble" solvent in a mixed-pair system) to keep the compound in solution longer as it cools.[15]

    • Slow Cooling: Allow the flask to cool very slowly. Insulate it with paper towels or a cork ring to prevent rapid temperature drops.[15]

    • Lower the Solution Polarity: If using a mixed-solvent system (e.g., Methanol/Water), the oiling may be due to adding the anti-solvent (water) too quickly. Re-heat to a clear solution, and add the anti-solvent even more slowly while the solution is hot, stopping at the first sign of persistent cloudiness.

Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A: Crystal formation requires nucleation, which can sometimes be slow to initiate.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Solution Strategy:

    • Induce Nucleation: Vigorously scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[15]

    • Seed the Solution: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[15]

Q: My final product has a low yield (<50%). How can I improve it?

A: A low yield is often due to using too much solvent or incomplete crystallization.

  • Causality: The compound has significant solubility in the cold solvent, so a large portion remains in the mother liquor after filtration.

  • Solution Strategy:

    • Minimize Hot Solvent: During the initial dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Working in smaller flasks helps minimize the solvent volume needed.[15]

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

    • Wash with Cold Solvent: When washing the collected crystals on the filter funnel, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Second Crop: It is sometimes possible to recover more product by concentrating the mother liquor (filtrate) by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexanes). Slowly add silica gel as a slurry in the same solvent. Tap the column gently to ensure even packing without air bubbles. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the mass of the crude product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure (flash), push the solvent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate to determine which contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Solvent Selection: Choose a solvent pair: one solvent in which the compound is highly soluble (e.g., ethanol) and another in which it is poorly soluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask and add the "good" solvent (ethanol) dropwise until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (water) dropwise until you see persistent cloudiness (turbidity). If too much is added, clarify the solution by adding a few more drops of the hot "good" solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 20 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the solvent pair.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a vacuum oven.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • Dakota Chemicals. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Available from: [Link]

  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Available from: [Link]

  • Technology Networks. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • PharmaCompass. Purification & Separation | Chromatography | HPLC | CDMO. Available from: [Link]

  • Docsity. (2021). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. Available from: [Link]

  • Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Reddit. (2024). Purification Troubleshooting. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubMed. (2015). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Autechaux. (2026). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Available from: [Link]

  • YouTube. (2020). Steam Distillation of Bromobenzene/ Organic Chemistry Lab. Available from: [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available from: [Link]

  • ResearchGate. (2010). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Available from: [Link]

  • MDPI. (2023). Uncorking Haloanisoles in Wine. Available from: [Link]

  • Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • ResearchGate. Analysis of Haloanisoles in Corks and Wines | Request PDF. Available from: [Link]

  • ScienceDirect. (2010). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-gas chromatography-mass spectrometry. Available from: [Link]

  • PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Available from: [Link]

  • NIH. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Available from: [Link]

  • ScienceDirect. (2008). Solid-phase microextraction for the determination of haloanisoles in wines and other alcoholic beverages using gas chromatography with atomic emission detection. Available from: [Link]

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Common side products in reactions with 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet complex, building block. My goal is to provide you with not just troubleshooting steps, but a deeper mechanistic understanding of the common side reactions that can arise, enabling you to proactively design more robust and efficient synthetic routes.

Section 1: Metal-Halogen Exchange Reactions (Li- & Mg-Halogen Exchange)

The selective formation of organometallic reagents from polyhalogenated aromatics is a common challenge. The reactivity difference between C-Br and C-Cl bonds is the cornerstone of selectivity, but competing pathways are a frequent source of impurities.

FAQ 1: My lithium-halogen exchange with n-BuLi is giving a complex mixture instead of the desired lithiated species at the bromine position. What's going wrong?

Answer: This is a classic case of competing reaction pathways. While the C-Br bond is kinetically favored for lithium-halogen exchange over the C-Cl bond, several other reactions can occur when using a strong, nucleophilic base like n-butyllithium (n-BuLi).[1]

Root Cause Analysis:

  • Competing Metal-Halogen Exchange: While slower, exchange at the C-Cl position can occur, especially at elevated temperatures or with prolonged reaction times.

  • Directed ortho-Metalation (DoM): The methoxy group is a potent ortho-directing group.[2][3] n-BuLi can act as a base, abstracting the proton at the C5 position (ortho to the methoxy group), leading to a different organolithium isomer. This process is often competitive with halogen exchange.[4][5]

  • Benzyne Formation: If deprotonation occurs at C5, the resulting aryl anion can eliminate the adjacent chloride to form a highly reactive benzyne intermediate. This intermediate will be trapped by any available nucleophile (including n-BuLi or the desired organolithium species), leading to a cascade of byproducts.[6][7][8]

Troubleshooting Protocol:

ParameterRecommendationRationale
Temperature Maintain temperature at or below -78 °C, ideally -100 °C.Lithium-halogen exchange is typically very fast, even at low temperatures.[9] Lower temperatures significantly disfavor the kinetically slower DoM and subsequent benzyne formation pathways.
Reagent Use tert-butyllithium (t-BuLi) instead of n-BuLi.t-BuLi is a more sterically hindered and stronger base, which can accelerate the desired Br/Li exchange relative to competing pathways. Using 2 equivalents can make the exchange irreversible.[9]
Addition Time Add the alkyllithium reagent slowly (dropwise).This maintains a low instantaneous concentration of the alkyllithium, minimizing side reactions like direct attack on other functional groups or uncontrolled temperature excursions.
Solvent Use anhydrous, non-coordinating solvents like diethyl ether or toluene.Coordinating solvents like THF can alter the aggregation state and reactivity of the organolithium reagent.[10]

Logical Diagram: Competing Pathways in Lithiation

cluster_products Potential Products & Intermediates SM 1-Bromo-4-chloro- 3-fluoro-2-methoxybenzene Prod_BrLi Desired Product: 5-chloro-4-fluoro-3-methoxyphenyl lithium SM->Prod_BrLi Br/Li Exchange (Fast, Favored at Low Temp) Side_DoM Side Product (DoM): 2-bromo-5-chloro-4-fluoro-3-methoxyphenyl lithium SM->Side_DoM ortho-Deprotonation (DoM) (Slower, Competitive) Side_Benzyne Side Product (Benzyne): Trapped Benzyne Adducts Side_DoM->Side_Benzyne - LiCl (Elimination)

Caption: Competing pathways during lithiation of the title compound.

FAQ 2: I'm trying to form the Grignard reagent, but my yields are low, and I'm isolating a significant amount of a homocoupled biaryl byproduct. How can I suppress this?

Answer: The formation of a homocoupled dimer (a Wurtz-type side reaction) is a well-known issue in Grignard reagent synthesis.[11] This occurs when a newly formed organomagnesium species reacts with a molecule of the starting aryl halide.

Root Cause Analysis:

  • Slow Initiation: If the reaction between the magnesium surface and the aryl halide is slow to start, there will be a high local concentration of the aryl halide in solution as the first Grignard molecules are formed, promoting the coupling side reaction.

  • Magnesium Passivation: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[12] Inadequate activation leads to poor and inconsistent reaction initiation.

  • Thermodynamics: The reaction is driven by the Schlenk equilibrium, where the Grignard reagent (RMgX) exists in equilibrium with the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂).[12] Conditions that shift this equilibrium can affect reactivity.

Troubleshooting Protocol:

  • Magnesium Activation: This is the most critical step.

    • Mechanical: Crush the magnesium turnings under an inert atmosphere just before use to expose a fresh surface.

    • Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The observation of ethylene bubbling from the latter is a visual indicator of activation.[12]

  • Use of "Turbo Grignards": The addition of lithium chloride (LiCl) can break up the polymeric aggregates of the Grignard reagent, leading to a more reactive and soluble species. Reagents like i-PrMgCl·LiCl can perform a Mg/Br exchange under milder conditions, often suppressing side reactions.

  • Controlled Addition: Add the solution of this compound slowly to the activated magnesium suspension. This ensures the halide is consumed as it is added, keeping its concentration low and minimizing the chance for homocoupling.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a primary application for this substrate. However, the palladium catalytic cycle has several potential off-ramps that lead to common impurities.

FAQ 3: My Suzuki-Miyaura coupling is plagued by hydrodehalogenation, where the bromine atom is replaced by hydrogen. How do I minimize this side product?

Answer: Hydrodehalogenation (also called protodehalogenation) is one of the most common side reactions in palladium-catalyzed cross-couplings.[13][14][15] It occurs when a palladium-hydride species (Pd-H) is generated in the catalytic cycle. This species can then undergo reductive elimination with your aryl halide to produce the unwanted debrominated arene and regenerate the Pd(0) catalyst, effectively short-circuiting the desired coupling.

Root Cause Analysis:

  • Hydride Sources: The Pd-H species can form from various sources in your reaction mixture.

    • Solvents: Alcohols or even technical-grade ethers with peroxide impurities can be hydride donors.[14]

    • Base: Certain bases, particularly alkoxides or hydroxides in the presence of a hydrogen source, can facilitate Pd-H formation.

    • Water: Trace amounts of water can be a significant contributor.

    • Boronic Acid: Protodeboronation of the boronic acid partner can sometimes lead to hydride generation.

Troubleshooting Protocol:

ParameterRecommendationRationale
Solvent Use rigorously dried, degassed aprotic solvents like Toluene, Dioxane, or DME.Minimizes a primary source of hydride species.[14]
Base Use a non-hydroxide, non-alkoxide base such as K₃PO₄, K₂CO₃, or CsF.These are less likely to act as hydride donors compared to bases like NaOH, KOH, or NaOEt.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands promote the desired reductive elimination step of the cross-coupled product over the undesired hydrodehalogenation pathway.
Anhydrous Conditions Dry all reagents and glassware thoroughly. Run the reaction under a strictly inert atmosphere (N₂ or Ar).Prevents water from acting as a proton/hydride source.

Logical Diagram: Suzuki-Miyaura Cycle vs. Hydrodehalogenation

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Ar-Br oxidative_add Oxidative Addition pd_r_complex Ar-Pd(II)-R'(L)₂ pd_complex->pd_r_complex pd_h_complex H-Pd(II)-Br(L)₂ pd_complex->pd_h_complex H⁻ Transfer transmetal Transmetalation (Base, R'-B(OH)₂) product Product (Ar-R') pd_r_complex->product reductive_elim Reductive Elimination product->pd0 pd_h_formation Hydride Source (e.g., H₂O, Solvent) side_product Side Product (Ar-H) pd_h_complex->side_product reductive_elim_h Reductive Elimination side_product->pd0 lab1 Desired Pathway lab2 Side Pathway

Caption: The desired Suzuki-Miyaura catalytic cycle and the competing hydrodehalogenation pathway.

Section 3: Nucleophilic Aromatic Substitution (SNAr) & Benzyne Pathways

While less common for such an electron-rich system, reactions with very strong nucleophiles/bases can lead to substitution, often with unexpected regiochemical outcomes.

FAQ 4: I treated this compound with sodium amide (NaNH₂) hoping to displace a halogen, but I got a mixture of regioisomeric anilines. Why wasn't the substitution selective?

Answer: This outcome strongly indicates that the reaction is not proceeding through a standard SNAr (addition-elimination) mechanism. Instead, you have likely induced an elimination-addition mechanism that proceeds via a benzyne intermediate.[6][7][16]

Mechanistic Explanation:

  • Deprotonation: The very strong base (amide anion, NH₂⁻) abstracts an acidic aromatic proton. In your molecule, the most likely proton to be removed is at C5, as it is ortho to the chloro and fluoro substituents.

  • Elimination: The resulting aryl anion eliminates the adjacent halide (in this case, the chloride is ortho to the deprotonation site) to form a strained triple bond within the aromatic ring—the benzyne intermediate.[7]

  • Nucleophilic Addition: The nucleophile (NH₂⁻) then attacks one of the two carbons of the benzyne triple bond. Due to the electronic influence of the remaining substituents (Br, F, OMe), this addition is not perfectly selective, leading to two different aryl anion intermediates.

  • Protonation: A final protonation step (from the ammonia solvent) yields the mixture of regioisomeric products.[16]

Logical Diagram: Benzyne Formation and Trapping

Benzyne SM Starting Material Deprotonation Deprotonation (NaNH₂) SM->Deprotonation ArylAnion Aryl Anion Intermediate Deprotonation->ArylAnion Benzyne Benzyne Intermediate ArylAnion->Benzyne - NaCl NucAttack Nucleophilic Attack (NH₂⁻) Benzyne->NucAttack Anion1 Anion Isomer 1 NucAttack->Anion1 Attack at C4 Anion2 Anion Isomer 2 NucAttack->Anion2 Attack at C5 Product1 Product Isomer A Anion1->Product1 Protonation Product2 Product Isomer B Anion2->Product2 Protonation

Caption: Elimination-addition pathway via a benzyne intermediate leading to regioisomeric products.

Preventative Measures: To achieve selective substitution, you must use conditions that favor the SNAr mechanism. This requires an electron-poor aromatic ring (which your substrate is not, due to the methoxy group) and less basic nucleophiles under milder conditions. For this specific substrate, a transition-metal-catalyzed amination (e.g., Buchwald-Hartwig amination) would be a far more reliable and selective method for installing an amine group.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cerno, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cerno, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]

  • Sharma, S., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Retrieved from [Link]

  • Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Snieckus, V. (2017). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Israel Journal of Chemistry. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • Slocum, D. W., et al. (1976). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of Organometallic Chemistry. Retrieved from [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Galiano-Roth, A. S., & Collum, D. B. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tadross, P. M., & Virgil, S. C. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ARKIVOC. Retrieved from [Link]

  • Evano, G., & Theunissen, C. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.8: Benzyne. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.11: NAS Reactions - the Elimination-Addition (Benzyne) Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Clayden, J. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Manchester. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the sterically hindered and electronically complex substrate, 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of achieving high-yield, selective couplings with this versatile building block.

Introduction: The Challenge of Selectivity

This compound presents a unique challenge in cross-coupling chemistry. The presence of two distinct carbon-halogen bonds, C-Br and C-Cl, necessitates careful control of reaction conditions to achieve selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy. This inherent reactivity difference forms the basis for selective transformations.[1] However, factors such as catalyst choice, ligand structure, base, and solvent can significantly influence this selectivity.

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. For each, we will explore common issues and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when working with this compound.

Q1: My primary issue is low yield. What are the first parameters I should investigate?

A: Low yield is a common problem stemming from several potential sources. Before extensive optimization, verify the following:

  • Reagent Quality: Ensure the purity of your starting material, coupling partner (e.g., boronic acid, organostannane, amine), and solvent. Boronic acids, in particular, can be prone to decomposition.[2]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen.[3] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that solvents are adequately degassed. The presence of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[2]

  • Catalyst Activity: If using a palladium(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species.[4] The choice of ligand and base can influence this activation step. Consider using a commercially available, air-stable Pd(0) precatalyst to improve reproducibility.[5][6]

Q2: I am observing significant amounts of the de-brominated starting material (4-chloro-3-fluoro-2-methoxybenzene). What causes this and how can I prevent it?

A: This side product, resulting from hydrodehalogenation, is a common issue. It can arise from several pathways:

  • Source of Hydride: The palladium catalyst can react with sources of hydride in the reaction mixture, such as solvents (e.g., THF, alcohols), amines, or even water, leading to the reductive cleavage of the C-Br bond.[7]

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, a competing pathway to reductive elimination is β-hydride elimination from the palladium-amide complex, which also yields the dehalogenated arene.[8]

Troubleshooting Steps:

  • Solvent Choice: Switch to a solvent less prone to acting as a hydride source, such as toluene or dioxane.[6][7]

  • Base Selection: The choice of base can be critical. In some cases, a weaker base may be preferable.

  • Ligand Modification: Employing bulky, electron-rich ligands can often favor the desired reductive elimination pathway over side reactions.[2][6]

Q3: My reaction is producing a mixture of mono- and di-coupled products. How can I improve selectivity for the C-Br bond?

A: Achieving high selectivity for the C-Br bond over the C-Cl bond is key. While the C-Br bond is inherently more reactive, forcing conditions can lead to undesired coupling at the C-Cl position.

Strategies for Enhancing Selectivity:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy for C-Cl bond cleavage is higher.

  • Reaction Time: Carefully monitor the reaction progress and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.

  • Catalyst and Ligand System: Certain ligand systems are known to exhibit higher selectivity for C-Br bonds. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial. Sterically hindered ligands often improve selectivity.[9][10]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Below are specific issues and solutions when coupling this compound with organoboron reagents.

Problem 1: Low Conversion of Starting Material

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Catalyst Activation Pd(II) precatalysts require reduction to the active Pd(0) species. This can be sluggish or incomplete.Use a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst. Ensure your base is competent for the reduction if using Pd(II).[4]
Catalyst Inhibition The boronic acid or base may be coordinating too strongly to the palladium center, inhibiting the catalytic cycle.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The addition of water can sometimes be beneficial.[11]
Poor Solubility Reagents, particularly the inorganic base, may not be sufficiently soluble in the reaction solvent.Consider a different solvent or a solvent mixture (e.g., toluene/water, dioxane/water). Vigorous stirring is crucial.[12]
Protodeboronation of Boronic Acid The boronic acid can be cleaved by the base, especially at elevated temperatures, reducing the effective concentration of the coupling partner.Use a milder base or lower the reaction temperature. MIDA boronates or other protected boron reagents can be more robust. Heavily fluorinated boronic acids are particularly susceptible.[13]
Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[7]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Product Transmetalation Complex->Product Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Section 3: Troubleshooting Guide for Stille Coupling

Stille coupling offers an alternative for C-C bond formation, particularly when boronic acids are unstable. However, it comes with the consideration of using toxic organotin reagents.

Problem 2: Sluggish or Stalled Reaction

Possible Causes & Solutions:

CauseExplanationRecommended Action
Slow Transmetalation The transfer of the organic group from tin to palladium can be the rate-limiting step, especially with electron-rich or sterically hindered partners.The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate transmetalation.[14] Using a more polar solvent like DMF or NMP can also help.[15]
Ligand Choice The ligand plays a crucial role in the rates of the catalytic cycle steps.While phosphine ligands are common, phosphine-free systems using ligands like DABCO have been shown to be effective and can be more stable and less expensive.[16][17]
Inhibitory Effects Certain byproducts or unreacted reagents can inhibit the catalyst.The addition of LiCl can sometimes improve reaction rates by preventing the formation of unreactive palladium complexes.[15][18]
Experimental Protocol: General Procedure for Stille Coupling
  • Setup: In a reaction tube, combine this compound (1.0 eq) and the organostannane (1.1 eq).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., CuI, LiCl).

  • Solvent: Add degassed solvent (e.g., THF, toluene, or DMF).

  • Reaction: Heat the mixture to reflux or the desired temperature.

  • Monitoring & Work-up: Follow similar procedures as for the Suzuki-Miyaura coupling. Be mindful of the toxicity of tin byproducts during purification.

Visualization: Troubleshooting Stille Coupling

Stille_Troubleshooting cluster_0 Problem: Sluggish Reaction cluster_1 Potential Solutions Sluggish Reaction Sluggish Reaction Add Cu(I) co-catalyst Add Cu(I) co-catalyst Sluggish Reaction->Add Cu(I) co-catalyst Accelerates Transmetalation Change Solvent Change Solvent Sluggish Reaction->Change Solvent e.g., to DMF/NMP (more polar) Screen Ligands Screen Ligands Sluggish Reaction->Screen Ligands Consider phosphine-free systems Add LiCl Add LiCl Sluggish Reaction->Add LiCl Prevents catalyst inhibition

Caption: Decision tree for troubleshooting a sluggish Stille coupling reaction.

Section 4: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of base and ligand is particularly critical for this transformation.

Problem 3: Low Yield or No Reaction with Amines

Possible Causes & Solutions:

CauseExplanationRecommended Action
Incorrect Base The pKa of the base must be sufficient to deprotonate the amine or the palladium-amine complex, but overly strong bases can cause side reactions.Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice is often substrate-dependent.[19]
Ligand Incompatibility The ligand must be able to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. For challenging substrates, screening a panel of ligands is recommended.[20]
Amine Reactivity Primary amines can be challenging due to competitive hydrodehalogenation. Ammonia itself is a particularly difficult coupling partner.For primary amines, consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[8]
Solvent Effects The solvent can influence the solubility of the base and the stability of catalytic intermediates.Toluene, dioxane, and THF are common solvents.[12][21] Aprotic polar solvents may also be effective.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3-palladacycle, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq) to a reaction tube.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the solvent (e.g., toluene).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring & Work-up: Follow standard procedures for monitoring and purification.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Ar(Br)-Pd(II)L-X Pd(0)L->Oxidative Addition Ar-Br Amine Coordination [Ar(Br)-Pd(II)L(HNR'R'')] Oxidative Addition->Amine Coordination + HNR'R'' Deprotonation Ar-Pd(II)L(NR'R'') Amine Coordination->Deprotonation - Base-H+X- Deprotonation->Pd(0)L Reductive Elimination Product Product Deprotonation->Product Ar-NR'R''

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 355-363. [Link]

  • Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 46(26), 5575-5580. [Link]

  • Sestelo, J. P., & Sarandeses, L. A. (2007). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 72(5), 1667-1673. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? [r/chemistry]. [Link]

  • Wu, X., et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 24(18), 3290. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (2023, October 27). Stille reaction. [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. [r/Chempros]. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • YouTube. (2020, February 13). Stille cross-coupling reaction. Chem Help ASAP. [Link]

  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction. All 'Bout Chemistry. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Fairlamb, I. J. S., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Tetrahedron, 63(33), 7971-7977. [Link]

  • ResearchGate. (n.d.). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. [Link]

  • ResearchGate. (n.d.). Base-free stille coupling of 1 Catalyzed by Pd/PtBu3. GC yields...[Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Hassan, Z., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 8(1), 1042-1056. [Link]

  • Thomas, D. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(1), 218-221. [Link]

  • Lim, H.-N., & Batey, R. A. (2018). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 22(9), 1149-1177. [Link]

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How to avoid dehalogenation of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center focused on preventing the dehalogenation of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene.

Technical Support Center: this compound

A Guide to Chemoselective Cross-Coupling and Prevention of Dehalogenation

Welcome to the technical support center for functionalizing complex polyhalogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and wish to avoid the common pitfall of premature dehalogenation. The content is structured in a question-and-answer format to address specific challenges you may encounter during your experiments.

Part 1: Understanding the Substrate & the Challenge of Dehalogenation

This section addresses the fundamental reactivity of your starting material and the mechanistic basis of the undesired dehalogenation side reaction.

Q1: I have this compound. Which halogen is the most reactive in a typical palladium-catalyzed cross-coupling reaction?

A1: The reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energy. The established trend for reactivity is C-Br > C-Cl > C-F .[1][2]

  • C-Br Bond: This is the most labile and therefore the most reactive site on your molecule for oxidative addition to a Pd(0) catalyst.[2] You should expect selective functionalization at this position under carefully controlled conditions.

  • C-Cl Bond: The aryl chloride is significantly less reactive than the aryl bromide.[1] Activating this bond typically requires more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of specialized, highly active catalyst systems.

  • C-F Bond: The C-F bond is the strongest and is generally considered inert in standard palladium cross-coupling reactions.

This differential reactivity is the key to achieving chemoselective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact.[3]

Q2: My reaction is producing 1-chloro-2-fluoro-3-methoxybenzene instead of my desired coupled product. What is this side reaction, and why does it happen?

A2: You are observing hydrodehalogenation (often shortened to "dehalogenation"), a common side reaction in palladium-catalyzed cross-couplings.[4] This occurs when the palladium intermediate, after oxidative addition to the C-Br bond, undergoes a reaction with a hydride (H⁻) source in the mixture instead of proceeding with the desired catalytic cycle step (e.g., transmetalation). The resulting aryl-hydrido-palladium complex then reductively eliminates to form the dehalogenated arene and regenerates the Pd(0) catalyst.[5]

The general mechanism can be visualized as an unwanted off-cycle pathway:

G pd0 Pd(0)Lu2082 oa_intermediate Ar-Pd(II)(Br)Lu2082 (Oxidative Addition Intermediate) aryl_halide Ar-Br aryl_halide->oa_intermediate Oxidative Addition transmetalation Transmetalation (e.g., with R-B(OH)₂) oa_intermediate->transmetalation hydride_intermediate Ar-Pd(II)(H)Lu2082 oa_intermediate->hydride_intermediate Hydride Transfer reductive_elim Reductive Elimination (Desired Pathway) product Ar-R (Desired Product) reductive_elim->product coupled_intermediate Ar-Pd(II)(R)Lu2082 transmetalation->coupled_intermediate coupled_intermediate->reductive_elim product->pd0 Regenerates Catalyst dehalogenation Proto-dehalogenation (Side Reaction) dehalo_product Ar-H (Dehalogenated Product) dehalogenation->dehalo_product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->hydride_intermediate hydride_intermediate->dehalogenation dehalo_product->pd0 Regenerates Catalyst

Caption: The competitive pathways of cross-coupling vs. dehalogenation.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it is susceptible to dehalogenation. This section provides specific troubleshooting advice.

Q3: I'm planning a Suzuki-Miyaura coupling. What are the most critical parameters to control to prevent dehalogenation from the start?

A3: A proactive approach focusing on four key areas is crucial: the base , the solvent , the ligand/catalyst , and the temperature .

ParameterRecommendation to Minimize DehalogenationRationale
Base Use non-nucleophilic, anhydrous inorganic bases. K₃PO₄ or Cs₂CO₃ are excellent first choices.[4]Amine bases (e.g., Et₃N) and hydroxide bases (e.g., NaOH, KOH) can act as or generate hydride sources, directly promoting dehalogenation.[5]
Solvent Use anhydrous, aprotic solvents. Toluene , Dioxane , or THF are common choices.Alcoholic solvents (e.g., methanol, isopropanol) are known hydride donors and should be avoided.[4][6] Ensure solvents are rigorously dried and degassed.
Ligand Use bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are highly recommended.[7][8]These ligands accelerate the rate of reductive elimination (the final product-forming step), helping the desired pathway outcompete the dehalogenation side reaction.[8]
Temperature Run the reaction at the lowest temperature that allows for reasonable conversion. Start screening around 80-100 °C .Higher temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation.
Q4: My Suzuki reaction is still giving me the dehalogenated product, even after choosing a suitable base and solvent. What should I investigate next?

A4: If you are still observing dehalogenation, focus on your reagents and reaction setup:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure your reaction vessel was properly flame-dried and that all reagents and solvents were thoroughly degassed using methods like sparging with argon or freeze-pump-thaw cycles. An incomplete inert atmosphere can lead to catalyst degradation and favor side reactions.[5]

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to protodeboronation. This not only lowers the concentration of your coupling partner but can also create conditions favorable for dehalogenation of the aryl halide.[8] Consider using a fresh bottle of the boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester).

  • Catalyst System: If you are generating the Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), the reduction step might be inefficient. Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., SPhos Pd G3) to ensure a clean and efficient initiation of the catalytic cycle.[7][10]

Q5: Could the electronic properties of my this compound substrate itself be contributing to the problem?

A5: Yes, although the C-Br bond is the weakest, the overall electronic nature of the ring can influence reaction rates. The methoxy group is an electron-donating group, while the halogens are electron-withdrawing (via induction) but can also be weakly donating (via resonance). This complex electronic environment can affect the rate of oxidative addition and subsequent steps. If the desired transmetalation step is slow, the oxidative addition intermediate (Ar-Pd-Br) has more time to encounter a hydride source, leading to dehalogenation.[10] This is another reason why using a highly active ligand that promotes rapid turnover of the catalytic cycle is so important.

Part 3: Recommended Experimental Protocol

This section provides a robust starting protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound, designed to minimize dehalogenation.

Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol details the coupling of this compound (1.0 equiv.) with a generic Arylboronic Acid (1.2 equiv.).

1. Reagent Preparation and Degassing:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst, for example, SPhos Pd G3 (2 mol%). Using an air-stable precatalyst simplifies this step.[7]

  • Seal the flask with a septum and perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles to thoroughly remove air.

  • In a separate flask, degas the solvent (e.g., Toluene, 0.2 M) by sparging with argon for at least 30 minutes.

2. Reaction Setup:

  • Using a cannula or syringe, transfer the degassed solvent to the Schlenk flask containing the solids under a positive pressure of inert gas.

  • Fit the flask with a reflux condenser, also under an inert gas atmosphere.

3. Reaction Execution and Monitoring:

  • Lower the flask into a preheated oil bath set to 90 °C .

  • Stir the reaction vigorously to ensure good mixing.

  • Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product mass.

4. Workup and Purification:

  • Once the reaction is complete (typically 2-12 hours), cool the flask to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Caption: A robust experimental workflow for selective Suzuki coupling.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.[Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates. ResearchGate.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]

  • Suzuki proto-dehalogenation problem. Reddit.[Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

Sources

Stability of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Introduction: Navigating the Stability of a Complex Intermediate

Welcome to the technical support guide for this compound (CAS 1414870-75-9). This polysubstituted benzene derivative is a crucial building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its complex substitution pattern, featuring both electron-donating (methoxy) and electron-withdrawing (halogens) groups, creates a unique reactivity profile. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability of this compound under common acidic and basic experimental conditions. Our goal is to preemptively address challenges, offer robust troubleshooting strategies, and ensure the integrity of your synthetic outcomes.

Section 1: Compound Profile and General Handling

Proper storage and handling are the first steps in ensuring experimental success. The compound is generally stable under standard laboratory conditions.

PropertyValueSource(s)
CAS Number 1414870-75-9[1][2]
Molecular Formula C₇H₅BrClFO[1][2][3]
Molecular Weight 239.47 g/mol [1][3]
Appearance White to light yellow solid[4]
Recommended Storage Sealed in a dry, cool, well-ventilated place at room temperature.[1][5]
Incompatibilities Strong oxidizing agents.[5][6]

Section 2: Frequently Asked Questions (FAQs) on Stability

This section directly answers the most common queries regarding the chemical stability of this compound.

Q1: What is the primary point of chemical instability on this molecule under acidic or basic conditions? A: The primary locus of reactivity and potential degradation is the methoxy (anisole) ether linkage . Aryl ethers are susceptible to cleavage under strong acidic conditions. The carbon-halogen bonds on the aromatic ring are significantly more stable and unlikely to undergo hydrolysis under typical laboratory conditions.

Q2: How stable is the compound to common laboratory bases (e.g., NaOH, K₂CO₃, Et₃N)? A: It is considered highly stable under most basic conditions. The aryl ether bond is notoriously resistant to cleavage by bases. Furthermore, the electron-donating nature of the methoxy group deactivates the aromatic ring towards nucleophilic aromatic substitution (SNAr), meaning the displacement of the halogen atoms by hydroxide or other bases is not a significant concern without specialized catalysts or extremely harsh conditions (e.g., high temperature and pressure).

Q3: What specific acidic conditions pose the greatest risk of degradation? A: The greatest risk comes from strong, concentrated mineral acids, particularly hydrohalic acids like HBr and HI, especially when heated . These conditions facilitate the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group, leading to cleavage of the methyl-oxygen bond. While strong acids like concentrated H₂SO₄ or HCl can also promote this reaction, they are generally less efficient than HBr or HI.

Q4: Can I confidently use this reagent in reactions that generate acidic or basic byproducts? A: Yes, with appropriate consideration.

  • Basic Byproducts: Generation of basic byproducts (e.g., amine salts neutralized to free amines) is of very low concern for the stability of the molecule.

  • Acidic Byproducts: If a reaction generates a strong acid, degradation via ether cleavage is a possibility, especially if the reaction requires heat. In such cases, including a non-nucleophilic base (e.g., 2,6-lutidine) as an acid scavenger is a prudent strategy. Reactions involving mild or dilute acids at room temperature are generally safe.

Q5: What is the expected major byproduct if degradation occurs under harsh acidic conditions? A: The expected major degradation product is 1-Bromo-4-chloro-3-fluoro-2-phenol . This results from the cleavage of the methyl group from the ether, which would be trapped as a methyl halide (e.g., methyl bromide if HBr is used).

Section 3: Troubleshooting Guide for Experimental Issues

Observed Issue Potential Root Cause (Causality) Validation & Troubleshooting Steps
Appearance of a new, more polar spot by TLC or a new peak in LC-MS during a reaction run in acidic media. Acid-Catalyzed Ether Cleavage. The methoxy group has been cleaved, yielding the corresponding phenol. Phenols are more polar than their methyl ether counterparts due to the hydroxyl group's ability to engage in hydrogen bonding.1. Mass Spectrometry: Analyze the new peak by LC-MS. The expected mass of the phenol byproduct (C₆H₃BrClFO) is 224.94 g/mol . This corresponds to a mass loss of 14.02 Da (CH₂) from the parent compound. 2. Mitigation: Reduce the reaction temperature. Use the minimum stoichiometric amount of acid required. If possible, switch to a weaker or Lewis acid. If the acid is a catalyst, consider a solid-supported acid that can be filtered off to prevent prolonged exposure during workup.
Low yield or recovery after an aqueous acidic workup, especially if the workup is prolonged. Slow Hydrolysis During Workup. Even if the reaction itself is anhydrous, prolonged contact with an aqueous acid phase during extraction can initiate slow cleavage of the methoxy group, leading to product loss into the aqueous layer as the phenoxide salt upon subsequent basification.1. Minimize Contact Time: Perform the aqueous acidic wash as quickly as possible and with chilled solutions to reduce the reaction rate. 2. Avoid Strong Bases Post-Acid Wash: If you suspect phenol formation, avoid washing with strong bases like NaOH, as this will deprotonate the phenol and pull it into the aqueous layer. Use a milder base like saturated sodium bicarbonate if necessary. 3. Re-extraction: If product loss is suspected, acidify the basic aqueous layer and re-extract with an organic solvent (e.g., ethyl acetate) to recover any phenol byproduct formed.
Inconsistent results in a scaled-up reaction involving acid. Exothermic Reaction & Localized Heating. The heat generated during the addition of a strong acid in a large-scale reaction may not dissipate efficiently. This creates localized "hot spots" where the temperature is high enough to significantly accelerate the ether cleavage degradation pathway, even if the bulk temperature appears controlled.1. Controlled Addition: Add the acid slowly and with efficient overhead stirring. Use an ice bath or cooling jacket to manage the exotherm. 2. Reverse Addition: Consider adding the reaction mixture to the acid solution instead of the other way around to maintain better temperature control. 3. Process Analytical Technology (PAT): Use an in-situ temperature probe to monitor the internal reaction temperature accurately.

Section 4: Visualized Pathways and Workflows

Visualizing the potential degradation pathway and the logical flow of a stability experiment can provide critical clarity.

G cluster_0 Potential Acid-Catalyzed Ether Cleavage A 1-Bromo-4-chloro-3-fluoro- 2-methoxybenzene B Protonated Ether Intermediate A->B (Fast) C SN2 Transition State (Nucleophile attacks methyl group) B->C Nucleophilic Attack (Slow, Rate-Limiting) D 1-Bromo-4-chloro-3-fluoro- 2-phenol (Major Degradation Product) C->D E Methyl Halide (e.g., CH3Br) C->E F H-X (e.g., HBr) Strong Acid F->A Protonation G cluster_1 Experimental Workflow for Stability Assessment start Prepare Stock Solution of Compound in Acetonitrile prep_acid Prepare Acidic Solution (e.g., 1M HCl in H2O) start->prep_acid prep_base Prepare Basic Solution (e.g., 1M NaOH in H2O) start->prep_base prep_control Prepare Control Solution (Solvent only) start->prep_control incubate Incubate all samples at controlled temperature (e.g., 50°C) prep_acid->incubate prep_base->incubate prep_control->incubate timepoint Withdraw Aliquots at Time = 0, 2, 4, 8, 24 hr incubate->timepoint quench Quench/Neutralize Sample timepoint->quench analyze Analyze by HPLC-UV/MS (Quantify Parent Compound Peak Area) quench->analyze end Plot % Remaining vs. Time Determine Degradation Rate analyze->end

Caption: A robust experimental workflow for kinetic stability analysis.

Section 5: Recommended Experimental Protocols

These protocols provide a validated framework for assessing the stability of this compound in your own laboratory setting.

Protocol 1: Forced Degradation Study - Acidic Conditions

Objective: To determine the rate of degradation under standardized acidic stress.

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Reaction Setup:

    • Test Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 2M aqueous HCl.

    • Control Sample: In a parallel vial, mix 1.0 mL of the stock solution with 1.0 mL of deionized water.

  • Incubation: Place both vials in a temperature-controlled heating block or water bath set to 50°C.

  • Time Points: At t = 0, 1, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately add the 100 µL aliquot to a new vial containing 900 µL of a 50:50 acetonitrile/water solution containing a slight molar excess of sodium bicarbonate (e.g., 0.1 M) to neutralize the acid and halt the degradation.

  • Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection (e.g., at 220 nm). Quantify the peak area of the parent compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A significant decrease in the test sample compared to the control indicates instability under these conditions.

Protocol 2: Forced Degradation Study - Basic Conditions

Objective: To confirm the stability of the compound under basic stress.

  • Preparation of Stock Solution: Use the same 1 mg/mL stock solution prepared in Protocol 1.

  • Reaction Setup:

    • Test Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 2M aqueous NaOH.

    • Control Sample: Use the same control sample prepared for the acidic study.

  • Incubation: Place the vial in the same 50°C heating block alongside the acidic samples.

  • Time Points: Follow the same time point schedule (t = 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately add a 100 µL aliquot to a new vial containing 900 µL of a 50:50 acetonitrile/water solution containing a slight molar excess of a weak acid (e.g., 0.1 M acetic acid) to neutralize the base.

  • Analysis: Analyze the samples using the same HPLC method.

  • Data Interpretation: It is expected that the percentage of the parent compound remaining in the basic test sample will show no significant deviation from the control sample, confirming its high stability to base.

Section 6: Stability Profile Summary

This table provides a high-level summary of the stability of this compound.

Condition Reagents Temperature Expected Stability Potential Degradation Product
Neutral/Anhydrous Standard organic solvents (DCM, THF, MeCN)Room Temp - RefluxHigh None Expected
Aqueous Neutral Water, Buffered Saline (pH 7)Room Temp - 50°CHigh None Expected
Aqueous Acidic (Mild) 1M HCl, 1M H₂SO₄, Acetic AcidRoom TemperatureHigh Negligible
Aqueous Acidic (Harsh) >2M HCl, HBr, HIElevated (>50°C)Low to Moderate 1-Bromo-4-chloro-3-fluoro-2-phenol
Aqueous Basic (Mild/Strong) 1M NaOH, K₂CO₃, LiOHRoom Temp - 50°CVery High None Expected
Organic Bases Triethylamine, DIPEA, DBURoom Temp - RefluxVery High None Expected

References

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Challenges in Multi-Step Synthesis Involving 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this highly functionalized aromatic building block in their synthetic campaigns. The unique substitution pattern of this molecule—featuring four distinct ortho/para-directing groups—presents both significant opportunities for complex molecule construction and specific challenges in achieving regioselectivity and high yields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its reactivity.

PART 1: Core Reactivity Profile & Inherent Challenges

This compound (MW: 239.47 g/mol ) is a versatile intermediate.[1][2] Its utility stems from the differential reactivity of its two primary leaving groups, the bromine and chlorine atoms, in common transition-metal-catalyzed cross-coupling reactions. The primary challenge lies in selectively functionalizing one site without affecting the other.

The reactivity hierarchy is governed by the carbon-halogen bond dissociation energies, which dictates the ease of oxidative addition to a metal center (e.g., Palladium(0)).

SubstituentPositionElectronic EffectKey Role in SynthesisRelative Reactivity in Cross-Coupling
-Br 1Weakly Deactivating, o,p-directingPrimary reactive site for cross-coupling & metal-halogen exchangeHighest
-OCH₃ 2Strongly Activating, o,p-directingDirects ortho-metalation, influences ring electronics, steric hindranceN/A
-F 3Weakly Deactivating, o,p-directingGenerally unreactive; influences regiochemistry and electronicsLowest (typically inert)
-Cl 4Weakly Deactivating, o,p-directingSecondary reactive site ; can be coupled under harsher conditionsIntermediate

The C-Br bond is considerably weaker and more polarizable than the C-Cl bond, making it the preferred site for oxidative addition in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination under controlled conditions.[3]

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling C-Br_Bond C-Br (Position 1) C-Cl_Bond C-Cl (Position 4) C-Br_Bond->C-Cl_Bond > C-F_Bond C-F (Position 3) C-Cl_Bond->C-F_Bond >> caption Figure 1. Reactivity hierarchy of C-X bonds.

Caption: Figure 1. Reactivity hierarchy of C-X bonds.

PART 2: Troubleshooting Guide for Common Synthetic Transformations

This section addresses common problems encountered during reactions with this compound.

Observed ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Conversion in Suzuki-Miyaura Coupling 1. Catalyst Inactivity: The Pd(0) active species has not been generated or has been poisoned. 2. Steric Hindrance: The ortho-methoxy group is sterically impeding the oxidative addition at the C-Br bond. 3. Poor Boronic Acid Quality: The boronic acid may have decomposed to a boroxine or is wet.1. Use a Pre-catalyst: Employ a modern, air-stable Pd pre-catalyst (e.g., XPhos Pd G3). 2. Select Bulky Ligands: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote oxidative addition at hindered sites.[4] 3. Verify Reagent Quality: Use fresh boronic acid or convert it to a more stable trifluoroborate or MIDA boronate ester.[5] Ensure the base is anhydrous and potent enough to facilitate transmetalation (e.g., K₃PO₄, Cs₂CO₃).[6]
Lack of Chemoselectivity (Reaction at both C-Br and C-Cl) 1. Harsh Reaction Conditions: High temperatures or overly reactive catalyst systems can overcome the activation barrier for C-Cl bond cleavage. 2. Incorrect Ligand Choice: Some ligands are specifically designed for activating aryl chlorides and may reduce selectivity.1. Reduce Temperature: Screen reaction temperatures from 60°C to 100°C. The energy difference between C-Br and C-Cl activation is often sufficient to achieve selectivity at lower temperatures. 2. Use a "Bromine-Selective" System: Start with a standard catalyst like Pd(PPh₃)₄, which is generally effective for aryl bromides but less so for chlorides. Avoid ligands explicitly developed for C-Cl activation if selectivity is the primary goal.
Failed Grignard Reagent Formation 1. Magnesium Passivation: A layer of magnesium oxide on the surface of the Mg turnings prevents initiation. 2. Deactivating Electronic Effects: The electron-withdrawing nature of the Cl and F atoms reduces the reactivity of the C-Br bond towards Mg insertion.1. Activate Magnesium: Use methods like adding a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the flask to break the oxide layer and expose fresh metal.[7] 2. Use Rieke Magnesium: For highly unreactive halides, highly activated Rieke magnesium (prepared by the reduction of MgCl₂) can be effective. 3. Initiate with Heat: Gentle heating with a heat gun can often initiate the reaction, but ensure the solvent does not boil uncontrollably once the exothermic reaction begins.
Dominant Hydrodehalogenation (Br replaced by H) 1. Proton Source: Trace water in the solvent, reagents, or from the base (e.g., hydrated K₃PO₄). 2. β-Hydride Elimination: A common side reaction pathway in the catalytic cycle, especially with certain ligands or substrates.[8]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry bases in a vacuum oven before use. Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen). 2. Modify Reaction Parameters: Changing the base or ligand can sometimes disfavor the hydrodehalogenation pathway.

PART 3: Frequently Asked Questions (FAQs)

Q1: I am planning a Buchwald-Hartwig amination. What catalyst system do you recommend for selective C-N bond formation at the bromine position?

A1: For selective amination at the C-Br position, the primary goal is to use conditions that are effective for aryl bromides but not potent enough to activate the C-Cl bond.[8][9]

  • Recommended Starting Point: A second-generation Buchwald pre-catalyst like G2 or G3 XPhos with a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[10]

  • Rationale: These catalyst systems are highly active and can often effect the transformation at lower temperatures (e.g., 80-100 °C), which favors selectivity for the more labile C-Br bond. The bulky, electron-rich XPhos ligand is excellent at promoting both the oxidative addition and the final reductive elimination step.[11]

  • Troubleshooting: If you observe competing C-Cl amination, consider switching to a less reactive ligand like BINAP or DPPF and carefully titrate the temperature downwards.

Q2: I need to perform a metal-halogen exchange using an organolithium reagent. Will I get Br/Li exchange or ortho-lithiation directed by the methoxy group?

A2: You will overwhelmingly favor bromine-lithium exchange .

  • Kinetic Control: At low temperatures (typically -78 °C), the reaction of an alkyllithium reagent (like n-BuLi or s-BuLi) with a polyhalogenated aromatic ring is a kinetically controlled process. Halogen-metal exchange at the C-Br bond is significantly faster than exchange at C-Cl or C-F, and it is also much faster than deprotonation of an aromatic C-H bond.[12]

  • Directed ortho-Metalation (DoM) Considerations: While the methoxy group at C2 is a powerful directing group for ortho-lithiation, there are no available protons at the ortho positions (C1 and C3 are substituted).[13][14] Therefore, the DoM pathway is not viable. The reaction will proceed via the kinetically favored Br/Li exchange to yield 4-chloro-3-fluoro-2-methoxyphenyllithium.

G cluster_paths start This compound + n-BuLi, THF, -78 °C path1 Path A: Br/Li Exchange Kinetically Favored Forms 4-chloro-3-fluoro-2-methoxyphenyllithium start:f0->path1:f0 MAJOR PATHWAY path2 Path B: Directed ortho-Metalation (DoM) Kinetically Disfavored No ortho C-H available start:f0->path2:f0 Minor/Non-existent Pathway caption Figure 2. Competing pathways for organolithium reaction.

Caption: Figure 2. Competing pathways for organolithium reaction.

Q3: My purification by column chromatography is difficult due to a co-eluting impurity with a similar Rf to my product. What could it be?

A3: A common and challenging impurity in cross-coupling reactions is the homocoupled byproduct of your starting material, resulting in the formation of 2,2'-bis(4-chloro-3-fluoro-2-methoxyphenyl). This dimer often has a polarity very similar to the desired cross-coupled product.

  • Cause: Homocoupling can occur through various pathways, often promoted by the presence of oxygen or side reactions of the organometallic intermediates.

  • Mitigation:

    • Rigorous Degassing: Ensure your reaction solvent is thoroughly degassed via sparging with argon or using freeze-pump-thaw cycles to minimize oxygen.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid or amine coupling partner can sometimes suppress homocoupling of the aryl halide.

    • Purification Strategy: If homocoupling is persistent, consider recrystallization as an alternative or supplement to chromatography. The difference in crystal packing ability between your product and the symmetrical dimer can often be exploited for effective separation.

PART 4: Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a robust starting point for coupling aryl boronic acids to the C1 position.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq, anhydrous).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Stir the mixture at 80-100 °C and monitor by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Grignard Reagent Formation and Trapping with an Electrophile (DMF)

This protocol details the formation of the Grignard reagent and its subsequent formylation.

  • Magnesium Activation: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a condenser and dropping funnel under argon. Add a small crystal of iodine and gently warm with a heat gun until violet vapors are observed. Allow to cool.

  • Initiation: Add a small portion (~10%) of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. The solution should become cloudy and begin to gently reflux, indicating initiation. If not, gently warm the flask.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Formation: After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.

  • Trapping: Cool the resulting Grignard solution to 0 °C. Add a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in THF dropwise.

  • Workup: After 1 hour at 0 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude 4-chloro-3-fluoro-2-methoxybenzaldehyde by silica gel column chromatography.

PART 5: Safety & Handling

  • Hazard Profile: While specific toxicity data for this compound is limited, related halogenated aromatic compounds are considered irritants. Assume the compound causes skin and serious eye irritation.[15][16] May cause respiratory irritation.[15][16]

  • Handling: Always handle this compound in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][18] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

References

  • 1-Bromo-4-chloro-2-fluorobenzene Safety Data Sheet. Available from various chemical suppliers. (Note: This is a close analog, general handling principles apply).
  • Guidechem. (n.d.).this compound 1414870-75-9 wiki.
  • Santa Cruz Biotechnology. (n.d.).1-Bromo-4-chlorobenzene Safety Data Sheet.
  • TCI Chemicals. (2025).Safety Data Sheet: 1-Bromo-4-fluorobutane.
  • PubChem. (n.d.).1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information.
  • PubChem. (n.d.).1-Bromo-4-[chloro(difluoro)methoxy]benzene. National Center for Biotechnology Information.
  • BLDpharm. (n.d.).1414870-75-9|this compound.
  • Smith, D. A. (Ed.). (2016).Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Wikipedia. (2023).Buchwald–Hartwig amination.
  • Thermo Fisher Scientific. (2025).Safety Data Sheet: 1-Bromo-4-chloro-2-fluorobenzene.
  • Chemistry LibreTexts. (2023).Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).Buchwald-Hartwig Amination Reagent Guide.
  • Wikipedia. (2023).1-Bromo-4-fluorobenzene.
  • J&K Scientific LLC. (2021).Buchwald-Hartwig Cross-Coupling.
  • BLDpharm. (n.d.).943832-96-0|1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.
  • Organic Chemistry Portal. (n.d.).Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.).Suzuki Coupling.
  • Pendidikan Kimia. (2016).Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2009). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(1), o339.
  • Chegg.com. (2022).Solved: 7.
  • Lithium Link. (2003).Directed (ortho)
  • Myers, A. G. Research Group. (n.d.).
  • Wikipedia. (2023).Directed ortho metalation.
  • Mack, J., et al. (2018). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Chemistry, 1(1), 57-65.
  • Chemistry LibreTexts. (2024).Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.).A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
  • ResearchGate. (n.d.).Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene...
  • Google Patents. (n.d.).EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Myers, A. G. Research Group. (n.d.).The Suzuki Reaction. Harvard University.
  • Smolecule. (2023).1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.
  • Google Patents. (n.d.).Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • ChemRxiv. (2023).
  • Google Patents. (n.d.).US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.).JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • ResearchGate. (2009).(PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene.
  • ResearchGate. (n.d.).Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
  • Benchchem. (n.d.).An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

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Technical Support Center: Catalyst Selection for 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for effective catalyst utilization with 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this polyhalogenated and electronically-rich substrate. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our advice in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Core Challenge - Achieving Chemoselectivity

The primary difficulty in reactions with this compound is controlling which halogen participates in the reaction. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally dictated by the carbon-halogen (C-X) bond dissociation energy, following the trend: C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent reactivity difference is the key to achieving selective functionalization.

Q1: How do I achieve selective cross-coupling at the C-Br bond while leaving the C-Cl bond intact?

Answer: Achieving selectivity hinges on exploiting the lower bond energy of the C-Br bond compared to the C-Cl bond.[2] The crucial, and often rate-determining, step where this selection occurs is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][3] To favor C-Br activation exclusively, you must use reaction conditions that are sufficiently energetic to cleave the C-Br bond but not the more robust C-Cl bond.

Key Strategic Pillars:

  • Catalyst & Ligand Choice: Avoid overly reactive catalyst systems. While modern, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are excellent for activating stubborn C-Cl bonds,[4][5] they may lead to a loss of selectivity here. Start with "workhorse" catalysts known for reliable C-Br activation, such as those based on PPh₃ or dppf, before escalating to more active systems if necessary.

  • Temperature Control: This is your most critical lever. Begin with lower reaction temperatures (e.g., 80-90 °C) and monitor the reaction closely. Higher temperatures ( >110 °C) significantly increase the likelihood of C-Cl bond activation, leading to mixtures of mono- and di-substituted products.

  • Reaction Time: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6] Pushing the reaction for an extended period after the starting material is consumed can sometimes initiate the slower C-Cl coupling.

Below is a diagram illustrating how reaction conditions influence the selectivity of the critical oxidative addition step.

G cluster_reaction Reaction Pathway Mild Milder Conditions (e.g., 80°C, Pd(dppf)Cl₂) Substrate This compound + Pd(0) Catalyst OA_Br Oxidative Addition at C-Br Bond Mild->OA_Br Harsh Harsher Conditions (e.g., >110°C, Bulky Ligands) OA_Cl Oxidative Addition at C-Cl Bond Harsh->OA_Cl Substrate->OA_Br Favored Pathway (Lower Activation Energy) Substrate->OA_Cl Disfavored Pathway (Higher Activation Energy) Product_Br Selective C-Br Coupled Product OA_Br->Product_Br Product_Mix Mixture of Products (C-Br and C-Cl coupled) OA_Cl->Product_Mix

Caption: Control of reaction conditions for selective C-Br activation.

Section 2: Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool.[7] With this substrate, the main challenges are maintaining selectivity and dealing with potential side reactions like dehalogenation.

Q2: What is a reliable starting catalyst system for a selective Suzuki-Miyaura coupling at the C-Br position?

Answer: A robust starting point is crucial to avoid extensive optimization. We recommend a well-behaved, moderately active catalyst that respects the C-Br/C-Cl reactivity differential.

ComponentRecommendationRationale & In-Text Citation
Catalyst Pd(dppf)Cl₂ or a G3/G4 precatalyst with a less bulky ligandPd(dppf)Cl₂ is a classic choice, effective for many C-Br couplings without being overly reactive towards C-Cl bonds.[8] Modern precatalysts offer faster activation to the active Pd(0) species.[9]
Base K₃PO₄ or K₂CO₃ (finely powdered)These are effective inorganic bases for Suzuki couplings.[6][10] Using an aqueous solution of the base is common, but be aware that the methoxy group can increase the substrate's electron density, potentially slowing oxidative addition.[8]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂OThese solvent systems are standard for Suzuki reactions and provide good solubility for both the organic substrate and inorganic base.[11] Ensure solvents are properly degassed.[10]
Temperature 80-100 °CThis temperature range is typically sufficient for C-Br coupling. Avoid exceeding 110 °C to maintain selectivity.[6]

Q3: My Suzuki reaction is sluggish or stalls with significant starting material remaining. What should I check first?

Answer: A stalled reaction is a common issue.[6] Before making drastic changes, systematically verify the fundamentals.

G cluster_checks Initial Troubleshooting Checks cluster_solutions Potential Solutions Start Problem: Stalled Suzuki Reaction Check_Inert 1. Inert Atmosphere? (Degassed Solvents, Ar/N₂ Purge) Start->Check_Inert Check_Catalyst 2. Catalyst Activity? (Fresh Catalyst/Precatalyst) Check_Inert->Check_Catalyst Sol_Degas Re-run with rigorous degassing (freeze-pump-thaw cycles) Check_Inert->Sol_Degas Check_Base 3. Base Quality/Solubility? (Finely Ground, Sufficient Amount) Check_Catalyst->Check_Base Sol_Catalyst Switch to a precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Sol_Catalyst Check_Boronic 4. Boronic Acid Quality? (Check for decomposition/homocoupling) Check_Base->Check_Boronic Sol_Base Use Cs₂CO₃ or add a phase- transfer agent Check_Base->Sol_Base Sol_Boronic Convert boronic acid to MIDA or trifluoroborate salt Check_Boronic->Sol_Boronic

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Q4: I'm observing a significant amount of a byproduct that is missing the bromine atom (hydrodehalogenation). What causes this and how can I fix it?

Answer: Hydrodehalogenation is a known side reaction where the aryl halide is reduced to an arene.[10] This typically occurs after oxidative addition, where a hydride source intercepts the Pd(II)-Aryl intermediate.

  • Probable Cause: The source of the hydride is often the solvent (e.g., alcohols) or impurities in the reagents. Certain bases can also promote this pathway.[10]

  • Solution:

    • Switch Base: Change from carbonate bases to phosphate (K₃PO₄) or fluoride (CsF, KF) bases, which are less prone to promoting this side reaction.[12]

    • Solvent System: If using an alcohol co-solvent, try switching to a purely aprotic system like Dioxane/DMF.

    • Boronic Acid Quality: Degraded boronic acid can contribute to side reactions. Using fresh or purified boronic acid, or converting it to a more stable boronate ester (e.g., pinacol or MIDA ester), can improve outcomes.[6]

Section 3: Buchwald-Hartwig Amination Guide

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] Success with this compound requires careful selection of the ligand and base to ensure selectivity and prevent catalyst inhibition.

Q5: Which ligand/base combination is recommended for coupling primary or secondary amines to the C-Br position?

Answer: The choice of ligand is paramount in Buchwald-Hartwig aminations. For this substrate, which is somewhat sterically hindered by the ortho-methoxy group, a moderately bulky biaryl phosphine ligand is a good starting point.

ComponentRecommendationRationale & In-Text Citation
Catalyst/Ligand XPhos Pd G3 or RuPhos Pd G3These are highly active, air-stable precatalysts.[14] The ligands (XPhos, RuPhos) are bulky and electron-rich, promoting both oxidative addition at the C-Br bond and the final reductive elimination step to form the C-N bond.[9]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice.[15] For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative.[16]
Solvent Toluene or 1,4-DioxaneThese are the most common and effective solvents for this transformation.[15][17] Ensure they are anhydrous and rigorously degassed.
Temperature 90-110 °CThis temperature is usually sufficient to drive the reaction to completion without compromising selectivity.

Q6: My amination reaction is failing, and I suspect my amine is poisoning the catalyst. Is this possible?

Answer: Yes, catalyst poisoning is a potential issue, especially with certain types of amines.[15] Some nitrogen-containing functional groups (like pyridines, anilines with certain ortho-substituents, or hydrazines) can bind too strongly to the palladium center, inhibiting catalysis.[14]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A simple first step is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

    • Change Ligand: Switch to a different class of ligand. If you started with a biaryl phosphine like XPhos, try a ferrocene-based ligand like Josiphos or a different biaryl phosphine like SPhos. Different ligands have different steric and electronic profiles that can mitigate inhibitory binding.

    • Use an Ammonia Equivalent: If coupling ammonia itself is the goal, this is notoriously difficult.[13] It is often more effective to use an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis to reveal the primary aniline.[13][16]

Section 4: Sonogashira Coupling Guide

The Sonogashira coupling provides a direct route to arylalkynes.[18] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.

Q7: What are the recommended conditions for a selective Sonogashira coupling with a terminal alkyne?

Answer: The Sonogashira reaction is generally very selective for C-Br over C-Cl. The key is to ensure the copper and palladium catalytic cycles are functioning efficiently.[19]

ComponentRecommendationRationale & In-Text Citation
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)These are the classic, reliable palladium sources for Sonogashira couplings.[20]
Cu Co-catalyst CuI (1-5 mol%)Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[19][21]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is required, often used in excess or as the solvent. It neutralizes the HX byproduct and helps maintain the catalyst's active state.[20]
Solvent THF or DMFAnhydrous, degassed polar aprotic solvents are preferred.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under very mild temperature conditions, which further ensures selectivity.[18]

Q8: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I suppress this?

Answer: Glaser coupling is the primary side reaction, caused by the copper-catalyzed oxidative dimerization of the terminal alkyne.

  • Probable Cause: This side reaction is favored by the presence of oxygen.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvents and reaction vessel are scrupulously freed of oxygen by performing several freeze-pump-thaw cycles or by extensive sparging with argon or nitrogen.[10]

    • Minimize CuI Loading: Use the lowest effective amount of the copper co-catalyst (e.g., start at 1 mol%).

    • Consider Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed.[21] These typically require a more active palladium catalyst system (e.g., a Pd(0) source with a phosphine ligand) and a different base, but they completely eliminate the problem of Glaser coupling.

General Experimental Protocols

Caution: Always perform reactions under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents unless otherwise noted.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[6]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill (3 cycles).[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[6]

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strong counterflow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Reactant Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction & Workup: Seal the vessel tightly and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash, dry, and purify as described above.

References

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • WuXi AppTec. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • Semantic Scholar. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

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  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • Royal Society of Chemistry. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]

  • ResearchGate. Optimization of the cross-coupling reaction between 1-chloro-4-methoxybenzene (1a) and methylmagnesium bromide. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • ResearchGate. Bromide conversions in C-C coupling reactions using.... [Link]

  • PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

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  • Semantic Scholar. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

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Removal of impurities from 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Welcome to the technical support center for methodologies involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your final product, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis and purification of this compound.

Q1: What is the common synthetic route for this compound, and why is it prone to impurities?

The most prevalent synthetic pathway to this and similar aryl halides is the Sandmeyer reaction.[1][2] This process involves the diazotization of a primary aromatic amine—in this case, likely 4-chloro-3-fluoro-2-methoxyaniline—to form a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide catalyst.[1]

This reaction, while powerful, is susceptible to several side reactions that generate impurities. These can include:

  • Incomplete Diazotization: Leaving residual starting aniline in the crude mixture.

  • Hydrolysis: The diazonium salt can react with water to form a phenol byproduct.[2]

  • Azo Coupling: The highly reactive diazonium salt can couple with the starting aniline or the product to form colored azo compounds.[3]

  • Reduction (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to a de-aminated byproduct.[4]

Q2: What are the most common impurities I should expect to see in my crude reaction mixture?

Based on the Sandmeyer reaction pathway, you should anticipate the following impurities:

  • Starting Material: Unreacted 4-chloro-3-fluoro-2-methoxyaniline.

  • Isomeric Products: If the initial halogenation of the aniline precursor was not perfectly regioselective, you might carry over isomeric starting materials, leading to isomeric final products.

  • Phenolic Byproducts: 4-chloro-3-fluoro-2-methoxyphenol, resulting from the reaction of the diazonium intermediate with water.

  • Azo Compounds: Highly colored impurities that can give the crude product a yellow, orange, or brown hue.

  • De-brominated Compound: 4-chloro-3-fluoro-2-methoxybenzene.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-faceted approach is recommended for robust purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile and semi-volatile halogenated organic compounds.[5][6] It allows for the separation of closely related isomers and provides mass-to-charge ratio data for confident identification of byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals or incorrect integration values can indicate contamination.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for quantitative analysis when calibrated with a pure standard.

Q4: What is the most effective first-line strategy for purifying the crude product?

For halogenated aromatic compounds like this one, two methods stand out:

  • Flash Column Chromatography: This is the most versatile and generally effective method for separating compounds with different polarities.[8] It is particularly adept at removing both more polar impurities (like the starting aniline) and less polar impurities.[9]

  • Recrystallization: If the crude product is a solid and contains a relatively low level of impurities, recrystallization can be a highly effective and scalable purification technique.[10][11] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Persistent Oily Product High concentration of impurities depressing the melting point. Residual solvent.Solution 1: Column Chromatography. An oil indicates significant impurity levels. Chromatography is the most robust method to separate the desired product from the contaminants that prevent crystallization.[13] Solution 2: Trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes). Stir vigorously. This may wash away oil-forming impurities and induce crystallization of the product.
Discolored Product (Yellow/Brown) Presence of residual azo-compound impurities from the Sandmeyer reaction. Oxidation of phenolic byproducts.Solution 1: Activated Carbon Treatment. During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated carbon. The high surface area of the carbon will adsorb the highly conjugated, colored impurities. Perform a hot gravity filtration to remove the carbon before cooling.[14] Solution 2: Column Chromatography. Azo compounds and phenols are typically more polar than the target product and can be effectively separated on a silica gel column.[15]
GC-MS Shows Unreacted Starting Aniline Incomplete diazotization reaction. Insufficient quantity of sodium nitrite used. Reaction temperature was too high, causing decomposition of the diazonium salt.Solution 1: Acidic Wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, while the neutral aryl halide product remains in the organic layer. Solution 2: Column Chromatography. The amine group makes the starting material significantly more polar than the product, allowing for easy separation on silica gel.[9]
NMR/GC-MS Shows Isomeric Impurities The starting material (e.g., 4-chloro-3-fluoro-2-methoxyaniline) was not isomerically pure. Non-regioselective bromination occurred.Solution 1: Careful Column Chromatography. Isomers often have very similar polarities. A "long" silica column with a shallow solvent gradient (a slow increase in the polar solvent percentage) may be required for separation. Monitor fractions carefully by TLC or GC-MS.[16] Solution 2: Recrystallization. Sometimes, isomers can be separated by fractional crystallization if they have sufficiently different solubilities or crystal packing efficiencies. This often requires experimentation with various solvents.[17]
Low Yield After Purification Column Chromatography: Product co-eluted with an impurity; product was too soluble in the chosen solvent system and eluted too quickly; product is acid-sensitive and degraded on silica gel. Recrystallization: Too much solvent was used; the solution was cooled too quickly, trapping product in the mother liquor; the chosen solvent was too good, even at low temperatures.Solution 1 (Chromatography): Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a product Rf value of ~0.3 for good separation. If acid sensitivity is suspected, silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of triethylamine (~1-3%).[16] Solution 2 (Recrystallization): Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[14] Allow the solution to cool slowly and undisturbed to maximize crystal growth.[10] If recovery is still low, place the flask in an ice bath to further decrease solubility and consider concentrating the mother liquor to obtain a second crop of crystals.[12]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purity Assessment by GC-MS

This protocol outlines a standard method for analyzing the purity of this compound.

  • Sample Preparation: Dissolve ~1-2 mg of the crude or purified product in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., Rxi-5MS or equivalent).[6]

  • GC Conditions (Example):

    • Injector Temperature: 270 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 2 minutes.[6]

    • Carrier Gas: Helium, constant flow of ~1.0 mL/min.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Conditions (Example):

    • Ion Source Temperature: 200 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Identify the product peak based on its retention time and mass spectrum (look for the characteristic isotopic pattern of bromine and chlorine). Calculate purity as the percentage of the product peak area relative to the total area of all peaks.

Protocol 3.2: Purification by Flash Column Chromatography

This is a general protocol for purifying gram-scale quantities of the product.

  • Solvent System Selection: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate (e.g., 98:2 or 95:5 v/v).

  • Column Packing:

    • Select a glass column of appropriate size.

    • Plug the bottom with a small amount of glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (Hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing. Add a protective layer of sand on top of the silica bed.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[16]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3.3: Purification by Recrystallization

This protocol is ideal if the crude product is a solid with >80% purity.[10]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene). An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.[12] Mixed solvent systems (e.g., Ethanol/Water) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a water bath for flammable solvents) while stirring or swirling.[14] Continue adding small portions of hot solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there is activated carbon or other insoluble material, perform a hot gravity filtration using fluted filter paper to remove it. Pre-heat the funnel and receiving flask to prevent premature crystallization.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[10]

  • Isolation and Washing: Once crystallization is complete, cool the flask in an ice bath for at least 15 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on the filter paper until a constant weight is achieved.

Section 4: Visual Workflows and Data

General Purification and Analysis Workflow

G cluster_start Synthesis cluster_analysis1 Initial Analysis cluster_decision Decision Point cluster_purification Purification cluster_analysis2 Final Analysis cluster_end Final Product Crude Crude Product from Sandmeyer Reaction Analysis1 Purity Assessment (GC-MS, TLC) Crude->Analysis1 Decision Purity > 98%? Analysis1->Decision Column Column Chromatography Decision->Column No (Complex Mixture) Recrystal Recrystallization Decision->Recrystal No (Solid, Minor Impurities) Pure Pure Product (>98%) Decision->Pure Yes Analysis2 Purity Confirmation (GC-MS, NMR) Column->Analysis2 Recrystal->Analysis2 Analysis2->Pure

Caption: General workflow for the purification and analysis of this compound.

Potential Impurity Formation Pathways

G Aniline 4-Chloro-3-fluoro- 2-methoxyaniline Diazonium Ar-N₂⁺ Aniline->Diazonium  Diazotization  (NaNO₂, HBr) Impurity_Aniline Unreacted Aniline (Impurity) Aniline->Impurity_Aniline Incomplete Reaction Product Desired Product (this compound) Diazonium->Product  Sandmeyer Reaction  (CuBr) Impurity_Phenol Phenol Byproduct (Impurity) Diazonium->Impurity_Phenol H₂O Impurity_Azo Azo Compound (Impurity) Diazonium->Impurity_Azo + Ar-NH₂

Caption: Simplified reaction scheme showing the formation of common impurities from the starting aniline.

References

  • Kim, J. H., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Biological Chemistry. Available at: [Link]

  • Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Available at: [Link]

  • Osu, C. I. (2018). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. Available at: [Link]

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Available at: [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Serrano, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Hussain, G., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

  • Paskevicius, D. J., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Focant, J. F., et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]

  • Ridd, J. H., et al. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. Available at: [Link]

  • Turos, E., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

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  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

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  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]

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  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

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  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, a polysubstituted aromatic compound relevant in synthetic chemistry and materials science. As researchers and professionals in drug development, a precise and unambiguous structural determination is paramount. This document moves beyond a simple data report, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and comparing its efficacy against alternative analytical techniques.

The Challenge of Polysubstituted Aromatics

Structural elucidation of molecules like this compound presents a unique challenge. The benzene ring's electronic environment is heavily influenced by the interplay of four different substituents, each exerting distinct inductive and resonance effects. NMR spectroscopy is an unparalleled tool in this context, providing detailed information about the chemical environment, connectivity, and spatial relationships of each nucleus.

Predictive ¹H and ¹³C NMR Analysis

A thorough understanding of the molecule's structure begins with a predictive analysis of its NMR spectra. The substitution pattern dictates the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

¹H NMR Spectrum: A Tale of Two Protons

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring, H-5 and H-6. The methoxy group will present as a singlet in the aliphatic region.

  • Substituent Effects: The chemical shifts of the aromatic protons are governed by the electron-donating or electron-withdrawing nature of the substituents. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance, increasing electron density primarily at the ortho and para positions, thus causing an upfield (shielding) shift. Conversely, the halogens (Br, Cl, F) are electronegative and exert an electron-withdrawing inductive effect, deshielding nearby protons and shifting their signals downfield.[1][2]

  • H-6 Proton: This proton is ortho to the bromine atom and meta to the methoxy group. The strong deshielding effect of the adjacent bromine atom is expected to be the dominant influence, placing this signal further downfield. It will be split into a doublet by the neighboring H-5 proton (³JH-H, ortho coupling) and may exhibit a smaller, long-range coupling to the fluorine atom (⁵JH-F, para coupling), resulting in a doublet of doublets.

  • H-5 Proton: This proton is ortho to the chlorine atom and meta to both the fluorine and bromine atoms. It will experience deshielding from the adjacent chlorine. Its signal will appear as a doublet of doublets due to coupling with the H-6 proton (³JH-H, ortho coupling) and a more significant meta coupling to the fluorine atom (⁴JH-F).

  • Methoxy Protons (-OCH₃): These three equivalent protons are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift will be in the typical range for an aryl methyl ether.

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
H-6~ 7.3 - 7.6dd³JH5-H6 ≈ 8.0 - 9.0; ⁵JH6-F ≈ 0.5 - 2.0
H-5~ 7.0 - 7.2dd³JH5-H6 ≈ 8.0 - 9.0; ⁴JH5-F ≈ 4.0 - 6.0
-OCH₃~ 3.9 - 4.1sN/A
¹³C NMR Spectrum: Deciphering the Carbon Skeleton

Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for assignment.[3]

  • Carbon-Fluorine Coupling: The most significant feature will be the large one-bond coupling constant (¹JC-F) for C-3, the carbon directly attached to the fluorine atom.[3] Smaller two-bond (²JC-F), three-bond (³JC-F), and even four-bond (⁴JC-F) couplings will be observed for the other carbons in the ring, causing them to appear as doublets.[4][5]

  • Chemical Shifts:

    • C-2 (ipso-OCH₃): Significantly deshielded by the directly attached, highly electronegative oxygen atom.

    • C-3 (ipso-F): Strongly deshielded by the fluorine atom and will appear at a very downfield chemical shift.

    • C-4 (ipso-Cl) and C-1 (ipso-Br): The chemical shifts of these carbons are influenced by the electronegativity and the "heavy atom effect" of the respective halogens.[6] The carbon attached to fluorine or chlorine is typically deshielded.[6]

    • C-5 and C-6: These protonated carbons will appear in the typical aromatic region (δ 110-130 ppm). Their precise shifts are a complex sum of all substituent effects.

    • -OCH₃ Carbon: This signal will appear in the typical upfield region for methoxy carbons (δ 55-65 ppm).

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (JCF) in Hz
C-3~ 150 - 155d¹JCF ≈ 240 - 260
C-2~ 145 - 150d²JCF ≈ 15 - 25
C-4~ 125 - 130d²JCF ≈ 15 - 25
C-6~ 120 - 125d⁴JCF ≈ 1 - 4
C-5~ 115 - 120d³JCF ≈ 3 - 7
C-1~ 110 - 115d³JCF ≈ 3 - 7
-OCH₃~ 60 - 65sN/A

Visualizing the Structure and Key Interactions

The following diagram illustrates the molecular structure and the key through-bond interactions that give rise to the predicted NMR splitting patterns.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data requires a standardized experimental approach.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak.[7]
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

  • Tune and Shim: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
  • Acquisition Parameters:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans (NS): 16 to 64, depending on sample concentration.
  • Relaxation Delay (D1): 2-5 seconds.
  • Acquisition Time (AQ): 3-4 seconds.
  • Spectral Width (SW): ~16 ppm.

3. ¹³C NMR Acquisition (100 MHz Spectrometer):

  • Tune and Shim: Tune the probe to the ¹³C frequency and re-shim if necessary.
  • Acquisition Parameters:
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.
  • Relaxation Delay (D1): 2 seconds.
  • Acquisition Time (AQ): 1-2 seconds.
  • Spectral Width (SW): ~240 ppm.

4. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform Fourier transformation.
  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.
  • Apply baseline correction.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual CDCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).[7]
  • Integrate the ¹H signals and pick peaks for both spectra.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone for detailed structural analysis, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.Extremely high sensitivity, characteristic isotopic patterns for Br and Cl confirm their presence.Does not provide information on isomerism (e.g., substituent positions).
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O ether, aromatic C=C, C-H bonds).Fast, simple, requires minimal sample.Provides limited information on the overall molecular skeleton.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of all ¹H and ¹³C signals through correlation.Resolves spectral overlap, confirms connectivity map.More time-consuming to acquire and process.

In practice, MS would be used to confirm the molecular formula C₇H₅BrClFO, and IR would verify the presence of an ether and an aromatic ring. However, only NMR, particularly with the aid of 2D techniques, can definitively confirm the specific 1,2,3,4-substitution pattern of the bromine, methoxy, fluorine, and chlorine atoms on the benzene ring.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By carefully interpreting chemical shifts and coupling patterns, which arise from the complex interplay of substituent electronic effects, a complete and unambiguous assignment of the molecular structure can be achieved. This guide serves as a framework for researchers, providing both the theoretical predictions and the practical methodology required for a confident and accurate spectroscopic analysis.

References

  • Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181.
  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • Diehl, P. (1965). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 37(1), 113-114.
  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Request PDF. Retrieved from [Link]

  • Sederholm, C. H., & Petrakis, L. (1962). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 36(3), 718-723.
  • YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Appoh, F. E., & Adei, E. (2011). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Lopes, J. F., et al. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
  • Jha, S. S. (1965). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Magri, F. M. M., et al. (2000). A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. Retrieved from [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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Mass spectrometry fragmentation pattern of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to propose a plausible fragmentation pathway. This document serves as a valuable resource for researchers in synthetic chemistry, drug development, and analytical sciences working to characterize complex halogenated aromatic compounds.

Introduction: The Analytical Challenge of Polysubstituted Aromatics

This compound (Molecular Formula: C₇H₅BrClFO) is a highly substituted aromatic compound. Such molecules are common intermediates and final products in the pharmaceutical and agrochemical industries. Unambiguous structural confirmation is critical for regulatory approval and ensuring product efficacy and safety. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.

This guide will deconstruct the predicted fragmentation of the title compound under typical Electron Ionization (EI) conditions. We will explore the foundational principles governing its fragmentation, focusing on the unique isotopic signatures of its halogen substituents and the directing effects of the methoxy group.

Foundational Principles: Decoding the Isotopic Puzzle

The most striking feature in the mass spectrum of a compound containing bromine and chlorine is its complex molecular ion region. This complexity arises from the natural abundance of their major isotopes.

  • Chlorine Isotopes : Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M to M+2 peak ratio of roughly 3:1 for any fragment containing a single chlorine atom.[1][2][3]

  • Bromine Isotopes : Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances of about 50.7% and 49.3%. This produces a signature M to M+2 peak ratio of approximately 1:1 for any bromine-containing fragment.[1][4][5]

When a molecule contains both bromine and chlorine, these patterns combine. For this compound, the molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4, representing the various combinations of these isotopes. The expected relative intensities can be calculated, providing a powerful diagnostic tool for confirming the elemental composition.

Predicted Fragmentation Pathways of this compound

Upon electron ionization, the molecule will form a molecular ion (M+•), which is a radical cation. The stability of the aromatic ring suggests that the molecular ion peak will be reasonably intense.[6][7] The subsequent fragmentation is governed by the weakest bonds and the formation of stable neutral molecules or radical fragments.

The Molecular Ion Cluster

The monoisotopic mass of the most abundant combination (C₇H₅⁷⁹Br³⁵ClFO) is 237.9196 Da. The molecular ion region will be a complex cluster due to the isotopes of Br and Cl.

Isotopic Compositionm/z (Nominal)Relative Abundance (Approx.)
C₇H₅⁷⁹Br³⁵ClFO238 (M)38.4%
C₇H₅⁸¹Br³⁵ClFO + C₇H₅⁷⁹Br³⁷ClFO240 (M+2)49.6%
C₇H₅⁸¹Br³⁷ClFO242 (M+4)11.9%
Primary Fragmentation Pathways

The primary fragmentation events are initiated by the cleavage of bonds associated with the functional groups. For anisole-type compounds, cleavage of the methyl group from the ether is a dominant pathway.[8] Halogenated compounds readily lose halogen atoms, with the ease of loss correlating with bond strength (C-Br < C-Cl < C-F).[9]

  • Loss of a Methyl Radical (•CH₃): This is a classic fragmentation for methoxybenzenes (anisoles), resulting from the cleavage of the O–CH₃ bond. This produces a stable phenoxy-type cation.

    • M+• - 15 → [M - CH₃]⁺

  • Loss of a Bromo Radical (•Br): The Carbon-Bromine bond is the weakest of the carbon-halogen bonds in the molecule, making its cleavage a highly favorable fragmentation pathway.[10]

    • M+• - 79/81 → [M - Br]⁺

  • Sequential Loss of •CH₃ and Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can expel a neutral molecule of carbon monoxide.

    • [M - CH₃]⁺ - 28 → [M - CH₃ - CO]⁺

  • Loss of a Chloro Radical (•Cl): While less favorable than bromine loss, the cleavage of the C-Cl bond will also occur.

    • M+• - 35/37 → [M - Cl]⁺

The following diagram illustrates these predicted primary fragmentation pathways.

Fragmentation_Pathway Predicted EI-MS Fragmentation of this compound M C₇H₅BrClFO⁺• m/z 238, 240, 242 (Molecular Ion) Frag1 [M - CH₃]⁺ m/z 223, 225, 227 M->Frag1 - •CH₃ (15 Da) Frag2 [M - Br]⁺ m/z 159, 161 M->Frag2 - •Br (79/81 Da) Frag3 [M - Cl]⁺ m/z 203, 205 M->Frag3 - •Cl (35/37 Da) Frag4 [M - CH₃ - CO]⁺ m/z 195, 197, 199 Frag1->Frag4 - CO (28 Da) Experimental_Workflow GC-MS Experimental Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector 1. Sample Injection Column 2. Chromatographic Separation Injector->Column Carrier Gas (He) IonSource 3. Ionization (EI, 70 eV) Column->IonSource Analyte Transfer MassAnalyzer 4. Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector 5. Detection MassAnalyzer->Detector DataSystem 6. Data Acquisition & Analysis Detector->DataSystem Signal

Sources

A Comparative Crystallographic Guide to Halogenated Methoxybenzene Derivatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the intricate landscape of contemporary drug discovery and materials science, the atomic-level understanding of molecular architecture is not merely an academic exercise; it is a critical prerequisite for rational design and the prediction of function. Halogenated aromatic compounds, particularly substituted methoxybenzenes, represent a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The strategic incorporation of halogens (F, Cl, Br, I) onto an aromatic scaffold profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides an in-depth crystallographic comparison of 1-bromo-4-chloro-3-fluoro-2-methoxybenzene derivatives, offering insights into their solid-state structures and the subtle interplay of intermolecular forces that govern their crystal packing. While crystallographic data for the titular compound remains elusive in public databases, we present a comprehensive analysis of the closely related and structurally informative derivative, 1-bromo-4-chloro-2,5-dimethoxybenzene . This guide is intended for researchers, scientists, and drug development professionals who seek to leverage a deep understanding of molecular structure to drive innovation.

The Significance of Halogenated Methoxybenzenes in Medicinal Chemistry

The utility of halogenated methoxybenzene derivatives in medicinal chemistry is well-established. The methoxy group, a common substituent in bioactive molecules, can act as a hydrogen bond acceptor and influence the compound's conformation and electronic properties. When combined with halogens, a synergistic effect on the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is often observed. For instance, fluorination is a widely used strategy to block metabolic oxidation sites and enhance binding affinity, while chlorine and bromine can modulate lipophilicity and participate in halogen bonding, a directional non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.[1][2][3] Dimethoxybenzene derivatives, in particular, have been investigated for a range of therapeutic applications, including as inhibitors of monoamine oxidase-B (MAO-B) for the treatment of neurodegenerative diseases.[4][5]

A Deep Dive into the Crystal Structure of 1-Bromo-4-chloro-2,5-dimethoxybenzene

The crystal structure of 1-bromo-4-chloro-2,5-dimethoxybenzene provides a valuable case study for understanding the solid-state behavior of this class of compounds. The crystallographic data, as reported by Song, Parkin, and Lehmler (2010), reveals several key features that are instructive for comparative analysis.[6][7]

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₈H₈BrClO₂
Molecular Weight251.50 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a6.3804 (7) Å
b8.2586 (10) Å
c8.6337 (11) Å
α90°
β90.853 (6)°
γ90°
Volume454.89 (9) ų
Z2
Temperature90 K
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Song et al. (2010).[6][7]

Analysis of Molecular Geometry and Intermolecular Interactions

A noteworthy feature of the crystal structure of 1-bromo-4-chloro-2,5-dimethoxybenzene is the disorder of the bromine and chlorine atoms, with each halogen site being occupied by 50% Br and 50% Cl.[6][7] This is a consequence of the molecule sitting on a crystallographic inversion center. The benzene ring is essentially planar, and the two methoxy groups lie nearly in the plane of the ring, with a dihedral angle of 8.8(4)°.[6][7]

The crystal packing is dictated by a network of weak intermolecular interactions, including halogen bonds and van der Waals forces. The study of halogen bonding has emerged as a significant area of crystal engineering, as these interactions, although weaker than hydrogen bonds, are highly directional and can be exploited to control the self-assembly of molecules in the solid state.[8][9][10][11] In the case of 1-bromo-4-chloro-2,5-dimethoxybenzene, the interplay of these forces leads to a stable, well-ordered crystal lattice. The nature of halogen···halogen interactions can be categorized into different types, with "Type II" interactions being considered true halogen bonds, characterized by a near-linear C-X···X angle.[9][12] The analysis of the crystal packing of this and related structures can provide valuable insights for the design of new materials with desired physical properties.

Experimental Protocols: A Guide to Synthesis and Crystallization

The ability to synthesize and crystallize these compounds is fundamental to their study. Below is a detailed protocol for the synthesis of the representative compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, adapted from the literature.[6]

Synthesis of 1-Bromo-4-chloro-2,5-dimethoxybenzene

This synthesis involves the chlorination of 1-bromo-2,5-dimethoxybenzene.

Materials:

  • 1-bromo-2,5-dimethoxybenzene

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Chloroform (CHCl₃)

Procedure:

  • Chlorination: The chlorination of 1-bromo-2,5-dimethoxybenzene is carried out using a mixture of hydrochloric acid and hydrogen peroxide as the chlorinating agent. The precise stoichiometry and reaction conditions (temperature, reaction time) should be carefully controlled to favor the desired mono-chlorinated product.

  • Work-up: Following the completion of the reaction (monitored by TLC or GC), the reaction mixture is worked up to isolate the crude product. This typically involves neutralization of the acid, extraction with an organic solvent, and drying of the organic phase.

  • Purification: The crude product is then purified, for example, by column chromatography or recrystallization, to yield pure 1-bromo-4-chloro-2,5-dimethoxybenzene.

  • Crystallization: Crystals suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as chloroform.[6]

X-ray Crystallography Workflow

The determination of the crystal structure from a suitable single crystal follows a well-established workflow.

dot

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection Mount Crystal structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_file CIF File Generation structure_refinement->cif_file visualization Visualization & Analysis (e.g., Mercury, Olex2) cif_file->visualization

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Visualization of Molecular Structure and Interactions

The following diagram illustrates the molecular structure of 1-bromo-4-chloro-2,5-dimethoxybenzene. Understanding the three-dimensional arrangement of atoms and the nature of non-covalent interactions is crucial for rationalizing the compound's properties and for designing new molecules with enhanced performance.

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; O2 [label="O"]; C8 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H_ring1 [label="H"]; H_ring2 [label="H"];

// Ring connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent connections C1 -- Br; C2 -- O1; C3 -- H_ring1; C4 -- Cl; C5 -- O2; C6 -- H_ring2;

// Methoxy group 1 O1 -- C7; C7 -- H1; C7 -- H2; C7 -- H3;

// Methoxy group 2 O2 -- C8; C8 -- H4; C8 -- H5; C8 -- H6; }

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene serves as a crucial building block in the synthesis of various complex molecules. Its molecular structure, featuring a substituted benzene ring, presents unique analytical challenges.[1][2] Even trace-level impurities, which may include isomers, starting materials, or by-products from the synthesis, can potentially alter the pharmacological and toxicological profile of the final drug product. Therefore, the development and validation of robust, accurate, and precise analytical methods for purity assessment are of paramount importance.

This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data, empowering researchers and drug development professionals to select the most appropriate technique for their specific analytical objectives. All methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds

HPLC is a cornerstone technique for pharmaceutical analysis, particularly for compounds that are non-volatile or prone to thermal degradation.[6][7] The separation is performed in a liquid phase at or near ambient temperatures, which preserves the integrity of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating the main component from its impurities based on differences in their polarity.

Expert Rationale: Why RP-HPLC with UV Detection?

The choice of a reversed-phase C18 column is based on the semi-polar nature of the analyte. The non-polar stationary phase effectively retains the substituted benzene ring, while a polar mobile phase, typically a mixture of acetonitrile or methanol and water, elutes the compounds. The presence of the aromatic ring provides a strong chromophore, making UV detection highly sensitive and specific for this class of compounds. A Photodiode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, helping to assess peak purity and tentatively identify impurities based on their UV spectra.

Experimental Protocol: HPLC-PDA Method

This protocol outlines a validated RP-HPLC method for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (with full spectra collected from 200-400 nm for peak purity analysis)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the analysis sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates.[8]

5. Validation and Data Analysis:

  • The method must be validated according to ICH Q2(R1) guidelines.[3][9]

  • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inject Autosampler prep3->hplc_inject Inject Sample hplc_pump Quaternary Pump (Gradient Elution) hplc_pump->hplc_inject hplc_col C18 Column (30 °C) hplc_inject->hplc_col hplc_detect PDA Detector (220 nm) hplc_col->hplc_detect data_acq Chromatogram Acquisition hplc_detect->data_acq Signal Output data_int Peak Integration data_acq->data_int data_calc Purity Calculation (Area % Method) data_int->data_calc

Caption: Standard workflow for purity analysis by HPLC.

HPLC Performance Data

The following table summarizes typical performance data for a validated HPLC method for the analysis of this compound, demonstrating its suitability for quality control.[10][11]

Validation ParameterAcceptance Criteria (ICH Q2)Typical Result
Specificity No interference at the retention time of the main peakPeak is spectrally pure; baseline resolved from impurities.
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration0.4 - 0.6 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%0.45%
LOD (Limit of Detection) Signal-to-Noise ≥ 3:10.01% (0.05 µg/mL)
LOQ (Limit of Quantitation) Signal-to-Noise ≥ 10:10.03% (0.15 µg/mL)

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds and Impurity Identification

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[6][12] It offers superior separation efficiency (resolution) compared to HPLC and provides definitive structural information through mass spectrometry, making it the gold standard for identifying unknown impurities.[6]

Expert Rationale: Why GC-MS?

This compound, being a relatively small halogenated aromatic molecule, is expected to have sufficient volatility and thermal stability for GC analysis. The primary advantage of GC-MS in this context is its identification capability. While HPLC may show an unknown impurity peak, GC-MS can provide a mass spectrum for that peak. This spectrum, a chemical fingerprint, can be compared against extensive libraries (like NIST) to tentatively identify the impurity, providing invaluable information for process chemists to optimize the synthesis and minimize by-product formation. The high selectivity of MS, especially in Selected Ion Monitoring (SIM) mode, allows for extremely low detection limits.

A critical consideration is the thermal stability of the analyte in the hot GC injector. The temperature must be optimized to ensure complete vaporization without inducing degradation, which would lead to an inaccurate purity assessment.

Experimental Protocol: GC-MS Method

This protocol describes a starting point for a GC-MS method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C (must be optimized)

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 45 - 400 amu (Full Scan Mode)

4. Sample Preparation:

  • Standard and Sample Solutions: Accurately prepare solutions in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 100 µg/mL.

5. Validation and Data Analysis:

  • Validate the method according to ICH guidelines, focusing on parameters relevant to impurity testing.[13][14]

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate purity using the area normalization method from the Total Ion Chromatogram (TIC).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent (DCM) prep1->prep2 gc_inject Injector (250 °C) prep2->gc_inject Inject Sample gc_col HP-5ms Column (Temp Program) gc_inject->gc_col ms_detect MS Detector (EI, Full Scan) gc_col->ms_detect data_acq TIC Chromatogram & Mass Spectra ms_detect->data_acq Data Output data_id Library Search & Impurity ID data_acq->data_id data_calc Purity Calculation (Area % Method) data_id->data_calc

Sources

A Comparative Guide to the Reactivity of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene: The Fluorine Factor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the precise arrangement of substituents on an aromatic ring dictates its reactivity, offering a playbook for designing complex molecules. This guide provides an in-depth analysis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, a polysubstituted aromatic compound, with a specific focus on the nuanced and often pivotal role of the fluorine substituent. We will dissect its influence on both electrophilic and nucleophilic aromatic substitution reactions, comparing its behavior to analogous structures to provide a clear, data-driven perspective for synthetic strategy.

Theoretical Framework: The Electronic Tug-of-War

The reactivity of a substituted benzene is governed by the interplay of two fundamental electronic phenomena: the inductive effect (-I/+I) and the resonance effect (+M/-M) .[1][2] Each substituent on this compound exerts a unique combination of these effects, creating a complex electronic landscape.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by electronegativity.[2] All halogens are more electronegative than carbon and thus exert a -I effect, with the strength following the order: F > Cl > Br.[1][3] The methoxy group's oxygen is also electronegative, exerting a -I effect.

  • Resonance (Mesomeric) Effect (+M): This involves the donation of electron density into the aromatic pi (π) system through the delocalization of lone pairs.[2] The methoxy group is a powerful +M donor. The halogens, possessing lone pairs, also exhibit a +M effect, which opposes their inductive pull. For halogens, the effectiveness of this donation is related to the orbital overlap between the halogen's p-orbital and the ring's p-orbitals, with the order being F > Cl > Br.[4]

Table 1: Electronic Properties of Substituents

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on EASDirecting Effect
-OCH₃ 2Weakly WithdrawingStrongly DonatingActivatingOrtho, Para
-F 3Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-Cl 4Moderately WithdrawingWeakly DonatingDeactivatingOrtho, Para
-Br 1Moderately WithdrawingWeakly DonatingDeactivatingOrtho, Para

The critical takeaway for halogens is that their strong -I effect generally outweighs their +M effect, making them net deactivators of the ring towards electrophilic attack.[4][5] However, the +M effect, while weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[5][6] The fluorine atom presents a unique case: it has the strongest electron-withdrawing inductive effect but also the most effective resonance donation among halogens due to efficient 2p-2p orbital overlap with carbon.[4]

Analysis of Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring.[7] The key questions are: where will it attack (regioselectivity), and how fast will it react (reactivity)?

Regioselectivity: A Consensus of Directors

To predict the site of electrophilic attack, we must consider the directing influence of all four substituents. The two available positions for substitution are C5 and C6.

  • Methoxy Group (-OCH₃ at C2): As a powerful activating group, it strongly directs ortho (to C1 and C3) and para (to C5). The C1 and C3 positions are already substituted. Thus, its primary influence is to strongly favor substitution at C5 .

  • Halogens (-Br, -F, -Cl): All are ortho, para-directors.

    • -Br at C1: Directs to C2 (blocked) and C6.

    • -F at C3: Directs to C2 (blocked) and C4 (blocked), and C6.

    • -Cl at C4: Directs to C3 (blocked) and C5.

The directing effects converge to favor two positions: C5 and C6. However, the methoxy group is the most powerful activating and directing group present. Its strong push towards the para position (C5) will dominate. The chlorine at C4 also directs to C5. In contrast, C6 is only weakly directed by the fluorine and bromine atoms.

Therefore, electrophilic substitution will overwhelmingly occur at the C5 position .

Caption: Directing effects for electrophilic aromatic substitution.

Reactivity: The Deactivating Role of Fluorine

While the methoxy group activates the ring, the three halogens deactivate it. The overall reactivity of the molecule is a balance of these competing effects. Compared to a non-fluorinated analogue like 1-Bromo-4-chloro-2-methoxybenzene , our target molecule will be significantly less reactive .

The fluorine atom at C3 exerts the strongest inductive electron withdrawal of all the substituents.[1] This potent -I effect reduces the electron density of the entire ring, making it less nucleophilic and therefore less susceptible to attack by an electrophile. Although fluorine's resonance effect is the strongest among the halogens, it is insufficient to overcome its inductive pull.[4]

Table 2: Comparative Reactivity in EAS (Nitration)

CompoundKey Substituent DifferencePredicted Relative RatePredicted Major Product
This compound Presence of -F at C31 (Baseline)1-Bromo-4-chloro-3-fluoro-2-methoxy-5-nitrobenzene
1-Bromo-4-chloro-2-methoxybenzene Absence of -F> 10x Faster1-Bromo-4-chloro-2-methoxy-5-nitrobenzene

Analysis of Nucleophilic Aromatic Substitution (SNAr)

SNAr is a reaction where a nucleophile displaces a leaving group (typically a halide) on an electron-poor aromatic ring.[8][9] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[9][10]

Leaving Group Potential and Ring Activation

In this compound, there are three potential leaving groups: Br, Cl, and F.

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[9] Therefore, the reactivity order is often F > Cl > Br > I. This counterintuitive trend is because the highly electronegative fluorine atom makes the carbon it's attached to the most electrophilic (electron-poor), thus accelerating the nucleophilic attack.[11]

  • Ring Activation: For SNAr to occur, the ring must be activated by EWGs. In our molecule, all three halogens are EWGs. The methoxy group, being an electron-donating group, is deactivating for this reaction.

Regioselectivity: Which Halogen is Displaced?

Let's analyze the stability of the Meisenheimer complex for nucleophilic attack at each halogen-bearing carbon:

  • Attack at C1 (displacing Br⁻): The negative charge in the intermediate would be ortho to the -OCH₃ group (destabilizing) and the C6-H, and more distant from the other halogens.

  • Attack at C3 (displacing F⁻): The negative charge would be stabilized by being ortho to the -Cl and -OCH₃ groups. The strong electron-withdrawing Cl at the ortho position provides good stabilization.

  • Attack at C4 (displacing Cl⁻): The negative charge would be stabilized by being ortho to the -F group.

Considering both the leaving group potential (F > Cl > Br) and the stabilization of the intermediate, substitution of the fluorine at C3 is the most likely outcome . The high electrophilicity of the C-F bond combined with stabilization from the adjacent chlorine atom makes this position the most favorable for nucleophilic attack.

G start This compound + Nucleophile (e.g., NaOMe) path_f Attack at C3 (Displace F⁻) start->path_f Most Likely path_cl Attack at C4 (Displace Cl⁻) start->path_cl path_br Attack at C1 (Displace Br⁻) start->path_br Least Likely outcome Major Product: 1-Bromo-4-chloro-2,3-dimethoxybenzene path_f->outcome reactivity C-X Bond Polarity (Electrophilicity) F > Cl > Br stability Intermediate Stabilization (Ortho/Para EWGs)

Sources

A Comparative Guide to Catalytic Systems for the Selective Functionalization of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polyhalogenated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. The molecule 1-bromo-4-chloro-3-fluoro-2-methoxybenzene represents a highly versatile, yet challenging, building block. Its utility stems from the presence of multiple, differentially reactive halogen atoms. This polyhalogenated arene is not merely a static scaffold; it is a platform for sequential, site-selective chemical modifications, enabling the construction of complex molecular architectures from a single starting material.

The primary challenge lies in harnessing the distinct reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide provides a comparative analysis of catalytic systems designed to selectively address the more labile C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. We will delve into the mechanistic principles governing this selectivity and provide field-proven protocols for key cross-coupling reactions, empowering researchers to make informed decisions in their synthetic endeavors.

Chapter 1: The Principles of Site-Selective Catalysis

The ability to selectively functionalize one position on a polyhalogenated ring over another is governed by fundamental principles of organometallic chemistry. For palladium-catalyzed cross-coupling reactions, the process is dictated by a well-established catalytic cycle.

The Palladium Catalytic Cycle: A Universal Engine

Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[1][2] This cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[3]

  • Transmetalation (or related step): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox reagents Ar-X (Aryl Halide) pd2_trans Ar-Pd(II)(R)L₂ pd2_ox->pd2_trans nucleophile R-M (Nucleophile) pd2_trans->pd0 Regenerates Catalyst product Ar-R (Coupled Product) pd2_trans->product Reductive Elimination reagents->pd2_ox Oxidative Addition nucleophile->pd2_trans Transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Halogen Reactivity Ladder: Exploiting Bond Dissociation Energies

The rate of the critical oxidative addition step is heavily influenced by the strength of the carbon-halogen bond. The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf > C-Cl > C-F .[3]

This hierarchy is primarily due to the bond dissociation energies (BDEs); the weaker the C-X bond, the more readily the Pd(0) catalyst can insert. The C-Br bond is significantly weaker than the C-Cl bond, providing a robust thermodynamic and kinetic basis for selective functionalization.[3] By carefully selecting a catalytic system and maintaining mild reaction conditions, we can promote the reaction at the C-Br bond while leaving the more robust C-Cl bond untouched.

Selective Functionalization Strategy Sequential Functionalization Pathway cluster_0 Step 1: C-Br Coupling cluster_1 Step 2: C-Cl Coupling start This compound Br Cl cat1 Pd(0) Catalyst + Reagent 1 start:p1->cat1 intermediate Intermediate R1 Cl start->intermediate Selective Reaction at C-Br cat1->intermediate:p1 cat2 Pd(0) Catalyst + Reagent 2 intermediate:p2->cat2 final Final Product R1 R2 intermediate->final Reaction at C-Cl cat2->final:p2

Caption: Strategic workflow for sequential cross-coupling on the target substrate.

Chapter 2: Palladium-Catalyzed Carbon-Carbon Bond Formation

The formation of C-C bonds via cross-coupling is a cornerstone of modern synthesis. Here, we compare catalytic systems for three major transformations, focusing on achieving selectivity for the C-Br bond of our target substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[2][4]

Comparative Data: Suzuki-Miyaura Catalytic Systems

ParameterSystem 1: StandardSystem 2: Advanced LigandSystem 3: For Challenging Substrates
Pd Source Pd(OAc)₂Pd₂(dba)₃[Pd(Amphos)₂Cl₂]
Ligand PPh₃ (Triphenylphosphine)SPhos or XPhosAmphos
Base K₂CO₃ or Na₂CO₃K₃PO₄ or Cs₂CO₃K₃PO₄
Solvent Toluene/H₂O or Dioxane/H₂O1,4-Dioxane or THFToluene
Temperature 80-110 °C80-100 °CRoom Temp to 80 °C
Typical Loading 2-5 mol% Pd1-2 mol% Pd1-3 mol% Pd
Rationale A classic, cost-effective system. Selectivity for C-Br is good, but may require higher temperatures.Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination and are highly effective.[5] Excellent for achieving high yields under milder conditions.Amphos ligands are known to be effective for a wide range of substrates, including less reactive ones.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a robust starting point for the selective coupling at the C-Br position.

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to 0.2 M concentration) and deionized water (1/4 of toluene volume).

  • Degassing: Bubble argon through the stirred suspension for 20 minutes to ensure the mixture is oxygen-free.

  • Catalyst Addition: Under a positive pressure of argon, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[7][8][9] The reaction traditionally requires both palladium and copper(I) catalysts.

Comparative Data: Sonogashira Catalytic Systems

ParameterSystem 1: Classic Cu-CocatalyzedSystem 2: Copper-Free
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃
Ligand PPh₃ (often part of Pd source)XPhos or P(t-Bu)₃
Co-catalyst CuI (Copper(I) iodide)None
Base Triethylamine (Et₃N) or DiisopropylamineCs₂CO₃ or K₂CO₃
Solvent THF or DMFAcetonitrile or Dioxane
Temperature Room Temp to 60 °C50-100 °C
Rationale The classic, highly reliable method. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, accelerating the reaction.[7][10]Avoids the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling) and can be difficult to remove from products.

Experimental Protocol: Selective Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv). Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.0 equiv) via syringe. Add the terminal alkyne (1.1 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for vinylation.[1][11][12] The reaction typically favors the trans isomer of the resulting alkene.[12]

Comparative Data: Heck Catalytic Systems

ParameterSystem 1: Classic ConditionsSystem 2: Phosphine-Free
Pd Source Pd(OAc)₂Pd(OAc)₂
Ligand P(o-tolyl)₃ or PPh₃None (or N-heterocyclic carbene)
Base Triethylamine (Et₃N) or K₂CO₃K₂CO₃ or Sodium Acetate
Solvent DMF or NMPDMF or Acetonitrile
Temperature 100-140 °C100-140 °C
Rationale A well-established, robust system for a wide range of aryl bromides. The phosphine ligand stabilizes the catalyst.[6]Simplifies the reaction mixture and can be more cost-effective. Some modern catalysts are highly active without traditional phosphine ligands.

Experimental Protocol: Selective Heck Reaction

  • Vessel Preparation: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., styrene or butyl acrylate, 1.5 equiv), and triethylamine (2.0 equiv) in N,N-Dimethylformamide (DMF).

  • Degassing: Degas the mixture by bubbling with argon for 15 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 equiv) and tri(o-tolyl)phosphine (0.02 equiv).

  • Reaction: Seal the tube and heat the reaction to 100 °C. Monitor completion by GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove precipitated salts and dilute with a suitable organic solvent like ethyl acetate. Wash with water to remove DMF.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.[3][6]

Chapter 3: Palladium-Catalyzed Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, forming aryl amines from aryl halides and a primary or secondary amine.[13][14][15] The choice of ligand and base is particularly critical for this transformation.[16]

Comparative Data: Buchwald-Hartwig Catalytic Systems

ParameterSystem 1: Biarylphosphine LigandSystem 2: Bidentate Ligand
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃
Ligand XPhos, SPhos, or RuPhosXantphos or BINAP
Base NaOt-Bu or LHMDSCs₂CO₃
Solvent Toluene or 1,4-Dioxane1,4-Dioxane
Temperature 80-110 °C90-110 °C
Rationale Bulky, electron-rich monophosphine ligands developed by the Buchwald group are exceptionally active and versatile, promoting C-N coupling for a vast range of substrates.[17]Bidentate ligands with a wide "bite angle" like Xantphos are very effective at promoting the desired reductive elimination step and preventing β-hydride elimination.[18] Cs₂CO₃ is a milder base, suitable for substrates with base-sensitive functional groups.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.025 equiv), and Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a dry reaction tube equipped with a stir bar.

  • Reagent Addition: Add the amine (1.2 equiv) and a solution of this compound (1.0 equiv) in anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring until analysis (GC-MS or TLC) indicates full consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[6]

Chapter 4: Alternative & Complementary Systems

Ullmann Condensation: The Role of Copper Catalysis

While palladium catalysis dominates the field, the copper-catalyzed Ullmann condensation is a classic and still relevant method for forming C-N, C-O, and C-S bonds.[19][20]

  • Comparison with Palladium Catalysis:

    • Conditions: Traditional Ullmann reactions require stoichiometric copper and very high temperatures (>200 °C).[19] Modern, ligand-assisted protocols have lowered these temperatures, but they are often still harsher than palladium-catalyzed reactions.

    • Scope: Palladium systems generally have a broader substrate scope and higher functional group tolerance.

    • Selectivity: The C-Br vs. C-Cl selectivity is also operable in Ullmann-type reactions, following the same bond energy principles.[21]

    • Cost: Copper is significantly less expensive than palladium, making it an attractive option for large-scale industrial processes if a viable protocol can be developed.

The Ullmann reaction is a valuable alternative, especially in cases where palladium catalysts may be poisoned by certain functional groups (e.g., some sulfur-containing compounds).

Conclusion: A Strategic Summary for Method Selection

The selective functionalization of this compound is a testament to the power and precision of modern catalytic chemistry. The inherent reactivity difference between the C-Br and C-Cl bonds provides a reliable handle for site-selective modification.

  • For C-C bond formation , the Suzuki-Miyaura coupling using a palladium source with a bulky biarylphosphine ligand like SPhos and a carbonate or phosphate base offers a robust and high-yielding pathway.

  • For C-N bond formation , the Buchwald-Hartwig amination is unparalleled. A catalyst system comprising Pd₂(dba)₃, a ligand such as XPhos, and a strong base like NaOt-Bu is the state-of-the-art choice for efficiency and scope.

In all cases, the key to selectivity is the judicious choice of a highly active catalyst system combined with the mildest possible reaction conditions to exploit the kinetic and thermodynamic preference for C-Br bond activation. The protocols and comparative data provided in this guide serve as a comprehensive starting point for researchers to unlock the full synthetic potential of this valuable chemical building block.

References

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  • Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Thomas, S., & Su, W. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]

  • (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Surry, D. S., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • (n.d.). Ullmann condensation. Wikipedia. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • (n.d.). Heck reaction. Wikipedia. [Link]

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A Comparative Guide to Validating Reaction Product Structures from 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously validate the structures of reaction products derived from the complex aromatic building block, 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. We move beyond simple procedural descriptions to explain the causal logic behind experimental and analytical choices, ensuring a self-validating approach to structural elucidation.

The Challenge: Regioselectivity in a Polysubstituted Arene

This compound is a valuable synthetic intermediate due to its array of functional handles. However, the presence of four distinct substituents—a methoxy group, fluorine, chlorine, and bromine—creates significant regiochemical challenges. Predicting the outcome of a reaction is not trivial, as the electronic and steric effects of each group compete to influence the reaction pathway. The primary challenge lies in unambiguously determining which site on the aromatic ring has reacted.

The substituents exert competing influences:

  • Methoxy (-OCH₃): A strong, electron-donating group that activates the ring and directs incoming electrophiles or metalation to its ortho and para positions. It serves as a powerful directing group in ortho-metalation.[1][2]

  • Halogens (-F, -Cl, -Br): These groups are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing due to resonance donation. Their reactivity in cross-coupling reactions is disparate, with the C-Br bond being significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes.[3]

This guide will compare two common reaction pathways—palladium-catalyzed cross-coupling and directed ortho-metalation—to illustrate a comprehensive validation strategy.

Scenario A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The key to predicting the outcome with this substrate lies in the differential reactivity of the carbon-halogen bonds. The C-Br bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond.[3] This provides a strong basis for achieving selective functionalization.

Hypothetical Reaction & Potential Products

We will examine the Suzuki-Miyaura coupling with phenylboronic acid.

  • Expected Major Product (A1): 4-Chloro-3-fluoro-2-methoxy-1,1'-biphenyl. This results from the selective reaction at the C-Br bond.

  • Potential Isomeric Byproduct (A2): 1-Bromo-3-fluoro-2-methoxy-4-phenylbenzene. This would arise from a less favorable reaction at the C-Cl bond.

G SM This compound Reagents Phenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) SM->Reagents A1 Expected Product (A1) 4-Chloro-3-fluoro-2-methoxy-1,1'-biphenyl Reagents->A1 Selective C-Br Activation A2 Minor/Unlikely Byproduct (A2) (Substitution at C-Cl) Reagents->A2 Non-selective C-Cl Activation (Unlikely) G cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench SM Starting Material Base s-BuLi / TMEDA -78 °C SM->Base Li_C5 Lithiation at C5 (Major Pathway) Base->Li_C5 More acidic proton Li_C6 Lithiation at C6 (Minor Pathway) Base->Li_C6 Quench Iodine (I₂) Li_C5->Quench Li_C6->Quench B1 Product B1 (Iodine at C5) Quench->B1 B2 Product B2 (Iodine at C6) Quench->B2 G Start Purified Product (Single Isomer) GCMS GC-MS Analysis Start->GCMS Confirm Mass & Purity NMR 1D/2D NMR Acquisition (¹H, ¹³C, ¹⁹F, NOESY) Start->NMR Acquire Spectra Data Comparative Data Analysis GCMS->Data NMR->Data Assign Signals & Correlations Structure Structure Confirmed Data->Structure Match to Expected Isomer Xray X-Ray Crystallography (Optional Gold Standard) Structure->Xray Unambiguous Proof

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Compliance

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a polyhalogenated aromatic compound, a class of chemicals that requires specialized handling due to its potential persistence and the hazardous byproducts that can form during improper degradation.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that researchers are empowered not just to follow protocols, but to understand the critical importance of each step. Our objective is to build a deep, trust-based foundation of knowledge that prioritizes the safety of personnel and the protection of our environment.

Section 1: Compound Identification and Hazard Analysis

Before any handling or disposal can occur, a thorough understanding of the compound's properties and associated hazards is essential. While specific toxicological data for this compound is not extensively documented, its structure as a halogenated benzene derivative necessitates a cautious approach, treating it with the hazard profile of similar, well-studied compounds.

Table 1: Physicochemical and Hazard Profile of this compound and Related Compounds

PropertyThis compoundReference Compound: 1-Bromo-4-chlorobenzene
CAS Number 1414870-75-9[1][2][3]106-39-8[4][5]
Molecular Formula C₇H₅BrClFO[2][3]C₆H₄BrCl[4][5]
Molecular Weight 239.47 g/mol [6]191.45 g/mol [4][5]
Known Hazards Data not fully available. Assumed to be harmful if swallowed, and a skin, eye, and respiratory irritant based on its chemical class.[7][8]Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Regulatory Notes Classified as a halogenated organic compound.[9][10] Disposal is regulated under EPA and OSHA guidelines.[11][12]Subject to hazardous waste regulations.

Causality of Hazards: The presence of multiple halogen atoms (Bromine, Chlorine, Fluorine) on the benzene ring increases the compound's reactivity and potential toxicity. Upon combustion under uncontrolled conditions, halogenated aromatic compounds can produce highly toxic and corrosive gases, such as hydrogen halides (HBr, HCl, HF) and potentially dioxin-like compounds.[4][13] This is the primary scientific driver for mandating specialized disposal methods like high-temperature incineration.

Section 2: The Regulatory Imperative: Classification and Compliance

Proper disposal is dictated by federal and local regulations. Misclassification of chemical waste can lead to significant compliance violations and environmental harm.

  • Waste Classification : this compound is unequivocally classified as a halogenated organic waste .[9] This classification is due to the covalent bonds between carbon and halogen atoms (Br, Cl, F).[9][10][14] This is distinct from inorganic salts like sodium chloride.

  • Governing Bodies :

    • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic wastes are designated as "listed" hazardous wastes (e.g., F001, F002 solvent lists).[11] While this specific compound may not be individually listed, it would likely be considered a characteristic hazardous waste due to toxicity. The EPA strictly prohibits the land disposal of untreated halogenated organic compounds.[15]

    • Occupational Safety and Health Administration (OSHA) : OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) outlines the requirements for employee safety during hazardous waste handling, including training, PPE, and emergency procedures.[12][16]

Section 3: Core Protocol: Waste Segregation and Collection

The most critical step performed at the laboratory bench is the correct segregation of waste. Mixing waste streams needlessly increases disposal costs and can create dangerous chemical reactions.[14][17]

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container : Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solvents/Waste". This container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[10]

  • Work in a Controlled Environment : Always handle the waste transfer within a certified chemical fume hood to minimize inhalation exposure.

  • Wear Appropriate PPE : At a minimum, this includes:

    • Nitrile gloves (or other chemically resistant gloves as specified by the manufacturer).

    • Splash-proof safety goggles or a face shield.

    • A flame-resistant lab coat.[7][13]

  • Transfer the Waste : Carefully transfer the this compound waste into the designated halogenated waste container. Avoid splashing.

  • Do NOT Mix Waste Streams : This is a critical control point. Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong oxidizers.[10][17] The cost to dispose of a drum of halogenated waste can be double that of non-halogenated waste.[17]

  • Secure and Label the Container : Immediately after adding waste, securely close the container lid.[10] Using a hazardous waste tag, clearly log the chemical name and approximate quantity added. This is an EPA requirement for waste tracking.

  • Store Appropriately : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage location should be away from ignition sources, be well-ventilated, and have secondary containment to manage potential leaks.[10][18]

Section 4: Emergency Protocol: Spill Management

Even with meticulous care, spills can occur. An immediate and correct response is vital to mitigate exposure and prevent a wider hazard.

Small-Scale Laboratory Spill Cleanup (<100 mL):

  • Alert and Isolate : Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure all ignition sources are extinguished.

  • Don PPE : Don the appropriate PPE as described in Section 3, including respiratory protection if vapors are significant.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, clay, or sand, to cover and absorb the liquid.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste : Once absorbed, carefully scoop the material using spark-proof tools into a designated waste bag or container.[13]

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Package and Label : Seal the bag/container of spill debris, label it clearly as "Hazardous Waste - Spill Debris containing this compound," and place it in the SAA for pickup.

  • Report : Report the incident to your institution's Environmental Health and Safety (EH&S) department.

Section 5: The Final Step: The Disposal Pathway

The ultimate fate of this hazardous waste is determined by its chemical nature. The only environmentally sound and federally compliant method for disposing of this compound is through a licensed hazardous waste management company.

The Disposal Workflow:

  • Scheduled Pickup : Once the waste container is nearly full (typically 75-80%), arrange for a pickup with your institution's contracted hazardous waste handler.

  • Transportation : The waste is transported by certified personnel, following Department of Transportation (DOT) regulations, to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration : At the TSDF, the primary treatment technology for halogenated organic compounds is high-temperature incineration.[9][19] This process uses extreme heat (typically >1,000°C) and sophisticated scrubbers to break down the organic molecule into simpler, less harmful components like carbon dioxide, water, and mineral acids (HBr, HCl, HF). The scrubbers then neutralize these acidic gases before they are released.[19]

Disposal Decision Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal cluster_emergency Emergency Spill Protocol A Waste Generation (this compound) B Select 'Halogenated Organic Waste' Container A->B Segregation is Key Spill Spill Occurs A->Spill Potential Event C Transfer Waste in Fume Hood (Full PPE Required) B->C D Securely Seal & Label Container (Update Waste Log) C->D C->Spill Potential Event E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full: Schedule Pickup (Contact EH&S or Contractor) E->F When container is ~80% full G Transport by Certified Handler to Permitted TSDF F->G H Final Disposal Method: High-Temperature Incineration G->H Spill_Action Contain with Inert Absorbent Collect Debris Package & Label as Spill Waste Spill->Spill_Action Spill_Action->E Store for pickup

Sources

Navigating the Safe Handling of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Inference-Based Approach

Given the structure of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, it is prudent to anticipate potential hazards associated with similar chemicals. Structurally related compounds, such as 1-bromo-4-chloro-2-fluorobenzene, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also categorized as harmful if swallowed or inhaled.[2] Therefore, a cautious approach that mitigates these potential risks is essential.

The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[3] Accidental ingestion is also a possibility that must be addressed through proper laboratory hygiene.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimizing exposure to this compound.[3][4] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Splash Potential Chemical splash goggles or a face shield used in conjunction with safety glasses[5][6]Nitrile or Neoprene gloves[5][7]Chemical-resistant apron over a laboratory coatRecommended, especially if ventilation is not optimal. Use a NIOSH-approved respirator with an organic vapor cartridge.
Emergency Spill Response Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsA self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[3]
Rationale for PPE Selection:
  • Eye and Face Protection : To prevent contact with splashes of the chemical, which could cause serious eye irritation, chemical splash goggles that form a seal around the eyes are recommended.[1][5] For larger quantities or operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection : Nitrile gloves are a suitable choice for incidental contact with many solvents and chemicals.[4][5][7] For more prolonged contact or when handling larger quantities, neoprene gloves offer broader resistance to a range of organic compounds.[5][7] It is crucial to inspect gloves for any signs of degradation or puncture before and during use.

  • Body Protection : A standard laboratory coat is sufficient for low-volume work to protect against minor splashes.[7] When there is a greater risk of exposure, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Halogenated aromatic compounds can be volatile, and their vapors may be irritating to the respiratory system.[1] All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the case of a spill, appropriate respiratory protection is necessary.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow:

The following diagram illustrates the key stages of a typical workflow involving this compound, from preparation to disposal.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction_setup Set Up Reaction Apparatus dissolve->reaction_setup run_reaction Conduct Reaction Under Inert Atmosphere reaction_setup->run_reaction workup Perform Aqueous Workup run_reaction->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling and Disposal Procedures:
  • Preparation :

    • Before handling the compound, ensure that a current Safety Data Sheet for a structurally similar compound has been reviewed and that all necessary PPE is readily available.

    • Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are easily accessible.[2]

  • Handling :

    • When weighing the solid, use a spatula and avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use to minimize the release of vapors.[1][2]

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

    • Collect the absorbed material into a labeled, sealed container for proper disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal :

    • All waste containing this compound, including contaminated consumables and absorbent materials, should be considered hazardous waste.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[1][2] This typically involves collection in a designated, labeled waste container for pickup by a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring the well-being of themselves and their colleagues while advancing their scientific endeavors.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.